molecular formula C5H9NO2 B605430 Aminooxy-PEG1-propargyl CAS No. 1895922-69-6

Aminooxy-PEG1-propargyl

Cat. No.: B605430
CAS No.: 1895922-69-6
M. Wt: 115.13 g/mol
InChI Key: HIPBEDYVWCVJGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aminooxy-PEG1-propargyl HCl salt is a PEG derivative containing a propargyl group and an aminooxy group. The aminooxy group reacts with an aldehyde or ketone group to form a stable oxime linkage. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. PEG derivatives may be useful in the development of antibody drug conjugates as well as drug delivery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-(2-prop-2-ynoxyethyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-2-3-7-4-5-8-6/h1H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPBEDYVWCVJGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301254320
Record name Hydroxylamine, O-[2-(2-propyn-1-yloxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301254320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1895922-69-6
Record name Hydroxylamine, O-[2-(2-propyn-1-yloxy)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1895922-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxylamine, O-[2-(2-propyn-1-yloxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301254320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Aminooxy-PEG1-propargyl: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Versatile Heterobifunctional Linker for Advanced Bioconjugation

Aminooxy-PEG1-propargyl is a heterobifunctional chemical linker that has emerged as a powerful tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal aminooxy group, a single polyethylene glycol (PEG) unit, and a propargyl group, provides researchers with a versatile platform for the precise and efficient coupling of diverse molecular entities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, key applications, detailed experimental protocols, and relevant quantitative data to support its use in research and development.

Core Properties and Chemical Profile

This compound is a small molecule designed for chemoselective ligations. Its structure is comprised of three key functional components:

  • Aminooxy Group (-ONH₂): This nucleophilic moiety reacts specifically and efficiently with carbonyl compounds (aldehydes and ketones) to form a stable oxime linkage. This reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for the modification of sensitive biomolecules.

  • Polyethylene Glycol (PEG) Linker (-PEG1-): The single PEG unit enhances the solubility and hydrophilicity of the linker and any molecule it is attached to. This property is particularly beneficial in preventing aggregation and improving the pharmacokinetic profile of bioconjugates.

  • Propargyl Group (-CH₂-C≡CH): The terminal alkyne group is a versatile handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological functional groups, allowing for the specific and robust formation of a stable triazole linkage.

The combination of these three components in a single molecule allows for a modular and sequential approach to bioconjugation, making it a valuable reagent for the construction of complex molecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Physicochemical and Technical Data

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for experimental design, including reaction stoichiometry and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₅H₉NO₂[1]
Molecular Weight 115.13 g/mol [1]
CAS Number 1895922-69-6[1]
Purity Typically ≥95%[2]
Solubility Soluble in water, DMSO, and DMF[3]
Storage Conditions Recommended at -20°C for long-term storage[3]

Key Applications in Research and Drug Development

The unique bifunctional nature of this compound lends itself to a variety of cutting-edge applications in the life sciences.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker plays a critical role in the stability and efficacy of an ADC. This compound can be used for the site-specific conjugation of payloads to antibodies. This is often achieved by first introducing a carbonyl group onto the antibody, for example, through the oxidation of its glycan moieties. The aminooxy group of the linker then reacts with the aldehyde to form a stable oxime bond. Subsequently, an azide-modified cytotoxic payload can be attached to the propargyl group via click chemistry. This approach allows for precise control over the drug-to-antibody ratio (DAR), leading to more homogeneous and well-defined ADCs with improved therapeutic windows.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The linker's length and composition are critical for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. This compound offers a modular approach to PROTAC synthesis. For instance, a target protein ligand functionalized with a carbonyl group can be reacted with the aminooxy end of the linker. The propargyl end is then available for a click reaction with an azide-modified E3 ligase ligand, facilitating the rapid assembly of a library of PROTACs with varying linker orientations and compositions for optimization.[2]

Bioconjugation and Protein Modification

Beyond ADCs and PROTACs, this compound is a valuable tool for a wide range of bioconjugation applications. It can be used for the site-specific labeling of proteins and other biomolecules with fluorescent dyes, biotin, or other reporter molecules. The chemoselective nature of both the oxime ligation and click chemistry reactions allows for precise control over the site of modification, which is crucial for preserving the biological activity of the protein.

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving this compound. These protocols are intended as a guide and may require optimization for specific applications.

Protocol 1: Oxime Ligation for Protein Modification

This protocol describes the conjugation of this compound to a protein containing a carbonyl group (aldehyde or ketone).

Materials:

  • Protein with a carbonyl group (e.g., oxidized glycoprotein)

  • This compound

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0

  • Aniline (optional, as a catalyst)

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Protein Preparation: Prepare a solution of the carbonyl-containing protein in the Reaction Buffer at a concentration of 1-5 mg/mL.

  • Linker Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Ligation Reaction:

    • To the protein solution, add the this compound stock solution to achieve a 10-50 molar excess of the linker relative to the protein.

    • If using a catalyst, add aniline to a final concentration of 10-20 mM.

    • Incubate the reaction mixture at room temperature for 2-12 hours, or at 4°C overnight, with gentle mixing.

  • Monitoring the Reaction: The progress of the reaction can be monitored by LC-MS to observe the mass shift corresponding to the addition of the linker to the protein.

  • Purification: Remove the excess linker and catalyst by size-exclusion chromatography (SEC) using an appropriate buffer (e.g., PBS).

  • Characterization: The purified conjugate can be characterized by SDS-PAGE, which will show an increase in molecular weight, and by mass spectrometry to confirm the precise mass of the conjugate.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between a propargyl-functionalized molecule (e.g., the product from Protocol 1) and an azide-containing molecule.

Materials:

  • Propargyl-functionalized molecule

  • Azide-containing molecule (e.g., azide-modified payload or fluorescent dye)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

  • Reaction Buffer: PBS or other suitable aqueous buffer

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Prepare a solution of the propargyl-functionalized molecule in the Reaction Buffer.

    • Prepare a stock solution of the azide-containing molecule in DMSO or DMF.

    • Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and the copper ligand (e.g., 50 mM THPTA in water).

  • Click Reaction:

    • In a reaction tube, combine the propargyl-functionalized molecule and a 1.5-5 molar excess of the azide-containing molecule.

    • Add the copper ligand to the reaction mixture, followed by the CuSO₄ solution. The final concentration of copper is typically in the range of 50-250 µM. A ligand-to-copper ratio of 5:1 is often used.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Monitoring the Reaction: The reaction can be monitored by LC-MS or HPLC to track the formation of the triazole-linked product.

  • Purification: The final conjugate can be purified by SEC, dialysis, or other appropriate chromatographic techniques to remove the catalyst and excess reagents.

  • Characterization: The purified product should be characterized by mass spectrometry to confirm the expected molecular weight.

Visualizing Workflows and Mechanisms

Diagrams of key processes can aid in understanding the utility of this compound.

G cluster_0 Oxime Ligation cluster_1 Click Chemistry (CuAAC) Protein_CHO Protein-CHO Protein_Linker Protein-Oxime-Linker Protein_CHO->Protein_Linker Linker_ONH2 This compound Linker_ONH2->Protein_Linker Final_Conjugate Protein-Linker-Payload Protein_Linker->Final_Conjugate Azide_Payload Azide-Payload Azide_Payload->Final_Conjugate

Caption: Sequential bioconjugation workflow using this compound.

G POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruits E2-Ub Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: General mechanism of action for a PROTAC.

Conclusion

This compound is a highly versatile and valuable tool for researchers, scientists, and drug development professionals. Its well-defined structure and bifunctional nature enable precise and efficient bioconjugation through two robust and orthogonal chemical reactions: oxime ligation and click chemistry. The ability to perform these reactions sequentially provides a powerful platform for the construction of complex and well-defined biomolecules, including next-generation therapeutics like ADCs and PROTACs. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this compound in a wide range of research and development endeavors. As the demand for more sophisticated and precisely engineered bioconjugates continues to grow, the importance of versatile linkers like this compound is set to increase.

References

An In-Depth Technical Guide to Aminooxy-PEG1-propargyl: A Heterobifunctional Linker for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG1-propargyl is a versatile, heterobifunctional crosslinker that plays a crucial role in modern bioconjugation strategies, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and proteomics research.[1][2] This linker possesses two distinct reactive functionalities: an aminooxy group and a terminal propargyl (alkyne) group, connected by a short polyethylene glycol (PEG) spacer.[3] The aminooxy moiety reacts specifically with aldehydes and ketones to form stable oxime linkages, a reaction known as oxime ligation.[4][5] The propargyl group enables covalent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3] The single ethylene glycol unit (PEG1) enhances the linker's hydrophilicity, which can improve the solubility and reduce aggregation of the resulting bioconjugates.[2] This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, complete with detailed experimental protocols and visualizations to facilitate its use in research and development.

Chemical Structure and Properties

This compound is a small molecule with a well-defined structure that allows for precise control in conjugation reactions. Its key physical and chemical properties are summarized in the tables below.

Table 1: General Properties of this compound

PropertyValueReference(s)
Chemical Name O-(2-(prop-2-yn-1-yloxy)ethyl)hydroxylamine[3]
Molecular Formula C₅H₉NO₂[3][6]
Molecular Weight 115.13 g/mol [3][6]
CAS Number 1895922-69-6[3][7]
Appearance Liquid-
Purity Typically ≥95%[6][7]
Solubility Soluble in water, DMSO, and DMF[3]
Storage Store at -20°C, protect from light[3][6]

Table 2: Spectroscopic and Physicochemical Data

ParameterDescriptionTypical ValuesReference(s)
¹H NMR Chemical shifts (δ) in ppm.Propargyl H: ~2.5-3.5 ppm; Methylene (-CH₂-) adjacent to alkyne: ~4.0-4.5 ppm; PEG methylene (-OCH₂CH₂O-): ~3.5-4.0 ppm; Aminooxy protons (-ONH₂): broad signal, ~5.0-8.0 ppm.[8][9][10][11][12]
Mass Spectrometry Expected mass-to-charge ratio (m/z) for [M+H]⁺.~116.07[13][14]
HPLC Analysis Retention time and purity assessment.Method-dependent, used for quality control.-

Core Applications and Experimental Protocols

The dual reactivity of this compound makes it a powerful tool for a variety of bioconjugation applications. Below are detailed protocols for two of its primary uses: the synthesis of antibody-drug conjugates (ADCs) and the labeling of glycoproteins.

Antibody-Drug Conjugate (ADC) Synthesis via Oxime Ligation

This protocol describes a general workflow for conjugating a drug payload to an antibody through site-specific modification of its glycan moieties.[15][16]

Experimental Protocol:

  • Antibody Preparation:

    • Prepare the antibody at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

    • If necessary, perform a buffer exchange into a reaction buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5) using a desalting column or dialysis.[4]

  • Generation of Aldehyde Groups on Antibody Glycans:

    • Cool the antibody solution to 0-4°C.

    • Add a freshly prepared solution of sodium meta-periodate (NaIO₄) to the antibody solution to a final concentration of 1-10 mM.

    • Incubate the reaction on ice for 30 minutes, protected from light.[17]

    • Quench the reaction by adding a quenching solution (e.g., glycerol or ethylene glycol) to a final concentration of 10-20 mM.[4]

    • Remove excess periodate and quenching agent by buffer exchange into a conjugation buffer (e.g., PBS, pH 6.5-7.5).[17]

  • Preparation of this compound-Drug Conjugate:

    • Synthesize the drug-linker conjugate by reacting the drug payload with this compound. This step is highly dependent on the specific drug's functional groups.

  • Conjugation of Drug-Linker to the Antibody:

    • Add the this compound-drug conjugate to the oxidized antibody solution at a desired molar excess (typically 10-50 fold).

    • To catalyze the reaction, aniline can be added to a final concentration of 1-10 mM.[4]

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.[15]

  • Purification and Characterization of the ADC:

    • Purify the resulting ADC from unconjugated drug-linker and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, mass spectrometry, and SEC.[13][14]

Visualization of ADC Synthesis Workflow:

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_oxidation Glycan Oxidation cluster_conjugation Conjugation cluster_purification Purification & Characterization Antibody Monoclonal Antibody Buffer_Exchange Buffer Exchange (pH 5.5) Antibody->Buffer_Exchange Oxidation Add NaIO₄ Buffer_Exchange->Oxidation Quenching Quench Reaction Oxidation->Quenching Buffer_Exchange_2 Buffer Exchange (pH 6.5-7.5) Quenching->Buffer_Exchange_2 Ligation Oxime Ligation (+ Aniline catalyst) Buffer_Exchange_2->Ligation Drug_Linker This compound -Drug Conjugate Drug_Linker->Ligation Purification Purification (SEC) Ligation->Purification Characterization Characterization (HIC, MS) Purification->Characterization

Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Glycoprotein Labeling for Proteomics and Imaging

This protocol outlines the steps for labeling glycoproteins on the cell surface or in a purified sample, which can then be used for visualization or enrichment.[17][18]

Experimental Protocol:

  • Sample Preparation:

    • For live cells, wash the cells with a suitable buffer (e.g., PBS, pH 7.4).

    • For purified glycoproteins, prepare the sample at a concentration of 1-5 mg/mL in a reaction buffer (e.g., 100 mM sodium acetate, pH 5.5).

  • Oxidation of Sialic Acids:

    • Treat the cells or purified glycoprotein with a mild oxidizing agent, such as sodium meta-periodate (NaIO₄), at a final concentration of 1 mM.

    • Incubate on ice for 15-30 minutes in the dark.

    • Quench the reaction with glycerol or ethylene glycol (final concentration 10-20 mM).

    • Wash the cells or perform a buffer exchange for the purified protein to remove residual reagents.

  • Labeling with this compound:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

    • Add the linker to the oxidized glycoprotein sample to a final concentration of 1-5 mM.

    • If desired, a catalyst such as aniline (1-10 mM) can be included to accelerate the reaction.[18]

    • Incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Click Chemistry Reaction with an Azide-Containing Reporter:

    • Prepare a "click mix" containing:

      • An azide-functionalized reporter molecule (e.g., a fluorescent dye or biotin).

      • Copper(II) sulfate (CuSO₄) (final concentration ~1 mM).

      • A reducing agent, such as sodium ascorbate (final concentration ~5 mM).

      • A copper-chelating ligand, such as THPTA or TBTA, to stabilize the Cu(I) catalyst and protect the sample (final concentration ~2-5 mM).

    • Add the click mix to the propargyl-labeled glycoprotein.

    • Incubate at room temperature for 30-60 minutes, protected from light.

  • Analysis:

    • For cells, wash to remove excess reagents and analyze by flow cytometry or fluorescence microscopy.

    • For purified proteins, remove excess reagents by dialysis or a desalting column. Analyze by SDS-PAGE with in-gel fluorescence scanning or by mass spectrometry.

Visualization of Glycoprotein Labeling Workflow:

Glycoprotein_Labeling_Workflow Glycoprotein Glycoprotein (Cell surface or purified) Oxidation Mild Oxidation (NaIO₄) Glycoprotein->Oxidation Aldehyde_GP Aldehyde-modified Glycoprotein Oxidation->Aldehyde_GP Oxime_Ligation Oxime Ligation Aldehyde_GP->Oxime_Ligation Aminooxy_Linker This compound Aminooxy_Linker->Oxime_Ligation Propargyl_GP Propargyl-labeled Glycoprotein Oxime_Ligation->Propargyl_GP Click_Reaction CuAAC Click Chemistry Propargyl_GP->Click_Reaction Azide_Reporter Azide-Reporter (e.g., Fluorophore, Biotin) Azide_Reporter->Click_Reaction Labeled_GP Labeled Glycoprotein Click_Reaction->Labeled_GP Analysis Analysis (Flow Cytometry, SDS-PAGE, MS) Labeled_GP->Analysis ABPP_Concept cluster_labeling In Situ Labeling cluster_click Click Chemistry cluster_analysis Analysis Cell_Lysate Cell Lysate (Active Kinases) Labeling Covalent Labeling of Active Kinases Cell_Lysate->Labeling AB_Probe Activity-Based Probe (Inhibitor-Propargyl) AB_Probe->Labeling Labeled_Lysate Propargyl-labeled Kinases Labeling->Labeled_Lysate Click_Reaction CuAAC Labeled_Lysate->Click_Reaction Azide_Biotin Azide-Biotin Azide_Biotin->Click_Reaction Biotin_Kinases Biotinylated Kinases Click_Reaction->Biotin_Kinases Enrichment Streptavidin Enrichment Biotin_Kinases->Enrichment MS_Analysis Mass Spectrometry (Identification & Quantification) Enrichment->MS_Analysis

References

An In-depth Technical Guide to the Synthesis of Aminooxy-PEG1-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to Aminooxy-PEG1-propargyl, a heterobifunctional linker of significant interest in bioconjugation and drug development. The synthesis is presented as a two-step process commencing with the readily available starting material, 2-(Boc-aminooxy)ethanol. The methodology involves an initial Williamson ether synthesis to introduce the propargyl moiety, followed by an acidic deprotection of the Boc group to yield the final product. This guide furnishes detailed experimental protocols, tabulated data for key reagents and expected outcomes, and visualizations of the synthetic pathway and its subsequent application in bioconjugation.

Introduction

This compound is a versatile chemical tool that incorporates three key functional elements: an aminooxy group, a single polyethylene glycol (PEG) unit, and a terminal alkyne (propargyl group). This unique combination of functionalities allows for orthogonal, sequential bioconjugation reactions. The aminooxy group readily and specifically reacts with aldehydes and ketones to form stable oxime linkages.[1][2] Concurrently, the propargyl group is available for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry".[1][3] The short PEG linker enhances aqueous solubility and provides a flexible spacer. These properties make this compound an invaluable reagent for the construction of antibody-drug conjugates (ADCs), PROTACs, and other complex biomolecular architectures.[1][3][4]

Synthesis Overview

The synthesis of this compound is efficiently achieved through a two-step sequence starting from N-Boc protected 2-(aminooxy)ethanol.

Step 1: Synthesis of Boc-aminooxy-PEG1-propargyl via Williamson Ether Synthesis. The hydroxyl group of 2-(Boc-aminooxy)ethanol is deprotonated with a strong base, such as sodium hydride, to form an alkoxide. This nucleophile then displaces the bromide from propargyl bromide in an SN2 reaction to form the protected intermediate, Boc-aminooxy-PEG1-propargyl.

Step 2: Synthesis of this compound via Boc Deprotection. The Boc protecting group is removed from the intermediate under acidic conditions, typically using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM), to yield the final product as a salt.

Data Presentation

Table 1: Key Reagents and Stoichiometry for the Synthesis of Boc-aminooxy-PEG1-propargyl
ReagentMolecular Weight ( g/mol )MolesEquivalentsAmount
2-(Boc-aminooxy)ethanol177.201.01.0177.2 g
Sodium Hydride (60% in oil)24.001.21.248.0 g
Propargyl Bromide (80% in toluene)118.961.11.1147.2 g (117.8 g active)
Anhydrous Tetrahydrofuran (THF)---1.5 L
Table 2: Key Reagents for the Deprotection of Boc-aminooxy-PEG1-propargyl
ReagentMolecular Weight ( g/mol )MolesEquivalentsAmount
Boc-aminooxy-PEG1-propargyl215.251.01.0215.25 g
Dichloromethane (DCM)---1.0 L
Trifluoroacetic Acid (TFA)114.0210101140.2 g (770 mL)
Table 3: Expected Outcomes
StepProductExpected YieldPurity
1Boc-aminooxy-PEG1-propargyl50-95%>95% (after chromatography)
2This compound (TFA salt)>95%>95%

Experimental Protocols

Step 1: Synthesis of Boc-aminooxy-PEG1-propargyl
  • Reaction Setup: A 3 L, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reagent Addition: Anhydrous tetrahydrofuran (THF, 1.0 L) and 2-(Boc-aminooxy)ethanol (177.2 g, 1.0 mol) are added to the flask. The solution is cooled to 0 °C in an ice bath.

  • Base Addition: Sodium hydride (60% dispersion in mineral oil, 48.0 g, 1.2 mol) is added portion-wise to the stirred solution over 30 minutes. The mixture is stirred at 0 °C for an additional 30 minutes after the addition is complete.

  • Alkylation: Propargyl bromide (80% solution in toluene, 147.2 g, 1.1 mol) is added dropwise via the dropping funnel over 1 hour, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (500 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 500 mL). The combined organic layers are washed with brine (500 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Boc-aminooxy-PEG1-propargyl as a colorless oil. The Williamson ether synthesis typically provides yields in the range of 50-95%.[5]

Step 2: Synthesis of this compound (TFA salt)
  • Reaction Setup: A 2 L round-bottom flask is equipped with a magnetic stirrer.

  • Dissolution: Boc-aminooxy-PEG1-propargyl (215.25 g, 1.0 mol) is dissolved in dichloromethane (DCM, 1.0 L).

  • Deprotection: The solution is cooled to 0 °C in an ice bath, and trifluoroacetic acid (TFA, 770 mL, 10.0 mol) is added slowly.

  • Reaction Progression: The reaction mixture is stirred at room temperature for 2 hours. The deprotection is typically rapid.[6]

  • Work-up: The volatiles are removed under reduced pressure. The residue is co-evaporated with toluene (3 x 200 mL) to remove residual TFA. The resulting oil is the this compound TFA salt. This product is often used without further purification. If necessary, the product can be precipitated by the addition of cold diethyl ether. The deprotection of Boc-protected amines is generally a high-yielding reaction.[7]

Mandatory Visualizations

Caption: Overall synthetic workflow for this compound.

Bioconjugation_Pathways cluster_oxime Oxime Ligation cluster_click Click Chemistry linker This compound carbonyl Biomolecule-CHO (Aldehyde/Ketone) linker->carbonyl azide Biomolecule-N3 (Azide) linker->azide oxime Biomolecule-CH=N-O-Linker carbonyl->oxime pH 6-7 triazole Biomolecule-Triazole-Linker azide->triazole Cu(I) catalyst

References

Aminooxy-PEG1-propargyl CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Aminooxy-PEG1-propargyl, a heterobifunctional linker crucial for advancements in bioconjugation, drug delivery, and proteomics. This document outlines its chemical properties, and a detailed experimental protocol for a common application, and visualizes the workflow for enhanced clarity.

Core Properties of this compound

This compound is a versatile molecule featuring two distinct reactive groups: an aminooxy group and a propargyl group, separated by a single polyethylene glycol (PEG) spacer. This unique structure allows for a two-step sequential conjugation, providing precise control over the modification of biomolecules.

PropertyValueSource
CAS Number1895922-69-6[1][2][3][4][5]
Molecular FormulaC₅H₉NO₂[1][4][5]
Molecular Weight115.13 g/mol [1][2]

Key Applications

The dual functionality of this compound makes it an invaluable tool in a variety of applications:

  • Antibody-Drug Conjugates (ADCs): The aminooxy group can be selectively reacted with an aldehyde or ketone on a carrier protein, such as a monoclonal antibody. The propargyl group is then available for the "click" attachment of a cytotoxic drug.

  • Cell Surface Labeling: Cells can be metabolically engineered to display glycoproteins with aldehyde or ketone functionalities, which can then be targeted by the aminooxy group for subsequent fluorescent labeling via click chemistry.

  • Proteomics: This linker can be used to create specific protein-protein or protein-small molecule conjugates for pull-down assays and interaction studies.

Experimental Protocol: Two-Step Labeling of an Aldehyde-Modified Protein

This protocol describes a general procedure for the sequential conjugation of this compound to an aldehyde-containing protein, followed by the attachment of an azide-functionalized molecule (e.g., a fluorescent dye).

Materials:

  • Aldehyde-modified protein in a suitable buffer (e.g., PBS, pH 6.5-7.5)

  • This compound

  • Azide-functionalized molecule (e.g., Azide-fluorophore)

  • Copper(II) sulfate (CuSO₄)

  • A reducing agent (e.g., sodium ascorbate)

  • A copper chelator (e.g., TBTA)

  • Desalting columns

Procedure:

  • Oxime Ligation:

    • Dissolve the aldehyde-modified protein in the reaction buffer.

    • Add a 10- to 50-fold molar excess of this compound to the protein solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

    • Remove the excess linker using a desalting column.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • To the purified propargyl-modified protein, add a 2- to 10-fold molar excess of the azide-functionalized molecule.

    • Prepare a fresh solution of the copper catalyst by mixing CuSO₄, the reducing agent, and the chelator.

    • Add the catalyst solution to the protein-azide mixture.

    • Incubate for 1-2 hours at room temperature.

    • Purify the final conjugate using a desalting column to remove excess reagents.

Visualizing the Workflow

The following diagram illustrates the two-step conjugation process.

G cluster_0 Step 1: Oxime Ligation cluster_1 Step 2: Click Chemistry (CuAAC) Protein Aldehyde-Modified Protein Protein_Linker Propargyl-Modified Protein Protein->Protein_Linker Reaction with Aminooxy Group Linker This compound Linker->Protein_Linker Final_Conjugate Final Labeled Protein Protein_Linker->Final_Conjugate Azide Azide-Functionalized Molecule Azide->Final_Conjugate Reaction with Propargyl Group Azide->Final_Conjugate Catalyst Cu(I) Catalyst

Two-Step Bioconjugation Workflow

References

Aminooxy-PEG1-propargyl: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aminooxy-PEG1-propargyl is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal aminooxy group and a propargyl group connected by a single polyethylene glycol (PEG) unit, enables a two-step, orthogonal conjugation strategy. This guide provides a comprehensive overview of the solubility and stability of this compound, offering key data, experimental protocols, and visualizations to aid in its effective application.

Core Properties and Handling

This compound is a versatile molecule that facilitates the linkage of biomolecules through two distinct chemical reactions. The aminooxy moiety readily reacts with aldehydes and ketones to form stable oxime bonds, a common strategy for conjugating to oxidized carbohydrates or proteins with genetically encoded ketones.[1][2][3] The propargyl group, a terminal alkyne, enables covalent linkage to azide-modified molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][3][4]

Due to the reactive nature of the aminooxy group, this linker is sensitive and not intended for long-term storage.[1][5][6] Immediate use upon receipt, ideally within one week, is highly recommended to ensure optimal reactivity.[1][5][6]

Solubility Profile

The incorporation of a hydrophilic PEG spacer enhances the aqueous solubility of this compound.[7][8][9][10][11] The hydrochloride salt form, in particular, demonstrates good solubility in a range of common laboratory solvents.

Solvent Solubility Notes
WaterSoluble[1]Data for the HCl salt form. Solubility may vary with pH.
DMSOSoluble[1][3]A common solvent for creating concentrated stock solutions.
DMFSoluble[1]Another organic solvent suitable for stock solution preparation.

Note: The term "soluble" is based on supplier data sheets and indicates that the compound dissolves in the specified solvent. Quantitative solubility data (e.g., mg/mL) is not consistently provided in publicly available resources and should be determined empirically for specific applications.

Stability Characteristics

The stability of this compound is influenced by its two reactive functional groups and is sensitive to environmental conditions such as temperature, pH, and the presence of other chemicals.

Condition Stability Profile Considerations & Recommendations
Storage (Solid) Recommended storage at -20°C for long-term (months to years)[1][3][12] or 4°C for short-term (days to weeks)[3]. Should be stored under an inert atmosphere (e.g., nitrogen) and protected from light[13].Aminooxy compounds are known to be sensitive[1][5][6]. Proper storage is critical to prevent degradation and maintain reactivity.
Storage (In Solvent) For related linkers, stock solutions in anhydrous solvents are typically stored at -20°C or -80°C [14]. Use as soon as possible after preparation.Avoid repeated freeze-thaw cycles. The stability in aqueous solutions is pH-dependent.
pH The aminooxy group's reaction is most efficient at pH 6.5-7.5 [13]. Linkers with similar structures are generally more stable at acidic pH compared to basic conditions[4][12].The resulting oxime bond is more stable than imine and hydrazone linkages[13].
Temperature Avoid high temperatures. The propargyl group can undergo polymerization upon heating[15][16].Handle in a well-ventilated fume hood, away from heat, sparks, and flames[12].
Chemical Incompatibility Avoid strong oxidizing agents [12]. The propargyl group can react with bases, which may induce polymerization[15][16].Ensure compatibility with other reagents in the reaction mixture.

Experimental Protocols

Detailed experimental data for this specific linker is not widely published. The following are generalized protocols adapted from methodologies for similar bifunctional linkers and can serve as a starting point for assessing solubility and stability.

Protocol 1: Determination of Aqueous Solubility

This protocol provides a method for estimating the solubility of this compound in an aqueous buffer.

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound HCl salt in an organic solvent in which it is highly soluble, such as DMSO (e.g., 10 mg/mL).

  • Serial Dilutions: Create a series of dilutions of the stock solution in your aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Gently agitate the solutions at a controlled temperature (e.g., 25°C) for a set period (e.g., 2-4 hours) to allow them to reach equilibrium.

  • Visual Inspection: Visually inspect each dilution for any signs of precipitation. The highest concentration that remains a clear solution is an estimate of the solubility.

  • (Optional) Quantitative Analysis: For a more precise measurement, centrifuge the equilibrated solutions to pellet any undissolved compound. Measure the concentration of the supernatant using a suitable analytical method, such as HPLC with UV detection, if a chromophore is present or after derivatization.

Protocol 2: Assessment of Stability in Aqueous Buffer

This protocol outlines a method to evaluate the hydrolytic stability of the linker at different pH values over time.

  • Buffer Preparation: Prepare a set of buffers with different pH values relevant to your experimental conditions (e.g., pH 5.0, 7.4, and 9.0).

  • Incubation: Add a known concentration of this compound to each buffer and incubate at a constant temperature (e.g., 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately quench any potential degradation by flash-freezing the samples or by adding a suitable quenching agent if necessary. Store samples at -80°C until analysis.

  • Analysis: Analyze the samples using a quantitative method like LC-MS or HPLC to determine the percentage of the intact linker remaining at each time point. The degradation rate and half-life can be calculated from this data.

Visualizing Workflows and Reactions

The utility of this compound lies in its ability to participate in two orthogonal bioconjugation reactions. These workflows are visualized below.

G cluster_0 Step 1: Oxime Ligation cluster_1 Step 2: Click Chemistry (CuAAC) MoleculeA Molecule A (with Aldehyde/Ketone) Conjugate1 Molecule A - [Oxime] - PEG1-propargyl MoleculeA->Conjugate1 pH 6.5-7.5 Linker1 This compound Linker1->Conjugate1 Conjugate1->Propargyl_Conjugate MoleculeB Molecule B (with Azide) Conjugate2 Molecule A - [Oxime] - PEG1 - [Triazole] - Molecule B MoleculeB->Conjugate2 Cu(I) catalyst G start This compound (Solid) storage Store at -20°C Protect from Light start->storage dissolve Dissolve in Anhydrous DMSO/DMF start->dissolve stock Stock Solution (Store at -20°C/-80°C) dissolve->stock use Use Immediately in Conjugation Reaction dissolve->use For immediate use stock->use Recommended

References

An In-Depth Technical Guide to Aminooxy-PEG1-propargyl: A Versatile Heterobifunctional Linker for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG1-propargyl is a heterobifunctional crosslinking reagent that has emerged as a powerful tool in the field of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal aminooxy group and a propargyl group connected by a single polyethylene glycol (PEG) unit, enables a highly efficient and specific two-step sequential ligation strategy. This guide provides a comprehensive overview of the core features, advantages, and applications of this compound, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate its integration into research and development workflows.

The primary utility of this compound stems from its bioorthogonal reactivity. The aminooxy group selectively reacts with carbonyl compounds (aldehydes or ketones) to form a stable oxime bond, while the propargyl group is amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This dual functionality allows for the precise and modular assembly of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3][4]

Key Features and Advantages

The molecular design of this compound offers several distinct advantages for bioconjugation:

  • Heterobifunctionality: The presence of two distinct reactive moieties, an aminooxy group and a propargyl group, allows for sequential and controlled conjugation of two different molecules, minimizing the formation of undesirable homodimers.

  • Bioorthogonality: Both the oxime ligation and the click chemistry reaction are bioorthogonal, meaning they proceed with high efficiency and specificity under physiological conditions without interfering with native biological functional groups.

  • Oxime Bond Stability: The oxime linkage formed between the aminooxy group and a carbonyl is significantly more stable than corresponding imine and hydrazone linkages, particularly at physiological pH, ensuring the integrity of the conjugate in biological environments.[5]

  • PEG Spacer: The short PEG1 spacer enhances the aqueous solubility of the linker and the resulting conjugate, which can be beneficial when working with hydrophobic molecules.[6]

  • Versatility in Application: This linker is a key component in the synthesis of ADCs, where it can be used to attach cytotoxic payloads to antibodies.[7] It is also employed in the construction of PROTACs for targeted protein degradation and in the functionalization of various biomolecules for research and diagnostic purposes.[3][4]

Quantitative Data

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₅H₉NO₂[8][9]
Molecular Weight 115.13 g/mol [8][9]
Purity ≥95%[9]
Appearance Liquid[9]
Solubility Soluble in Water, DMSO, DMF[8][10]
Storage Conditions Store at -20°C, protect from light. It is recommended for immediate use (within 1 week) as aminooxy compounds can be sensitive to long-term storage.[8][11]
Comparative Stability of Oxime Linkage
Linker TypeBond FormedStability in Plasma (Qualitative)% Intact Conjugate (7 days, approximate)
Aminooxy OximeHighly Stable>90%
Maleimide ThiosuccinimideSusceptible to retro-Michael reaction and thiol exchange~50%

Note: Data is based on general observations for these linkage types and may vary depending on the specific conjugate and experimental conditions.

Experimental Protocols

Protocol 1: Site-Specific Antibody Conjugation via Oxime Ligation

This protocol describes the conjugation of this compound to an antibody through site-specific generation of aldehyde groups on the antibody's glycan moieties.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO₄) solution (freshly prepared)

  • Propylene glycol

  • This compound

  • Aniline (optional catalyst)

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0-7.0)

  • Quenching solution (e.g., 10 mM sodium bisulfite)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Preparation: Exchange the antibody into the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Glycan Oxidation:

    • Cool the antibody solution to 4°C.

    • Add a freshly prepared solution of sodium periodate to a final concentration of 1-2 mM.

    • Incubate the reaction on ice (4°C) for 30 minutes in the dark.

    • Quench the reaction by adding propylene glycol to a final concentration of 10-20 mM and incubate for 10 minutes on ice.

    • Remove excess periodate and propylene glycol by buffer exchange into the Reaction Buffer using an SEC column or dialysis.

  • Oxime Ligation:

    • To the oxidized antibody, add a 10-50 fold molar excess of this compound.

    • If using a catalyst, add aniline to a final concentration of 1-5 mM.

    • Incubate at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Purification:

    • Purify the resulting antibody-linker conjugate using SEC to remove excess linker and other reagents.

    • Characterize the conjugate to determine the linker-to-antibody ratio (LAR).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between the propargyl-functionalized antibody (from Protocol 1) and an azide-containing payload (e.g., a cytotoxic drug).

Materials:

  • Propargyl-functionalized antibody

  • Azide-containing payload

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Sodium ascorbate (freshly prepared)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), THPTA (e.g., 50 mM in water), and the azide-payload (e.g., 10 mM in DMSO).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the propargyl-functionalized antibody with the Reaction Buffer.

    • Add the azide-payload to the desired molar excess (typically 3-10 fold).

    • Prepare a premixed solution of CuSO₄ and THPTA (a 1:5 molar ratio is common) and add it to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purification:

    • Purify the final antibody-drug conjugate (ADC) using SEC to remove unreacted payload and catalyst components.

    • Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Visualizations

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Oxime Ligation cluster_step3 Step 3: Click Chemistry Antibody Monoclonal Antibody Oxidation Glycan Oxidation (NaIO₄) Antibody->Oxidation Aldehyde_Ab Aldehyde-functionalized Antibody Oxidation->Aldehyde_Ab Ligation Oxime Ligation Aldehyde_Ab->Ligation Linker This compound Linker->Ligation Propargyl_Ab Propargyl-functionalized Antibody Ligation->Propargyl_Ab Click CuAAC (CuSO₄, Ascorbate) Propargyl_Ab->Click Payload Azide-Payload (e.g., Cytotoxic Drug) Payload->Click ADC Final Antibody-Drug Conjugate (ADC) Click->ADC

Caption: Workflow for site-specific ADC synthesis using this compound.

Logical Relationship in PROTAC Synthesis

PROTAC_Synthesis_Logic POI_Ligand Protein of Interest (POI) Ligand with Carbonyl Intermediate Propargyl-functionalized POI Ligand POI_Ligand->Intermediate Oxime Ligation (Aminooxy end) Linker This compound Linker->Intermediate E3_Ligand E3 Ligase Ligand with Azide PROTAC Final PROTAC Molecule E3_Ligand->PROTAC Intermediate->PROTAC CuAAC Click Chemistry (Propargyl end)

Caption: Logical steps for assembling a PROTAC using this compound.

Conclusion

This compound is a highly valuable and versatile heterobifunctional linker for researchers and drug development professionals. Its unique combination of bioorthogonal reactive groups, coupled with the inherent stability of the resulting oxime linkage, provides a robust platform for the precise construction of complex bioconjugates. The detailed protocols and workflows presented in this guide are intended to facilitate the adoption of this powerful tool for a wide range of applications, from fundamental research to the development of next-generation therapeutics like ADCs and PROTACs. The continued exploration of such advanced linker technologies will undoubtedly pave the way for novel and more effective solutions in medicine and biotechnology.

References

An In-depth Technical Guide to the Safe Handling of Aminooxy-PEG1-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Aminooxy-PEG1-propargyl, a bifunctional linker used in bioconjugation and chemical biology. Due to the presence of multiple reactive functional groups, a thorough understanding of its properties and potential hazards is crucial for safe laboratory use.

Chemical and Physical Properties

This compound is a heterobifunctional molecule containing an aminooxy group, a single polyethylene glycol (PEG) unit, and a terminal propargyl group. This structure allows for a two-step sequential or orthogonal conjugation strategy. The aminooxy moiety reacts with aldehydes or ketones to form a stable oxime linkage, while the propargyl group can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("Click Chemistry").

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 1895922-69-6ChemScene[1], BroadPharm[2]
Molecular Formula C₅H₉NO₂ChemScene[1], BroadPharm[2]
Molecular Weight 115.13 g/mol ChemScene[1], BroadPharm[2]
Purity ≥95% - 98%ChemScene[1], BroadPharm[2]
Appearance White to off-white solid or viscous oilInferred from similar compounds[3]
Solubility Soluble in water, DMSO, DMFBroadPharm[2]

Hazard Identification and Safety Precautions

  • Aminooxy Group: Aminooxy compounds are highly reactive and sensitive.[2] They are susceptible to oxidation and should be handled accordingly. While not typically associated with high toxicity, their reactivity warrants careful handling to avoid unwanted side reactions.[4]

  • Polyethylene Glycol (PEG) Linker: The PEG component is generally considered biocompatible, non-toxic, and inert.[5][6][7] Extensive use in pharmaceuticals has established a strong safety profile for various PEG derivatives.[5][7]

  • Propargyl Group: The terminal alkyne (propargyl group) is the primary source of concern for this molecule's safety profile. Propargyl alcohol, a related small molecule, is classified as a flammable liquid and is considered highly toxic.[8][9][10] It can be fatal if absorbed through the skin or inhaled, causes severe skin and eye irritation, and may damage the liver and kidneys.[8][10][11][12] Given these properties, this compound should be handled with the assumption that it may share some of the hazards associated with the propargyl functional group.

Table 2: Summary of Potential Hazards

HazardAssociated Functional GroupRecommended Precautions
Skin and Eye Irritation/Burns PropargylWear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid all direct contact.[3][9]
Toxicity (if inhaled, ingested, or absorbed) PropargylUse in a well-ventilated area or a chemical fume hood.[13] Avoid creating dust or aerosols.
Flammability PropargylKeep away from heat, sparks, and open flames.[8][12][14]
Reactivity Aminooxy, PropargylAvoid contact with strong oxidizing agents, strong acids, and strong bases.[9] Store away from incompatible materials.

Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and to ensure laboratory safety.

Storage:

  • Store at -20°C for long-term storage.[2][4] Some suppliers suggest 4°C for shorter periods.[1]

  • Protect from light.[1][4]

  • Store under an inert atmosphere, such as nitrogen.[1]

  • Aminooxy compounds are noted to be sensitive and not suitable for long-term storage; immediate use within a week of receipt is highly recommended.[2]

  • Before opening, allow the container to warm to room temperature to prevent condensation of moisture, which can hydrolyze the compound.[4][15]

Handling:

  • Handle the compound in a chemical fume hood.[13]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[3][13]

  • Avoid inhalation of any dust or vapors.[3]

  • Wash hands thoroughly after handling.[3][13]

  • Take precautionary measures against static discharge.[12][14]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal A Don PPE: Lab Coat, Gloves, Safety Goggles B Work in Chemical Fume Hood A->B C Allow Reagent to Warm to Room Temp B->C D Weigh Reagent C->D Prevents Condensation E Dissolve in Anhydrous Solvent (e.g., DMSO) D->E F Perform Conjugation Reaction E->F G Quench Reaction & Purify Product F->G H Dispose of Waste in Accordance with Local, State, and Federal Regulations G->H I Clean Work Area & Remove PPE H->I

Caption: Workflow for the safe handling of this compound.

First Aid Measures

In case of exposure, follow these first aid guidelines and seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[3]

  • Skin Contact: Immediately flush the skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[3][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][13]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[13]

Experimental Protocol: General Procedure for Oxime Ligation

This protocol provides a general methodology for conjugating an aldehyde- or ketone-containing molecule to this compound. Optimization may be required based on the specific substrates.

Materials:

  • This compound

  • Aldehyde- or ketone-containing molecule

  • Reaction Buffer: 0.1 M Phosphate buffer or acetate buffer, pH 4.5-7.0 (Optimal pH is typically between 4.5 and 7).[4] Do not use buffers containing primary amines (e.g., Tris).[4]

  • Anhydrous DMSO or DMF for stock solutions

  • (Optional) Aniline catalyst (prepare a fresh stock solution)

Procedure:

  • Prepare Stock Solution: Due to the small quantities often used, it is recommended to prepare a stock solution of this compound. Dissolve the reagent in anhydrous DMSO to a concentration of 10-50 mM. Store this stock solution at -20°C for up to one month.[15]

  • Prepare Reactants: Dissolve the aldehyde or ketone-containing molecule in the reaction buffer to a final concentration of 1-10 mM.[4]

  • Initiate Reaction: Add the this compound stock solution to the solution of the carbonyl-containing molecule. A slight molar excess (1.1 to 2 equivalents) of the aminooxy reagent is often used to drive the reaction to completion.

  • Catalysis (Optional): For reactions at or near neutral pH, the reaction rate can be significantly increased by adding a freshly prepared stock solution of aniline to a final concentration of 10-100 mM.[4]

  • Incubation: Allow the reaction to proceed at room temperature for 2-24 hours with gentle stirring.[4] Reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

  • Purification: Once the reaction is complete, the PEGylated conjugate can be purified from excess reagents using standard techniques like dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.

Oxime_Ligation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis A Dissolve Carbonyl-Molecule in Reaction Buffer (pH 4.5-7) C Combine Reactants A->C B Prepare this compound Stock Solution (in DMSO) B->C D Add Aniline Catalyst (Optional, for pH > 6.5) C->D Accelerates Reaction E Incubate at Room Temperature (2-24 hours) C->E D->E F Monitor Reaction by HPLC or Mass Spec E->F G Purify Conjugate (e.g., HPLC, SEC) F->G H Characterize Final Product G->H

Caption: General experimental workflow for oxime ligation.

References

An In-depth Technical Guide to Aminooxy-PEG1-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Aminooxy-PEG1-propargyl, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Understanding this compound

This compound is a versatile chemical tool that features three key components: an aminooxy group, a single polyethylene glycol (PEG) unit, and a terminal propargyl group.[1] This unique structure allows for sequential or simultaneous orthogonal conjugations, making it an invaluable linker for constructing complex biomolecular architectures.

  • Aminooxy Group (-ONH₂): This functional group selectively reacts with aldehydes and ketones to form stable oxime bonds.[2][3] This reaction is highly chemoselective, meaning it proceeds efficiently in the presence of other functional groups found in biological systems, and is often referred to as "oxime ligation."[4]

  • Polyethylene Glycol (PEG) Linker (-PEG1-): The single PEG unit is a short, hydrophilic spacer that can enhance the solubility and stability of the resulting conjugate.[1]

  • Propargyl Group (-C≡CH): This terminal alkyne is the reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2][5] It reacts efficiently with azide-containing molecules to form a stable triazole ring.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReferences
Molecular Formula C₅H₉NO₂[6]
Molecular Weight 115.13 g/mol [6]
Purity Typically ≥95%[6]
Solubility Soluble in Water, DMSO, DMF[2]
Storage Conditions -20°C, protect from light, stored under nitrogen[2][6]

Key Reactions and Mechanisms

This compound enables two powerful and orthogonal bioconjugation reactions: oxime ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Oxime Ligation

The reaction between the aminooxy group and an aldehyde or ketone results in the formation of a highly stable oxime bond.[3][7] This reaction can be catalyzed by nucleophilic catalysts such as aniline or its derivatives, with the reaction rate being pH-dependent.[7][8]

Oxime_Ligation cluster_reactants Reactants cluster_product Product Aminooxy R1-O-NH₂ (this compound) Plus1 + Aminooxy->Plus1 Aldehyde R2-CHO (Aldehyde) Oxime R1-O-N=CH-R2 (Oxime Conjugate) Aldehyde->Oxime pH 4.5-7.0 Aniline catalyst Plus2 + H₂O Oxime->Plus2 Plus1->Aldehyde

Figure 1. Reaction scheme of oxime ligation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl group of this compound readily participates in CuAAC reactions with azide-functionalized molecules. This "click" reaction is known for its high efficiency, specificity, and biocompatibility, forming a stable triazole linkage.[9][10]

CuAAC_Reaction cluster_reactants Reactants cluster_product Product Propargyl R1-C≡CH (this compound) Plus + Propargyl->Plus Azide R2-N₃ (Azide) Triazole R1-Triazole-R2 (Triazole Conjugate) Azide->Triazole Cu(I) catalyst (e.g., CuSO₄ + NaAsc) Plus->Azide

Figure 2. Reaction scheme of CuAAC (Click Chemistry).

Experimental Protocols

The following are generalized protocols for the two primary reactions involving this compound. Optimization may be required for specific substrates and applications.

General Protocol for Oxime Ligation

This protocol describes the conjugation of an aldehyde- or ketone-containing biomolecule with this compound in an aqueous buffer.

Materials:

  • Aldehyde/ketone-functionalized biomolecule

  • This compound

  • Reaction Buffer (e.g., 100 mM phosphate buffer, pH 6.0-7.0)

  • Aniline catalyst stock solution (e.g., 100 mM in DMSO or DMF)

  • Quenching solution (e.g., acetone)

Procedure:

  • Preparation of Reactants:

    • Dissolve the aldehyde/ketone-functionalized biomolecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).

    • Dissolve this compound in the reaction buffer to create a stock solution (e.g., 10-50 mM).

  • Conjugation Reaction:

    • Add a 1.5 to 5-fold molar excess of the this compound solution to the biomolecule solution.

    • Add the aniline catalyst to a final concentration of 10-100 mM.

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.[11] The reaction progress can be monitored by SDS-PAGE, HPLC, or mass spectrometry.

  • Quenching and Purification:

    • (Optional) Quench unreacted aminooxy groups by adding an excess of acetone.

    • Purify the conjugate using standard techniques such as dialysis, size-exclusion chromatography, or HPLC to remove excess reagents.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an azide-containing molecule to this compound.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20-100 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100-300 mM in water)

  • Copper ligand (e.g., THPTA or TBTA) stock solution (e.g., 50-200 mM in water or DMSO/t-butanol)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound and the azide-containing molecule in the reaction buffer to their final desired concentrations.

  • Preparation of Catalyst Premix:

    • In a separate tube, mix the copper ligand with the CuSO₄ solution. A common molar ratio is 5:1 ligand to copper.[12]

  • Conjugation Reaction:

    • To the solution containing the alkyne and azide, add the catalyst premix. Final concentrations are typically in the range of 0.1-1 mM for the copper catalyst.

    • Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.

    • Incubate the reaction at room temperature for 1-4 hours. Protect the reaction from light.

  • Purification:

    • Purify the conjugate using appropriate methods such as dialysis, desalting columns, or chromatography to remove the copper catalyst and excess reagents.

Data Presentation: Reaction Parameters

The efficiency of both oxime ligation and CuAAC can be influenced by several factors. The tables below summarize typical reaction conditions and reported yields.

Table 1: Typical Reaction Conditions for Oxime Ligation

ParameterConditionNotesReferences
pH 6.0 - 7.5Optimal for most bioconjugations.[7][11]
Temperature Room Temperature to 37°CHigher temperatures can increase reaction rates.[11]
Reactant Molar Ratio 1.5 - 5 equivalents of aminooxy reagentExcess aminooxy drives the reaction to completion.
Catalyst Aniline or m-phenylenediamine (mPDA)mPDA can be more efficient due to higher solubility.[8]
Catalyst Concentration 10 - 100 mMHigher concentrations can accelerate the reaction.
Reaction Time 2 - 24 hoursDependent on reactants, concentrations, and catalyst.[11]

Table 2: Typical Reaction Conditions and Yields for CuAAC with PEG Linkers

ParameterConditionReported YieldReferences
Catalyst System CuSO₄ / Sodium AscorbateHigh to quantitative[13]
Copper Concentration 0.1 - 1.0 mMLower concentrations are preferred for biological samples.[12]
Ligand THPTA (water-soluble) or TBTALigands accelerate the reaction and protect biomolecules.[9]
Ligand:Copper Ratio 2:1 to 5:1A higher ratio can be beneficial for sensitive biomolecules.[10][12]
Temperature Room TemperatureThe reaction is typically efficient at ambient temperatures.[12]
Reaction Time 0.5 - 4 hoursGenerally a fast and efficient reaction.[9]
Solvent Aqueous buffers (e.g., PBS), DMF, THFDependent on the solubility of the reactants.[14][15]
Yield 73% - >95%Highly efficient, often achieving near-quantitative yields.[14]

Applications and Workflow

This compound is a powerful tool for creating complex bioconjugates. A typical workflow for creating a dual-labeled protein is illustrated below.

Experimental_Workflow Start Start with a protein containing an aldehyde and a second modifiable site Step1 Step 1: Oxime Ligation React with this compound Start->Step1 Intermediate Propargyl-functionalized Protein Step1->Intermediate Step2 Step 2: CuAAC Reaction React with an azide-labeled molecule (e.g., fluorescent dye, drug) Intermediate->Step2 Product Dual-labeled Protein Conjugate Step2->Product Analysis Characterization (SDS-PAGE, Mass Spec, HPLC) Product->Analysis

Figure 3. General workflow for dual-labeling of a protein.

Conclusion

This compound is a highly effective and versatile heterobifunctional linker. Its ability to undergo two distinct, high-yielding, and orthogonal conjugation reactions makes it an essential tool for researchers in chemistry, biology, and medicine. The principles and protocols outlined in this guide provide a solid foundation for the successful application of this compound in a wide range of research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for Aminooxy-PEG1-propargyl in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminooxy-PEG1-propargyl is a versatile heterobifunctional linker designed for advanced bioconjugation applications.[1][2] It features two key reactive groups: an aminooxy group and a propargyl group, connected by a short polyethylene glycol (PEG) spacer.[1][3] This unique structure enables a powerful, two-step sequential or orthogonal conjugation strategy. The aminooxy moiety allows for the highly specific formation of a stable oxime bond with molecules containing an aldehyde or ketone group.[4][5] Concurrently, the terminal alkyne (propargyl group) can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to react with azide-functionalized molecules.[2][6] The integrated PEG spacer enhances the solubility and stability of the resulting conjugates.[3]

These application notes provide detailed protocols and technical information for the effective use of this compound in various bioconjugation workflows, including protein modification, antibody-drug conjugate (ADC) development, and the synthesis of complex biomolecular structures.

Principle of Bioconjugation

The dual functionality of this compound allows for two primary conjugation strategies:

  • Oxime Ligation: The aminooxy group reacts with a carbonyl group (aldehyde or ketone) to form a stable oxime linkage.[7] This reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules.[4][5] The reaction rate is pH-dependent and can be significantly accelerated by nucleophilic catalysts such as aniline, particularly at physiological pH.[4]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group undergoes a highly efficient and specific reaction with an azide-functionalized molecule in the presence of a copper(I) catalyst.[2][6] This "click" reaction results in the formation of a stable triazole linkage.[2] The use of copper-chelating ligands is recommended to enhance reaction efficiency and protect biomolecules from potential oxidative damage.[4]

Visualization of Bioconjugation Workflow

Bioconjugation_Workflow cluster_oxime Step 1: Oxime Ligation cluster_click Step 2: Click Chemistry (CuAAC) Biomolecule Biomolecule (e.g., Antibody with Aldehyde) Oxime_Conjugate Propargyl-PEG1-Biomolecule (via Oxime Bond) Biomolecule->Oxime_Conjugate Aniline catalyst pH 6.0-7.5 Linker This compound Linker->Oxime_Conjugate Payload Azide-Payload (e.g., Drug, Fluorophore) Final_Conjugate Final Bioconjugate Payload->Final_Conjugate Oxime_Conjugate_ref Propargyl-PEG1-Biomolecule Oxime_Conjugate_ref->Final_Conjugate Cu(I) catalyst Ligand (e.g., THPTA)

Sequential bioconjugation using this compound.

Experimental Protocols

Protocol 1: Site-Specific Antibody Conjugation via Oxime Ligation

This protocol describes the generation of aldehyde groups on an antibody through glycan oxidation, followed by conjugation with this compound.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Sodium periodate (NaIO₄)

  • Propylene glycol or ethylene glycol

  • This compound

  • Aniline (optional catalyst)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0

  • Purification system (e.g., size-exclusion chromatography)

  • Anhydrous DMSO or DMF

Procedure:

  • Antibody Preparation:

    • Exchange the antibody into the Reaction Buffer to a concentration of 1-10 mg/mL.

  • Glycan Oxidation:

    • Cool the antibody solution to 4°C.

    • Add a freshly prepared solution of sodium periodate to a final concentration of 1-2 mM.

    • Incubate in the dark at 4°C for 30 minutes.

    • Quench the reaction by adding propylene glycol or ethylene glycol to a final concentration of 20 mM and incubate for 10 minutes at 4°C.[8][9]

    • Remove excess periodate and quenching agent by buffer exchange into the Reaction Buffer.

  • Oxime Ligation:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF.

    • If using a catalyst, prepare a 1 M stock solution of aniline in DMF.

    • To the oxidized antibody, add a 10-50 fold molar excess of the this compound stock solution.[9]

    • If using a catalyst, add the aniline stock solution to a final concentration of 10-100 mM.[4]

    • Incubate the reaction at room temperature for 2-16 hours or at 4°C overnight.[4][8]

  • Purification:

    • Purify the resulting propargyl-modified antibody using size-exclusion chromatography to remove excess linker and other small molecules.[9]

Quantitative Data for Oxime Ligation:

ParameterRecommended RangeNotes
pH 6.0 - 7.5Lower pH can accelerate the reaction but may affect protein stability.
Temperature 4°C to Room TemperatureHigher temperatures can increase reaction rate but may compromise biomolecule integrity.
Reaction Time 2 - 16 hoursDependent on reactant concentrations, temperature, and catalyst presence.
This compound Excess 10 - 50 molar equivalentsA molar excess drives the reaction to completion.[9]
Aniline Catalyst Concentration 10 - 100 mMSignificantly accelerates the reaction, especially at neutral pH.[4]
Typical Yield High (often >90%)Dependent on the efficiency of the preceding aldehyde generation step.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the propargyl-modified biomolecule (from Protocol 1) to an azide-containing payload.

Materials:

  • Propargyl-modified biomolecule

  • Azide-functionalized payload (e.g., drug, fluorophore)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper-chelating ligand (e.g., THPTA, BTTAA)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

  • Degassed buffer (e.g., PBS)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-payload in DMSO or a suitable solvent.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of the copper-chelating ligand in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • CuAAC Reaction:

    • In a reaction tube, combine the propargyl-modified biomolecule and the azide-payload (typically at a 1.5 to 5-fold molar excess of the azide).

    • Prepare a premixed solution of CuSO₄ and the ligand. A 1:5 molar ratio of copper to ligand is recommended to protect the biomolecule.[1]

    • Add the premixed copper/ligand solution to the reaction mixture. Final copper concentrations of 50-250 µM are typical.[5]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Purification:

    • Purify the final bioconjugate using a suitable method such as size-exclusion chromatography or dialysis to remove the copper catalyst, excess payload, and other reagents.[1]

Quantitative Data for CuAAC:

ParameterRecommended RangeNotes
Copper (CuSO₄) Concentration 50 - 250 µMHigher concentrations can increase reaction rate but also the risk of biomolecule damage.[5]
Ligand Concentration 250 - 1250 µMA 5-fold excess over copper is recommended.[1]
Sodium Ascorbate Concentration 1 - 5 mMA fresh solution is crucial for efficient reduction of Cu(II) to Cu(I).
Azide-Payload Excess 1.5 - 5 molar equivalentsEnsures complete reaction of the alkyne-modified biomolecule.
Reaction Time 1 - 4 hoursGenerally faster than uncatalyzed oxime ligation.
Typical Yield Near-quantitativeCuAAC is known for its high efficiency and yields.[4]

Signaling Pathways and Logical Relationships

Reaction_Mechanisms cluster_oxime_mech Oxime Ligation Mechanism cluster_click_mech CuAAC Mechanism Carbonyl R-CHO (Aldehyde) Intermediate Hemiaminal-like Intermediate Carbonyl->Intermediate Aminooxy H2N-O-R' (Aminooxy) Aminooxy->Intermediate Nucleophilic attack Oxime R-CH=N-O-R' (Oxime Bond) Intermediate->Oxime Dehydration Alkyne R-C≡CH (Alkyne) Cu_acetylide Cu(I)-acetylide Alkyne->Cu_acetylide Azide R'-N3 (Azide) Triazole 1,4-disubstituted 1,2,3-triazole Azide->Triazole Cycloaddition Cu_I Cu(I) Cu_I->Cu_acetylide Cu_acetylide->Triazole

References

Application Notes and Protocols for Aminooxy-PEG1-propargyl in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent. The linker technology used to connect the antibody and the payload is a critical determinant of an ADC's efficacy, stability, and therapeutic index. Aminooxy-PEG1-propargyl is a heterobifunctional linker that enables the site-specific conjugation of payloads to antibodies, offering precise control over the drug-to-antibody ratio (DAR) and resulting in a more homogeneous ADC product.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in the development of ADCs. The primary conjugation strategy discussed involves the oxidation of antibody glycans to generate aldehyde groups, followed by a two-step conjugation process: a stable oxime ligation with the aminooxy group of the linker and a subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach an azide-modified payload via the linker's propargyl group.[3][4]

Key Features of this compound in ADC Development

  • Site-Specific Conjugation: Enables conjugation at the antibody's glycan sites, away from the antigen-binding regions, thus preserving the antibody's immunoreactivity.[5]

  • Homogeneous ADCs: Produces ADCs with a well-defined DAR, reducing the heterogeneity often associated with stochastic conjugation methods.[6]

  • Stable Oxime Linkage: The oxime bond formed between the aminooxy group and the antibody's aldehyde is highly stable under physiological conditions, minimizing premature drug release.[1][7]

  • Versatile "Click" Chemistry: The terminal propargyl group allows for the efficient and specific attachment of a wide variety of azide-functionalized payloads using the robust and bioorthogonal click chemistry.[5][8]

  • PEG Spacer: The short polyethylene glycol (PEG1) spacer enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC.[4]

Quantitative Data Summary

The following tables summarize representative quantitative data for ADCs developed using glycan-directed conjugation with oxime ligation and click chemistry, featuring a Monomethyl Auristatin E (MMAE) payload.

ParameterTypical ValueMethod of Analysis
Conjugation Efficiency > 90%HIC-HPLC, RP-HPLC
Average Drug-to-Antibody Ratio (DAR) 1.8 - 4.0HIC-HPLC, UV/Vis Spectroscopy
Monomer Content > 95%Size Exclusion Chromatography (SEC)
Plasma Stability (% Intact ADC after 7 days) > 90%LC-MS
In Vitro Cytotoxicity (IC50) 10⁻⁹ - 10⁻¹¹ MCell Viability Assays (e.g., MTT)
In Vivo Efficacy Significant Tumor Growth InhibitionXenograft Animal Models

Table 1: Representative Conjugation and Characterization Data. This table presents typical values obtained during the development of ADCs using site-specific glycan conjugation.

Cell LineTarget AntigenADC IC50 (nM)Free MMAE IC50 (nM)
SK-BR-3HER20.056 - 0.150.060
NCI-N87HER2~1~10
BT-474HER2~0.1~1
MelPPRAME~1022.4
THP-1PRAME~5022.4

Table 2: In Vitro Cytotoxicity of MMAE-based ADCs. This table showcases the potent and specific cell-killing activity of ADCs constructed with MMAE on various cancer cell lines.[5][9][10]

Xenograft ModelADC Dose (mg/kg)Tumor Growth Inhibition (TGI)
NCI-N87 (Gastric Cancer)593%
OV-90 (Ovarian Cancer)394.14%
OV-90 (Ovarian Cancer)6109.06%
OV-90 (Ovarian Cancer)9109.24%

Table 3: In Vivo Efficacy of MMAE-based ADCs. This table demonstrates the significant anti-tumor activity of glycan-conjugated ADCs in preclinical animal models.[11][12]

Experimental Protocols

This section provides detailed protocols for the key experimental procedures involved in the development of an ADC using this compound and an azide-modified payload such as MMAE-azide.

Protocol 1: Antibody Glycan Oxidation

This protocol describes the generation of aldehyde groups on the antibody's N-linked glycans.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO₄) solution (e.g., 50 mM in water, freshly prepared and protected from light)

  • Propylene glycol

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Centrifugal filtration devices (e.g., Amicon Ultra)

Procedure:

  • Prepare the antibody solution at a concentration of 1-10 mg/mL in the Reaction Buffer.

  • Cool the antibody solution to 4°C.

  • Add a calculated volume of the cold NaIO₄ solution to the antibody solution to achieve a final concentration of 1-2 mM.

  • Incubate the reaction mixture in the dark at 4°C for 30 minutes.

  • Quench the reaction by adding propylene glycol to a final concentration of 20 mM and incubate for 10 minutes at 4°C.

  • Remove excess periodate and propylene glycol by buffer exchange into the Reaction Buffer using a centrifugal filtration device. Repeat the buffer exchange process at least three times.

  • Determine the concentration of the oxidized antibody using a spectrophotometer at 280 nm.

Protocol 2: Oxime Ligation with this compound

This protocol details the conjugation of the this compound linker to the oxidized antibody.

Materials:

  • Oxidized antibody from Protocol 1

  • This compound (as HCl salt)

  • Aniline (optional, as a catalyst)

  • Conjugation Buffer (e.g., Sodium acetate buffer, pH 4.5-5.5)

  • Organic co-solvent (e.g., DMSO or DMF, if needed for linker solubility)

Procedure:

  • Dissolve the this compound in the Conjugation Buffer (or a small amount of organic co-solvent first, then dilute with buffer) to prepare a stock solution (e.g., 10-20 mM).

  • To the oxidized antibody solution, add the this compound stock solution to achieve a 10- to 50-fold molar excess of the linker.

  • If using a catalyst, add aniline to a final concentration of 1-10 mM.

  • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Purify the resulting antibody-linker conjugate using size-exclusion chromatography (SEC) or centrifugal filtration to remove excess linker and other reagents.

  • Characterize the purified conjugate to confirm linker attachment.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Payload Attachment

This protocol describes the "click" reaction to conjugate an azide-modified payload (e.g., MMAE-azide) to the propargyl-functionalized antibody.

Materials:

  • Antibody-linker conjugate from Protocol 2

  • Azide-modified payload (e.g., MMAE-azide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer (e.g., PBS, pH 7.0-7.5)

Procedure:

  • Prepare a stock solution of the azide-modified payload in a suitable solvent (e.g., DMSO).

  • Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 50 mM in water).

  • In a reaction tube, add the antibody-linker conjugate.

  • Add the azide-modified payload to the antibody-linker solution at a 3- to 10-fold molar excess.

  • Prepare the copper catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio.

  • Add the sodium ascorbate to the reaction mixture to a final concentration of 1-5 mM.

  • Immediately add the CuSO₄/THPTA mixture to the reaction to a final copper concentration of 0.5-1 mM.

  • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Purify the final ADC using SEC or other suitable chromatography methods to remove excess payload and reaction components.

Protocol 4: ADC Characterization - Determination of Drug-to-Antibody Ratio (DAR)

This protocol outlines a common method for determining the average DAR of the purified ADC using Hydrophobic Interaction Chromatography (HIC).[3][13][14][15][16]

Materials:

  • Purified ADC from Protocol 3

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HIC Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)

  • HIC Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the different ADC species using a linear gradient from Mobile Phase A to Mobile Phase B.

  • Monitor the elution profile at 280 nm (for the antibody) and a wavelength specific to the payload if it has a suitable chromophore.

  • Integrate the peak areas corresponding to the different drug-loaded species (e.g., DAR0, DAR2, DAR4).

  • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100

Protocol 5: In Vitro Cytotoxicity Assay

This protocol describes how to evaluate the potency of the ADC on cancer cell lines using a standard MTT assay.[8][17][18][19][20]

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • Purified ADC

  • Free payload (e.g., MMAE) as a control

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • Prepare serial dilutions of the ADC and free payload in complete cell culture medium.

  • Remove the old medium from the cells and add the diluted ADC or free payload solutions. Include untreated cells as a control.

  • Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • Add MTT solution to each well and incubate for 2-4 hours until formazan crystals form.

  • Add the solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for the ADC and the free payload.

Visualizations

ADC_Development_Workflow cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation Steps cluster_characterization Purification & Characterization mAb Monoclonal Antibody (mAb) oxidized_mAb Oxidized mAb (Aldehyde Groups) mAb->oxidized_mAb Glycan Oxidation (NaIO4) mAb_linker mAb-Linker Conjugate oxidized_mAb->mAb_linker Oxime Ligation linker This compound linker->mAb_linker payload Azide-Payload (e.g., MMAE-N3) ADC Antibody-Drug Conjugate (ADC) payload->ADC mAb_linker->ADC Click Chemistry (CuAAC) purified_ADC Purified ADC ADC->purified_ADC Purification (SEC) characterization Characterization (DAR, Purity, etc.) purified_ADC->characterization

Caption: Experimental workflow for ADC synthesis.

MMAE_Signaling_Pathway cluster_cell Target Cancer Cell cluster_extracellular Extracellular cluster_intracellular Intracellular ADC ADC endosome Endosome ADC->endosome Internalization receptor Tumor Antigen receptor->endosome lysosome Lysosome endosome->lysosome Fusion free_MMAE Free MMAE lysosome->free_MMAE Linker Cleavage tubulin Tubulin Dimers free_MMAE->tubulin Inhibition of Polymerization microtubules Microtubules tubulin->microtubules Polymerization mitotic_arrest G2/M Phase Arrest tubulin->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: MMAE mechanism of action in a target cancer cell.

References

Application Notes and Protocols: Aminooxy-PEG1-propargyl in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aminooxy-PEG1-propargyl is a heterobifunctional linker designed for advanced bioconjugation and drug development applications.[1][2] It features two distinct reactive termini separated by a single polyethylene glycol (PEG) unit:

  • Aminooxy Group (-ONH₂): This moiety selectively reacts with aldehydes or ketones to form a stable oxime linkage.[3][4][5] This reaction is highly efficient and can be performed under mild, physiological conditions.

  • Propargyl Group (a terminal alkyne): This functional group is a key component for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[6][7] This reaction enables the covalent ligation of the linker to any azide-modified molecule with high specificity and yield.[8]

The dual functionality of this compound allows for a modular and sequential approach to synthesizing complex bioconjugates, making it an invaluable tool in drug discovery, proteomics, and diagnostics.[9][10]

Core Applications

The primary application of this compound is the two-step sequential conjugation of two different molecules. This is particularly useful when direct conjugation is difficult or when one molecule lacks a suitable functional group for a desired reaction. A common workflow involves:

  • Introduction of an Alkyne Handle: An aldehyde or ketone-containing biomolecule (e.g., a periodate-oxidized glycoprotein, a modified peptide, or a small molecule) is first reacted with the aminooxy group of the linker. This step effectively installs a terminal alkyne onto the target biomolecule.

  • Click Chemistry Conjugation: The newly installed alkyne group is then used to "click" onto an azide-functionalized molecule of interest, such as a fluorescent dye, a biotin tag for detection, a cytotoxic drug for an Antibody-Drug Conjugate (ADC), or another biomolecule.[11]

This strategy is central to creating targeted therapeutics, developing diagnostic probes, and immobilizing proteins or other molecules onto surfaces.

Experimental Protocols and Data

Protocol 1: Two-Step Conjugation of an Aldehyde-Containing Protein with an Azide-Functionalized Dye

This protocol describes the labeling of a hypothetical aldehyde-containing protein (Protein-CHO) with an azide-modified fluorescent dye (Dye-N₃).

Step A: Installation of the Propargyl (Alkyne) Handle onto Protein-CHO

  • Reagent Preparation:

    • Dissolve the aldehyde-containing protein in a suitable reaction buffer (e.g., 100 mM phosphate buffer, pH 6.0-7.0).

    • Dissolve this compound HCl salt in the same buffer to create a 10-20 mM stock solution. Prepare this solution fresh.[5]

  • Reaction Procedure:

    • To the protein solution, add a 20- to 50-fold molar excess of the this compound solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purification:

    • Remove the excess, unreacted linker from the newly formed alkyne-modified protein (Protein-Alkyne) using dialysis, size-exclusion chromatography (SEC), or a spin filtration column appropriate for the protein's molecular weight.

Step B: Click Chemistry Ligation of Protein-Alkyne to Dye-N₃

This step utilizes the CuAAC reaction to conjugate the alkyne-modified protein with an azide-containing dye. The use of a water-soluble copper-stabilizing ligand like THPTA is highly recommended for biological applications to improve efficiency and reduce copper-induced toxicity.[12][13]

  • Reagent Stock Solution Preparation:

    • Protein-Alkyne: Use the purified solution from Step A at a concentration of 1-5 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

    • Dye-N₃: Prepare a 10 mM stock solution in DMSO or water.

    • Copper (II) Sulfate (CuSO₄): Prepare a 20-100 mM stock solution in water.[12][13]

    • THPTA Ligand: Prepare a 100-200 mM stock solution in water.[12][13]

    • Sodium Ascorbate (Na-Asc): Prepare a 100-300 mM stock solution in water. This solution must be prepared fresh immediately before use. [12][13]

  • Reaction Procedure (Final Volume: 100 µL):

    • In a microcentrifuge tube, combine 50 µL of the Protein-Alkyne solution with 10 µL of the Dye-N₃ stock solution (provides a molar excess of the dye).

    • Add 10 µL of the 100 mM THPTA solution and vortex briefly.[13]

    • Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.[13]

    • Initiate the reaction by adding 10 µL of the freshly prepared 300 mM sodium ascorbate solution.[13] Vortex gently to mix.

    • Protect the reaction from light (if using a fluorescent dye) and incubate for 30-60 minutes at room temperature.[12]

  • Final Purification:

    • Purify the final conjugate (Protein-Dye) from excess reagents using SEC, dialysis, or spin filtration as described in Step A.

    • Analyze the final product using SDS-PAGE with fluorescence imaging and/or UV-Vis spectroscopy to confirm conjugation and determine the labeling efficiency.

Quantitative Data Summary

The following table provides typical reagent concentrations for the CuAAC step (Protocol 1, Step B). Optimization may be required depending on the specific biomolecules used.

ReagentStock ConcentrationFinal ConcentrationMolar Excess (relative to Protein-Alkyne)Notes
Protein-Alkyne1-5 mg/mL~0.5-2.5 mg/mL1xSubstrate for the reaction.
Azide-Molecule10 mM1 mM10-50xA molar excess ensures complete labeling of the protein.
CuSO₄20 mM2 mM~20xCopper(I) source after reduction.
THPTA Ligand100 mM10 mM~100xStabilizes the Cu(I) catalyst and increases reaction efficiency in aqueous buffers.[12]
Sodium Ascorbate300 mM30 mM~300xReducing agent to generate active Cu(I) from CuSO₄. Must be fresh.[12]

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the two-step conjugation strategy using this compound to link a molecule containing an aldehyde (Molecule A) with one containing an azide (Molecule B).

G cluster_0 Step 1: Oxime Ligation cluster_1 Step 2: CuAAC Click Chemistry molA Molecule A (with Aldehyde/Ketone) intermediate Intermediate (Molecule A-Oxime-PEG1-Propargyl) molA->intermediate + Linker linker This compound molB Molecule B (with Azide) final Final Conjugate (Molecule A-Linker-Molecule B) catalyst Cu(I), Ligand, Ascorbate catalyst->final catalyzes intermediate_ref->final + Molecule B G start Start: Aldehyde-Protein & Azide-Dye prep Prepare Reagent Stock Solutions start->prep stepA Step A: Oxime Ligation (Protein + Linker) prep->stepA purifyA Purification 1 (e.g., SEC / Dialysis) stepA->purifyA stepB Step B: Click Reaction (Protein-Alkyne + Dye-Azide) purifyA->stepB purifyB Purification 2 (e.g., SEC / Dialysis) stepB->purifyB analyze Analysis (SDS-PAGE, Spectroscopy) purifyB->analyze end End: Purified Protein-Dye Conjugate analyze->end

References

Site-Specific Protein Modification with Aminooxy-PEG1-propargyl: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a critical tool in modern biochemical research and drug development. It allows for the precise attachment of molecules, such as drugs, imaging agents, or polyethylene glycol (PEG) chains, to a specific location on a protein. This precision is paramount for creating well-defined and highly effective bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Aminooxy-PEG1-propargyl is a heterobifunctional linker that offers a powerful and versatile solution for site-specific protein modification.[1] It possesses two distinct reactive groups: an aminooxy group and a propargyl group. This dual functionality enables a two-step, orthogonal conjugation strategy. The aminooxy group reacts specifically with an aldehyde or ketone to form a stable oxime bond, a reaction known as oxime ligation.[2][3] The propargyl group, a terminal alkyne, readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form a stable triazole linkage with an azide-functionalized molecule.[4][5] The short PEG1 spacer enhances the solubility and bioavailability of the resulting conjugate.[6][7]

These application notes provide detailed protocols for the use of this compound in site-specific protein modification, along with quantitative data to guide experimental design and diagrams to illustrate key workflows and pathways.

Key Applications

The unique properties of this compound make it an ideal reagent for a variety of advanced bioconjugation applications, including:

  • Antibody-Drug Conjugate (ADC) Development: Site-specific attachment of potent cytotoxic drugs to monoclonal antibodies, enhancing their therapeutic index by delivering the payload directly to target cells.[][9]

  • PROTAC Synthesis: Construction of heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The modular nature of this linker facilitates the rapid synthesis and optimization of PROTACs.[6][7][10]

  • Dual-Labeling of Proteins: Sequential or orthogonal labeling of a protein with two different molecules, such as a fluorescent probe and a therapeutic agent, for imaging and therapeutic applications.[11][12][13]

  • Surface Immobilization: Covalent attachment of proteins to surfaces functionalized with a complementary reactive group for applications in diagnostics and biomaterials.

Data Presentation

Table 1: Quantitative Data for Oxime Ligation with Aminooxy-Functionalized Linkers
ParameterAldehyde SubstrateKetone SubstrateReference
Reaction pH 4.5 - 7.04.5 - 7.0[14]
Catalyst AnilineAniline[14]
Typical Reaction Time 1 - 4 hours4 - 24 hours[14]
Reported Yield > 90%60 - 80%[14]
Table 2: Quantitative Data for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
ParameterValueReference
Catalyst Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate)
Ligand Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Bathocuproinedisulfonic acid (BCS)
Reaction Solvent Aqueous buffers, DMSO, DMF
Typical Reaction Time 0.5 - 2 hours[15]
Reported Yield > 95%[16]
Second-Order Rate Constant (k) 10 to 10⁴ M⁻¹ s⁻¹[17]

Experimental Protocols

Protocol 1: Site-Specific Modification of a Protein with this compound via Oxime Ligation

This protocol describes the first step of the dual modification: the reaction of the aminooxy group of the linker with an aldehyde or ketone on the target protein.

Materials:

  • Protein containing a site-specific aldehyde or ketone group (Protein-CHO)

  • This compound

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0

  • Aniline solution (1 M in DMSO)

  • Desalting column or dialysis cassette

  • SDS-PAGE analysis equipment

  • Mass spectrometer (for verification)

Procedure:

  • Protein Preparation: Prepare a solution of the Protein-CHO in the Reaction Buffer at a concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a 100 mM stock solution of this compound in DMSO.

  • Ligation Reaction:

    • To the Protein-CHO solution, add a 10- to 50-fold molar excess of the this compound stock solution.

    • Add aniline to a final concentration of 10-20 mM.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation. For ketone-containing proteins, the reaction time may need to be extended to 12-24 hours.

  • Purification: Remove the excess linker and aniline by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS pH 7.4).

  • Analysis:

    • Confirm the successful conjugation by SDS-PAGE. The modified protein should show a slight increase in molecular weight.

    • Verify the mass of the modified protein using mass spectrometry.

Protocol 2: Secondary Modification of the Propargyl-Functionalized Protein via CuAAC ("Click Chemistry")

This protocol describes the second step: the reaction of the propargyl group on the modified protein with an azide-containing molecule.

Materials:

  • Propargyl-modified protein from Protocol 1 (Protein-propargyl)

  • Azide-containing molecule of interest (e.g., fluorescent dye, drug molecule)

  • Reaction Buffer: PBS, pH 7.4

  • Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)

  • Sodium ascorbate stock solution (250 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)

  • Desalting column or dialysis cassette

  • Appropriate analytical equipment for the attached molecule (e.g., fluorescence spectrophotometer)

Procedure:

  • Reagent Preparation:

    • Prepare a solution of the Protein-propargyl in PBS at a concentration of 1-5 mg/mL.

    • Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO) at a concentration that allows for a 5- to 20-fold molar excess in the final reaction.

  • Click Reaction:

    • In a reaction tube, combine the Protein-propargyl solution and the azide-containing molecule.

    • Prepare the catalyst premix: in a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio.

    • Add the catalyst premix to the protein-azide mixture to a final copper concentration of 0.5-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2.5-5 mM.

    • Incubate the reaction at room temperature for 1-2 hours with gentle agitation.

  • Purification: Remove the excess reagents by passing the reaction mixture through a desalting column or by dialysis against PBS.

  • Analysis: Confirm the successful dual modification using appropriate analytical techniques, such as UV-Vis or fluorescence spectroscopy for a labeled dye, or LC-MS for a drug conjugate.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Oxime Ligation cluster_step2 Step 2: Click Chemistry (CuAAC) Protein_CHO Protein with Aldehyde/Ketone Reaction1 Oxime Ligation (pH 6.0, Aniline) Protein_CHO->Reaction1 Linker This compound Linker->Reaction1 Protein_Propargyl Propargyl-Modified Protein Reaction1->Protein_Propargyl Reaction2 CuAAC (Cu(I), THPTA) Protein_Propargyl->Reaction2 Azide_Molecule Azide-Functionalized Molecule Azide_Molecule->Reaction2 Final_Conjugate Dual-Modified Protein Conjugate Reaction2->Final_Conjugate

Caption: Experimental workflow for dual protein modification.

protac_pathway PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_Protein Ubiquitinated Target Protein Ubiquitination->Ub_Protein Degradation Degradation Ub_Protein->Degradation Proteasome Proteasome Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

Caption: PROTAC-mediated protein degradation pathway.

adc_pathway ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor Binding Tumor_Cell Tumor Cell Internalization Receptor-Mediated Endocytosis Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Payload Cytotoxic Payload Payload_Release->Payload Cell_Death Cell Death (Apoptosis) Payload->Cell_Death

Caption: ADC internalization and payload delivery pathway.

References

Applications of Aminooxy-PEG1-propargyl in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG1-propargyl is a heterobifunctional linker that is becoming increasingly valuable in the field of drug discovery, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). This linker possesses two distinct reactive moieties: an aminooxy group and a propargyl group, connected by a single polyethylene glycol (PEG) unit. This unique structure allows for a sequential and controlled bioconjugation strategy.

The primary application of this compound is in the site-specific conjugation of payloads to biomolecules. The aminooxy group reacts specifically with aldehyde or ketone groups to form a stable oxime bond.[1][2] These carbonyl groups can be introduced into antibodies, for example, by the mild oxidation of their carbohydrate domains.[3] The propargyl group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific attachment of a payload carrying an azide group.[1]

The integrated short PEG spacer enhances the solubility and stability of the resulting conjugate.[4] This application note will detail the properties of this compound, provide a comparative analysis of its performance, and present detailed protocols for its use in the synthesis and evaluation of ADCs.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₅H₉NO₂[5][6]
Molecular Weight 115.13 g/mol [1][5][6][7]
Purity ≥95% to 98%[1][5][6][7][8]
Appearance Liquid[5]
Solubility Water, DMSO, DMF[1]
Comparative Performance of ADC Linkers

The choice of linker is critical to the efficacy and safety of an ADC. The following table provides a comparative overview of different linker technologies, including the oxime linkage formed by aminooxy groups.

FeatureOxime LigationMaleimide-Thiol ChemistryNon-cleavable Linker (e.g., Thioether)
Reaction Specificity High (targets aldehydes/ketones)Moderate (targets thiols)High (targets specific amino acids)
Bond Stability in Plasma High hydrolytic stability[2]Susceptible to retro-Michael addition and thiol exchangeHigh stability[9]
Typical Drug-to-Antibody Ratio (DAR) 2-42-82-4[9]
In Vitro Cytotoxicity (IC50) Payload-dependent (e.g., 1-50 ng/mL)Payload-dependent (e.g., 1-10 ng/mL for cleavable)[9]Payload-dependent (e.g., 10-50 ng/mL)[9]
Plasma Stability (% Intact ADC after 7 days) >95% (estimated based on bond stability)~85-90% for some cleavable linkers[9]>95%[9]

Note: The presented data is representative and can vary depending on the specific antibody, payload, and experimental conditions.

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on an Antibody via Glycan Oxidation

This protocol describes the site-specific generation of aldehyde groups on the carbohydrate chains of an antibody using mild periodate oxidation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium meta-periodate (NaIO₄)

  • Propylene glycol

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0)

  • Size-exclusion chromatography (SEC) columns (e.g., Sephadex G-25)

Procedure:

  • Prepare a solution of the mAb at a concentration of 5-10 mg/mL in the reaction buffer.

  • Cool the antibody solution to 4°C in the dark.

  • Add a freshly prepared solution of NaIO₄ to the antibody solution to a final concentration of 1-5 mM.

  • Incubate the reaction mixture in the dark at 4°C for 30 minutes.

  • Quench the reaction by adding propylene glycol to a final concentration of 20 mM and incubate for 10 minutes at 4°C.

  • Remove excess periodate and propylene glycol by buffer exchange into the Reaction Buffer using an SEC column.

  • Determine the concentration of the oxidized antibody using a spectrophotometer at 280 nm.

Protocol 2: Conjugation of this compound to an Oxidized Antibody (Oxime Ligation)

This protocol details the conjugation of the aminooxy linker to the generated aldehyde groups on the antibody.

Materials:

  • Oxidized antibody from Protocol 1

  • This compound HCl salt

  • Aniline (optional catalyst)

  • Reaction Buffer (pH 6.0-7.0)

Procedure:

  • To the solution of the oxidized antibody, add a 10-20 fold molar excess of this compound.

  • If using a catalyst, add aniline to a final concentration of 1-5 mM from a stock solution in DMSO.

  • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.

  • Purify the antibody-linker conjugate by SEC to remove excess linker and catalyst.

  • Characterize the conjugate by methods such as SDS-PAGE and mass spectrometry to confirm conjugation.

Protocol 3: Attachment of an Azide-Functionalized Payload (Click Chemistry)

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the payload.

Materials:

  • Antibody-linker conjugate from Protocol 2

  • Azide-functionalized payload

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • To the antibody-linker conjugate solution (e.g., final concentration 10-50 µM), add the azide-functionalized payload to a final concentration of 2-10 fold molar excess over the antibody.

  • Prepare a catalyst premix: In a separate tube, combine CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA). Let this stand for 1-2 minutes.

  • Add the catalyst premix to the antibody-payload solution to a final concentration of 0.5-1 mM copper.

  • Initiate the reaction by adding freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubate the reaction at room temperature for 1-4 hours.

  • Purify the final ADC using SEC to remove unreacted payload and catalyst components.

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined using techniques like UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).

Method using UV-Vis Spectroscopy:

  • Measure the absorbance of the ADC sample at 280 nm and at the wavelength of maximum absorbance for the payload (λmax).

  • Calculate the concentration of the antibody and the payload using the Beer-Lambert law and their respective extinction coefficients.

  • The DAR is the molar ratio of the payload to the antibody.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing cancer cells.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.

  • Add the treatments to the cells and incubate for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis ADC Synthesis cluster_evaluation ADC Evaluation mAb Monoclonal Antibody (mAb) oxidized_mAb Oxidized mAb (Aldehyde Groups) mAb->oxidized_mAb Glycan Oxidation (NaIO4) linker_conjugate mAb-Linker Conjugate oxidized_mAb->linker_conjugate Oxime Ligation (this compound) ADC Antibody-Drug Conjugate (ADC) linker_conjugate->ADC Click Chemistry (CuAAC) (Azide-Payload) DAR DAR Determination (UV-Vis, HIC, MS) ADC->DAR Cytotoxicity In Vitro Cytotoxicity (IC50, MTT Assay) ADC->Cytotoxicity Stability In Vivo/In Vitro Stability ADC->Stability

Experimental workflow for ADC synthesis and evaluation.

adc_mechanism cluster_cell Target Cancer Cell ADC ADC Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Complex ADC-Receptor Complex Endosome Endosome Complex->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release (Linker Cleavage/ Antibody Degradation) Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Cytotoxic Action

Mechanism of action of an antibody-drug conjugate.

apoptosis_pathway Payload Cytotoxic Payload (e.g., from ADC) DNA_Damage DNA Damage Payload->DNA_Damage Mitochondria Mitochondria DNA_Damage->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified caspase-3 mediated apoptosis pathway.

References

Application Notes and Protocols for Surface Functionalization using Aminooxy-PEG1-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG1-propargyl is a heterobifunctional linker designed for the versatile and controlled modification of surfaces. This reagent possesses two distinct reactive functionalities: an aminooxy group and a propargyl group, connected by a short polyethylene glycol (PEG) spacer. This unique structure allows for a two-step, orthogonal conjugation strategy, making it an invaluable tool in drug development, diagnostics, and various research applications where precise surface functionalization is critical.

The aminooxy group reacts specifically with aldehydes or ketones to form a stable oxime linkage.[1][2][3] This reaction is highly chemoselective and can be performed under mild, aqueous conditions, often accelerated by an aniline catalyst. The propargyl group (a terminal alkyne) is primed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][3] This reaction forms a highly stable triazole linkage with an azide-modified molecule of interest. The single PEG unit enhances the solubility of the linker.[4]

This dual reactivity enables the covalent immobilization of a wide array of biomolecules, nanoparticles, or small molecules onto surfaces in a controlled and oriented manner. This is particularly advantageous for applications such as biosensor development, cell adhesion studies, and the creation of biocompatible coatings.

Quantitative Data on Surface Functionalization

The successful functionalization of a surface with this compound and subsequent biomolecule conjugation can be quantified using various surface-sensitive techniques. The following table summarizes representative data from studies on similar PEGylated surfaces, providing an expected range of values for key characterization parameters.

ParameterTechniqueRepresentative Value(s)SubstrateNotes
PEG Surface Density X-ray Photoelectron Spectroscopy (XPS)0.4 - 1.4 molecules/nm²Silicon/SilicaDensity can be influenced by the concentration of the linker solution and reaction time.[5]
Fluorescence MicroscopyVaries with labeling efficiencyGlassQuantification relies on a standard curve of fluorescence intensity versus known surface concentrations.[6][7]
Contact Angle (Water) Goniometry20° - 55°Glass/PETA decrease in contact angle after PEGylation indicates increased surface hydrophilicity.[8][9]
QCM-D Frequency Shift (Δf) Quartz Crystal Microbalance with Dissipation-5 Hz to -240 HzGold/PolymerThe magnitude of the frequency shift corresponds to the mass of the adsorbed layer (PEG and/or subsequent biomolecule).[10] A smaller shift after PEGylation indicates successful passivation against non-specific protein adsorption.[10]
Layer Thickness Atomic Force Microscopy (AFM) / Ellipsometry1 - 2 nmGold/SiliconProvides a direct measurement of the immobilized PEG layer height.[3][5]

Experimental Protocols

The following protocols describe a general two-step procedure for the surface functionalization of an aldehyde- or ketone-bearing substrate using this compound, followed by the "clicking" of an azide-modified molecule.

Protocol 1: Immobilization of this compound via Oxime Ligation

This protocol details the attachment of the linker to a surface presenting aldehyde or ketone groups.

Materials:

  • Aldehyde- or ketone-functionalized substrate (e.g., glass slide, silicon wafer, or polymer surface)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Aniline (catalyst)

  • Phosphate Buffered Saline (PBS), pH 6.0-7.0

  • Ethanol

  • Deionized (DI) water

  • Nitrogen gas stream

Procedure:

  • Surface Preparation: Thoroughly clean the aldehyde/ketone-functionalized substrate by sonicating in ethanol for 15 minutes, followed by rinsing with DI water. Dry the substrate under a gentle stream of nitrogen.

  • Linker Solution Preparation: Prepare a 1-10 mM solution of this compound in anhydrous DMF or DMSO.

  • Catalyst Addition: Add aniline to the linker solution to a final concentration of 10-20 mM.

  • Immobilization Reaction: Immerse the cleaned, dried substrate in the linker-catalyst solution. The reaction can be carried out at room temperature for 2-12 hours. For sensitive substrates, the reaction can be performed at 4°C for 12-24 hours.

  • Washing: After the incubation period, remove the substrate from the solution and wash it thoroughly to remove any non-covalently bound linker. This can be done by sequentially rinsing with DMF/DMSO, ethanol, and DI water.

  • Drying: Dry the functionalized substrate under a gentle stream of nitrogen. The surface now presents terminal propargyl groups and is ready for the next step.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-containing molecule (e.g., a peptide, protein, or fluorescent dye) onto the propargyl-functionalized surface.

Materials:

  • Propargyl-functionalized substrate (from Protocol 1)

  • Azide-containing molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • PBS, pH 7.4

  • DI water

  • Nitrogen gas stream

Procedure:

  • Reagent Stock Solutions:

    • Prepare a 1-10 mM solution of the azide-containing molecule in PBS.

    • Prepare a 100 mM stock solution of CuSO₄ in DI water.

    • Prepare a 500 mM stock solution of sodium ascorbate in DI water. This solution should be made fresh.

    • Prepare a 100 mM stock solution of THPTA in DI water.

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine the azide-containing molecule solution with PBS.

  • Addition of Copper and Ligand: Add the CuSO₄ stock solution to the reaction mixture to a final concentration of 1-2 mM. Immediately after, add the THPTA stock solution to a final concentration of 5-10 mM. The solution may turn a faint blue.

  • Initiation of "Click" Reaction: Immerse the propargyl-functionalized substrate into the reaction mixture. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10-20 mM. The solution should become colorless as Cu(II) is reduced to Cu(I).

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours with gentle agitation.

  • Washing: After the reaction, remove the substrate and wash it extensively with PBS and then DI water to remove the copper catalyst, excess reagents, and non-specifically bound molecules.

  • Drying: Dry the final functionalized surface under a gentle stream of nitrogen. The surface is now ready for its intended application.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Linker Immobilization cluster_1 Step 2: CuAAC 'Click' Reaction A Aldehyde/Ketone Functionalized Substrate B Prepare 1-10 mM this compound in DMF/DMSO with Aniline Catalyst C Immerse Substrate in Linker Solution (2-12h at RT) B->C D Wash with DMF/DMSO, EtOH, DI Water C->D E Dry Under Nitrogen Stream D->E F Propargyl-Functionalized Surface E->F G Prepare Reaction Mix: Azide-Molecule, CuSO4, THPTA in PBS F->G H Immerse Propargyl-Functionalized Surface G->H I Initiate with Sodium Ascorbate (1-4h at RT) H->I J Wash with PBS, DI Water I->J K Dry Under Nitrogen Stream J->K L Final Bio-functionalized Surface K->L

Caption: Workflow for two-step surface functionalization.

Chemical Principles of Surface Functionalization

Caption: Reaction scheme for surface modification.

References

Application Notes and Protocols: A Step-by-Step Guide to Oxime Ligation with Aminooxy-PEG1-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing oxime ligation using Aminooxy-PEG1-propargyl. This bifunctional linker is a valuable tool in bioconjugation, enabling the stable and chemoselective linkage of molecules. The aminooxy group reacts specifically with aldehydes or ketones, while the propargyl group allows for subsequent modification via click chemistry.[1][2][3]

Introduction to Oxime Ligation

Oxime ligation is a highly efficient and bioorthogonal conjugation method that involves the reaction of an aminooxy group with an aldehyde or ketone to form a stable oxime bond.[4][5][6] This reaction is particularly advantageous in biological applications due to its high chemoselectivity, as aldehydes and ketones are rare in biological systems.[4] The reaction proceeds under mild conditions and can be accelerated by catalysts such as aniline and its derivatives.[5][7][8] The resulting oxime bond is significantly more stable than imine and hydrazone bonds, particularly at physiological pH.[8][9]

This compound is a heterobifunctional linker that incorporates these benefits.[1][2] The polyethylene glycol (PEG) spacer enhances the solubility and stability of the resulting conjugate.[1] The terminal propargyl group provides a handle for further functionalization using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[2][10] This dual functionality makes it an ideal reagent for constructing complex biomolecular architectures, such as antibody-drug conjugates (ADCs).[1][11]

Key Reaction Characteristics

The following table summarizes the essential parameters of oxime ligation for easy reference.

ParameterDescription
Reaction Type Chemoselective Ligation / "Click-type" Reaction
Reacting Groups Aminooxy (-O-NH2) and Aldehyde (-CHO) or Ketone (C=O)
Product Stable Oxime Bond (-O-N=C)
Optimal pH Range 4.5 - 7.0[4][7]
Catalysts Aniline or its derivatives (e.g., m-phenylenediamine) can significantly accelerate the reaction.[5][7][12]
Typical Reaction Time 2 - 24 hours at room temperature or 37°C.[4] Can be as fast as 5 minutes with optimized catalysts and conditions.[12]
Bond Stability The oxime bond is exceptionally stable across a wide pH range.[4][8]
Byproduct Water is the only byproduct of the reaction.[7]

Visualizing the Chemistry and Workflow

To better understand the chemical transformation and experimental process, the following diagrams illustrate the reaction mechanism and a typical workflow.

cluster_reactants Reactants cluster_product Product Biomolecule-CHO Biomolecule-CHO/COR Oxime-conjugate Biomolecule-CH=N-O-PEG1-Propargyl Biomolecule-CHO->Oxime-conjugate + This compound H2N-O-PEG1-Propargyl This compound->Oxime-conjugate pH 4.5-7 (Aniline catalyst)

Caption: Chemical reaction of oxime ligation.

Start Start: Prepare Reactants Dissolve_Biomolecule Dissolve aldehyde/ketone-tagged biomolecule in reaction buffer Start->Dissolve_Biomolecule Dissolve_Linker Dissolve this compound in reaction buffer Start->Dissolve_Linker Add_Catalyst Prepare aniline catalyst stock solution Start->Add_Catalyst Mix_Reactants Combine biomolecule, linker, and catalyst Dissolve_Biomolecule->Mix_Reactants Dissolve_Linker->Mix_Reactants Add_Catalyst->Mix_Reactants Incubate Incubate reaction mixture (2-24h, RT or 37°C) Mix_Reactants->Incubate Monitor Monitor reaction progress (e.g., HPLC, MS) Incubate->Monitor Purify Purify the conjugate (e.g., dialysis, chromatography) Monitor->Purify Analyze Characterize the final product (e.g., SDS-PAGE, MS) Purify->Analyze End End: Purified Conjugate Analyze->End Antibody Aldehyde-tagged Antibody Intermediate Antibody-Linker Conjugate (with propargyl group) Antibody->Intermediate Oxime Ligation Linker This compound Linker->Intermediate ADC Final Antibody-Drug Conjugate (ADC) Intermediate->ADC Click Chemistry (CuAAC) Drug Azide-modified Cytotoxic Drug Drug->ADC

References

Application Notes and Protocols for Fluorescent Labeling of Biomolecules using Aminooxy-PEG1-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG1-propargyl is a versatile heterobifunctional linker designed for the precise and efficient fluorescent labeling of biomolecules. This reagent features two key functional groups: an aminooxy group and a propargyl group, connected by a short polyethylene glycol (PEG) spacer. This unique architecture enables a two-step labeling strategy that offers high specificity and robust performance.

The primary application of this compound is in the site-specific labeling of glycoproteins. The aminooxy group reacts specifically with aldehyde or ketone functionalities, which can be generated by mild oxidation of the carbohydrate moieties on glycoproteins. This ensures that the linker is attached away from the protein's active or binding sites, preserving its biological function.

Following the initial conjugation, the terminal propargyl group (an alkyne) is available for a highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". This allows for the attachment of a wide variety of azide-modified fluorescent dyes, enabling the sensitive detection and visualization of the target biomolecule. The PEG spacer enhances the solubility and reduces the potential for aggregation of the labeled biomolecule.

Chemical Reaction and Labeling Principle

The fluorescent labeling process using this compound is a two-step procedure. First, the aminooxy group of the linker forms a stable oxime bond with an aldehyde group on the target biomolecule. This aldehyde is typically introduced by the mild oxidation of cis-diols in the carbohydrate portion of glycoproteins using sodium periodate. The second step involves the "clicking" of an azide-functionalized fluorescent dye onto the propargyl group of the linker.

Biomolecule Biomolecule (e.g., Glycoprotein) Oxidized_Biomolecule Oxidized Biomolecule (with Aldehyde group) Biomolecule->Oxidized_Biomolecule 1. Oxidation (NaIO4) Biomolecule_Linker Biomolecule-Linker Conjugate Oxidized_Biomolecule->Biomolecule_Linker 2. Oxime Ligation Linker This compound Linker->Biomolecule_Linker Labeled_Biomolecule Fluorescently Labeled Biomolecule Biomolecule_Linker->Labeled_Biomolecule 3. Click Chemistry (CuAAC) Fluorescent_Dye Azide-Fluorescent Dye Fluorescent_Dye->Labeled_Biomolecule

Two-step fluorescent labeling workflow.

Quantitative Data Summary

The following tables provide representative data for the fluorescent labeling of a model IgG antibody using this compound and an azide-functionalized fluorescent dye.

Table 1: Labeling Efficiency and Stoichiometry

ParameterValueMethod of Determination
Degree of Labeling (DOL)1.8 - 2.2 dyes/antibodyUV-Vis Spectroscopy
Labeling Efficiency (Linker)> 90%Mass Spectrometry
Labeling Efficiency (Dye)> 95%HPLC
Final Conjugate Purity> 98%SDS-PAGE, HPLC

Table 2: Signal-to-Noise Ratio in Cell-Based Imaging

Cell TypeTarget ProteinFluorescent DyeSignal-to-Noise Ratio (SNR)
A431 CellsEGFRAlexa Fluor 64715 - 25
Jurkat CellsCD45FITC10 - 18
HeLa CellsTransferrin ReceptorCy520 - 30

Note: SNR values are dependent on instrumentation, acquisition parameters, and biological context.

Experimental Protocols

Protocol 1: Site-Specific Labeling of an IgG Antibody

This protocol describes the generation of aldehyde groups on the carbohydrate domains of an IgG antibody, followed by conjugation with this compound and a subsequent click reaction with an azide-functionalized fluorescent dye.

Materials:

  • IgG Antibody (in PBS, pH 7.4)

  • Sodium Periodate (NaIO₄)

  • Propylene Glycol

  • This compound

  • Aniline (optional, as a catalyst for oxime ligation)

  • Azide-functionalized fluorescent dye (e.g., Azide-Alexa Fluor 647)

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

Procedure:

Part A: Oxidation of Antibody Glycans

  • Prepare a 100 mM solution of sodium periodate in reaction buffer.

  • To your antibody solution (typically 1-5 mg/mL), add the sodium periodate solution to a final concentration of 1 mM.

  • Incubate the reaction for 30 minutes at room temperature in the dark.

  • Quench the reaction by adding propylene glycol to a final concentration of 10 mM and incubate for 10 minutes at room temperature.

  • Remove excess periodate and byproducts by passing the solution through a desalting column equilibrated with reaction buffer.

Part B: Conjugation with this compound

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • To the oxidized antibody solution, add the this compound stock solution to a final concentration of 2 mM.

  • (Optional) Add aniline to a final concentration of 10 mM to catalyze the reaction.

  • Incubate the reaction for 2-4 hours at room temperature.

  • Remove excess linker by passing the solution through a desalting column equilibrated with reaction buffer.

Part C: Click Chemistry with Azide-Fluorescent Dye

  • Prepare the following stock solutions:

    • 10 mM Azide-fluorescent dye in DMSO

    • 20 mM CuSO₄ in water

    • 100 mM THPTA in water

    • 400 mM Sodium Ascorbate in water (prepare fresh)

  • In a microcentrifuge tube, add the alkyne-modified antibody.

  • Add the azide-fluorescent dye to a final concentration of 100-200 µM.

  • Prepare a premix of CuSO₄ and THPTA by adding 1 volume of CuSO₄ to 5 volumes of THPTA.

  • Add the CuSO₄/THPTA premix to the antibody-dye solution to a final copper concentration of 1 mM.

  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 20 mM.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purify the fluorescently labeled antibody from excess dye and catalyst using a desalting column or size-exclusion chromatography.

Part D: Characterization

  • Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm and the excitation maximum of the dye.

  • Assess the purity and integrity of the conjugate by SDS-PAGE and in-gel fluorescence scanning.

cluster_oxidation A. Oxidation cluster_ligation B. Oxime Ligation cluster_click C. Click Chemistry Oxidation_Start Start with IgG in PBS Add_Periodate Add NaIO4 (1 mM final) Oxidation_Start->Add_Periodate Incubate_Ox Incubate 30 min (RT, dark) Add_Periodate->Incubate_Ox Quench Quench with Propylene Glycol Incubate_Ox->Quench Purify_Ox Purify via Desalting Column Quench->Purify_Ox Add_Linker Add Aminooxy- PEG1-propargyl (2 mM) Purify_Ox->Add_Linker Add_Aniline (Optional) Add Aniline (10 mM) Add_Linker->Add_Aniline Incubate_Lig Incubate 2-4 hours (RT) Add_Aniline->Incubate_Lig Purify_Lig Purify via Desalting Column Incubate_Lig->Purify_Lig Add_Dye Add Azide-Dye (100-200 µM) Purify_Lig->Add_Dye Add_Cu_THPTA Add CuSO4/THPTA (1 mM Cu final) Add_Dye->Add_Cu_THPTA Add_Ascorbate Add Sodium Ascorbate (20 mM final) Add_Cu_THPTA->Add_Ascorbate Incubate_Click Incubate 1-2 hours (RT, dark) Add_Ascorbate->Incubate_Click Purify_Click Purify via Desalting Column Incubate_Click->Purify_Click

Experimental workflow for antibody labeling.

Application: Studying Epidermal Growth Factor Receptor (EGFR) Signaling

Background:

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.[1] Dysregulation of EGFR signaling is implicated in the development and progression of various cancers.[2] Studying the dynamics of EGFR activation and trafficking is essential for understanding its function and for the development of targeted therapies.

Application Principle:

Epidermal Growth Factor (EGF) is the natural ligand for EGFR. By fluorescently labeling EGF, we can visualize its binding to EGFR on the cell surface, monitor receptor internalization, and track its intracellular trafficking. Using the this compound linker for this purpose is advantageous as it allows for site-specific modification of a synthetically produced EGF containing a ketone or aldehyde group, ensuring that the labeling does not interfere with the ligand's binding to the receptor.

EGF Fluorescent EGF EGFR EGFR EGF->EGFR 1. Binding Dimer EGFR Dimer EGFR->Dimer 2. Dimerization Phospho_Dimer Phosphorylated Dimer Dimer->Phospho_Dimer 3. Autophosphorylation Endosome Endosome Phospho_Dimer->Endosome 4. Internalization Signaling_Cascade Downstream Signaling Phospho_Dimer->Signaling_Cascade 5. Signal Transduction

EGFR signaling pathway activation.

Protocol 2: Live-Cell Imaging of EGFR Activation

  • Prepare Fluorescent EGF: Synthesize EGF with a site-specifically incorporated ketone-bearing unnatural amino acid. Label this modified EGF with an appropriate azide-dye using this compound as described in Protocol 1.

  • Cell Culture: Culture EGFR-expressing cells (e.g., A431) on glass-bottom dishes suitable for microscopy.

  • Labeling: Starve the cells in serum-free media for 4-6 hours. Add the fluorescently labeled EGF to the media at a final concentration of 10-50 ng/mL.

  • Imaging: Immediately begin imaging the cells using a confocal or TIRF microscope.

  • Analysis: Observe the binding of fluorescent EGF to the cell surface, the formation of clusters (receptor dimerization and oligomerization), and the subsequent internalization of the receptor-ligand complexes into endosomes.

This approach allows for the real-time visualization of the initial steps of EGFR signaling, providing valuable insights into receptor dynamics in living cells.

References

Application Notes: PEGylation Strategies using Aminooxy-PEG1-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG1-propargyl is a heterobifunctional linker designed for advanced bioconjugation and PEGylation strategies.[1][2] This linker contains two distinct reactive termini, enabling a highly specific and controlled two-step conjugation process.[1] Its structure consists of an aminooxy group at one end and a propargyl (alkyne) group at the other, separated by a short polyethylene glycol (PEG) spacer.[2][3]

The aminooxy group selectively reacts with carbonyl groups (aldehydes or ketones) to form a stable oxime linkage.[4][5] This reaction is highly chemoselective and can be performed under mild, aqueous conditions.[4][6] The propargyl group is an alkyne that participates in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][7] This reaction forms a robust triazole linkage with an azide-functionalized molecule.[8][9]

The use of this linker allows for the covalent attachment of PEG chains to proteins, peptides, or other biomolecules, a process known as PEGylation. This modification can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents by increasing their solubility and stability, extending their circulatory half-life, and reducing immunogenicity.[10][11][12] The dual-functionality of this compound makes it an invaluable tool for constructing complex architectures such as antibody-drug conjugates (ADCs), targeted drug delivery systems, and PROTACs.[1][2][13]

Data Presentation

Quantitative data for the linker and its conjugation chemistries are summarized below for easy reference and comparison.

Table 1: Properties of this compound HCl Salt

Property Value Reference
CAS Number 1895922-69-6 [1]
Chemical Formula C₅H₉NO₂ [1]
Molecular Weight (MW) 115.1 [1]
Purity ≥95% - 98% [1][2]
Solubility Water, DMSO, DMF [1]

| Storage Condition | -20°C, protect from light, stored under nitrogen |[1][14] |

Table 2: Summary of Conjugation Reactions

Reaction Functional Group 1 Functional Group 2 Resulting Linkage Key Characteristics
Oxime Ligation Aminooxy (-ONH₂) Aldehyde (-CHO) or Ketone (>C=O) Oxime Ether (-O-N=C<) High chemoselectivity; mild, aqueous conditions; stable linkage.[4][6]

| CuAAC (Click Chemistry) | Propargyl (Alkyne, -C≡CH) | Azide (-N₃) | 1,2,3-Triazole | High yield and reliability; bioorthogonal; forms a stable covalent bond.[8][9][15] |

Table 3: Comparative Hydrolytic Stability of Bioconjugation Linkages

Linkage Relative Hydrolysis Rate Constant (k_rel) Stability Notes Reference
Oxime 1 Significantly more stable than hydrazones at physiological pH.[16][17] The rate constant for acid-catalyzed hydrolysis is nearly 1000-fold lower than for simple hydrazones.[17][18] [17][19]
Acetylhydrazone 300 Labile to hydrolysis, especially under acidic conditions.[20] [17]
Semicarbazone 160 More stable than simple hydrazones but less stable than oximes. [17]

| Methylhydrazone | 600 | Prone to hydrolysis in aqueous environments. |[17] |

Experimental Protocols

Protocol 1: Two-Step Sequential Conjugation Strategy

This protocol outlines the sequential use of this compound to link two different molecules (Molecule A and Molecule B). First, the linker is attached to an aldehyde- or ketone-containing molecule (Molecule A) via oxime ligation. The resulting alkyne-functionalized conjugate is then reacted with an azide-containing molecule (Molecule B) via CuAAC.

cluster_0 Step 1: Oxime Ligation cluster_1 Step 2: CuAAC Click Chemistry A Molecule A (with -CHO or >C=O) Intermediate Molecule A-Oxime-PEG-Propargyl A:e->Intermediate:w Reaction 1 Linker This compound Linker:e->Intermediate:w pH 4.0-5.5 B Molecule B (with -N3) Final Final Conjugate (Molecule A-PEG-Molecule B) B:e->Final:w Reaction 2 Aminooxy Aminooxy Group (-ONH₂) Oxime Stable Oxime Linkage (-O-N=C<) Aminooxy->Oxime + Carbonyl Carbonyl Group (-CHO, >C=O) Carbonyl->Oxime pH 4.0-5.5 Propargyl Propargyl Group (-C≡CH) Triazole Stable Triazole Linkage Propargyl->Triazole + Azide Azide Group (-N₃) Azide->Triazole Cu(I) catalyst

References

Troubleshooting & Optimization

Troubleshooting low yield in Aminooxy-PEG1-propargyl reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aminooxy-PEG1-propargyl Reactions

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields or other issues with this compound reactions, which utilize oxime ligation chemistry.

Frequently Asked Questions (FAQs)

Q1: What is an this compound reaction?

This compound is a heterobifunctional linker used in bioconjugation.[1] It contains an aminooxy group (-ONH₂) at one end and a propargyl group (a terminal alkyne) at the other, connected by a short PEG spacer. The reaction primarily refers to the "oxime ligation" where the aminooxy group reacts with an aldehyde or ketone on a target molecule (like a protein, peptide, or other biomolecule) to form a stable oxime bond.[2][3][4] The propargyl group remains available for subsequent "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][5]

Q2: What are the main advantages of using oxime ligation for conjugation?

The primary advantages of using aminooxy chemistry for conjugation include:

  • High Specificity : The aminooxy group is highly chemoselective for aldehydes and ketones, which are relatively rare in biological systems, thus minimizing side reactions.[6][7]

  • Stable Linkage : The resulting oxime bond is significantly more stable, particularly under physiological conditions, compared to other linkages like imines and hydrazones.[6][7][8]

  • Mild Reaction Conditions : The reaction proceeds efficiently in aqueous solutions and can be performed at or near neutral pH, which is critical for preserving the structure and function of sensitive biomolecules.[6][7]

Q3: How should I store and handle the this compound reagent?

Aminooxy compounds are known to be reactive, sensitive to moisture, and can degrade over time.[1][7]

  • Storage : Store the reagent at -20°C in a desiccated environment.[7]

  • Handling : Before use, allow the vial to warm completely to room temperature before opening to prevent moisture condensation.[7]

  • Usage : For best results, use the reagent shortly after purchase, ideally within one week.[1][7] If you prepare a stock solution in an anhydrous solvent like DMSO, it can be stored at -20°C for up to a month.[7]

Q4: Is a catalyst required for the reaction?

While the reaction can proceed without a catalyst, it is often slow at neutral pH.[6][9] Catalysts like aniline and its derivatives (e.g., m-phenylenediamine or p-phenylenediamine) are frequently used to significantly accelerate the reaction rate, especially under physiological conditions (pH 7.0-7.4).[6][9][10][11]

Troubleshooting Guide for Low Reaction Yield

This section addresses common causes of low conjugation yield and provides systematic solutions.

Q5: My reaction yield is consistently low. What are the potential causes?

Low yield can stem from several factors, including reagent quality, reaction conditions, and issues with the substrate. Use the following logical workflow to diagnose the problem.

TroubleshootingWorkflow start_node Low Reaction Yield cat_reagent Reagent Quality Issues start_node->cat_reagent cat_conditions Suboptimal Reaction Conditions start_node->cat_conditions cat_substrate Target Molecule Issues start_node->cat_substrate cat_purification Purification Problems start_node->cat_purification sol_reagent_degraded Aminooxy reagent degraded? - Use new/fresh reagent. - Store properly at -20°C. cat_reagent->sol_reagent_degraded sol_solvent Using wet solvents/reagents? - Use anhydrous solvents (e.g., DMSO). - Handle under inert atmosphere. cat_reagent->sol_solvent sol_ph Incorrect pH? - Optimal pH is ~4.5. - For pH 6-7, must use catalyst. cat_conditions->sol_ph sol_catalyst No or inefficient catalyst? - Add aniline or phenylenediamine catalyst. - Optimize catalyst concentration. cat_conditions->sol_catalyst sol_time_temp Insufficient time/temperature? - Extend reaction time (monitor progress). - Increase temperature if substrate is stable. cat_conditions->sol_time_temp sol_carbonyl Aldehyde/ketone inactive or inaccessible? - Verify carbonyl presence with assay. - Check for steric hindrance. cat_substrate->sol_carbonyl sol_side_reaction Side reactions consuming substrate? - Purify substrate before conjugation. - Check for intramolecular reactions. cat_substrate->sol_side_reaction sol_loss Losing product during workup/purification? - Optimize purification method (e.g., IEX, SEC). - Avoid conditions that cleave oxime bond. cat_purification->sol_loss

Caption: Troubleshooting workflow for low yield oxime ligations.

Q6: My reaction is very slow. How can I increase the reaction rate?

Slow reaction kinetics are a common challenge, especially at neutral pH.[9] Consider the following strategies to accelerate the reaction.

  • Adjust pH : The optimal pH for uncatalyzed oxime ligation is acidic, typically around 4.5.[9][10] If your biomolecule is stable at this pH, lowering the pH can significantly increase the rate.

  • Use a Catalyst : For reactions at or near neutral pH (6.0-7.4), the use of a nucleophilic catalyst is highly recommended.[6] Aniline was the traditional catalyst, but substituted anilines have shown superior performance.[9][10][11]

  • Increase Reagent Concentration : The reaction rate is dependent on the concentration of the reactants.[3] If possible without causing solubility or aggregation issues, increasing the concentration of the this compound linker or the target molecule can improve the yield and shorten the reaction time.

Table 1: Comparison of Catalysts for Oxime Ligation
CatalystRelative EfficiencyTypical ConcentrationKey Advantages
Aniline Baseline10-100 mMWell-documented, effective at acidic and neutral pH.[9][12]
m-Phenylenediamine (mPDA) ~2x more efficient than aniline at the same concentration; up to 15x faster at higher concentrations.[11][12]Up to 900 mMHigher water solubility allows for use at much higher concentrations, leading to greater rate acceleration.[11][12]
p-Phenylenediamine (pPDA) Up to 19x faster than aniline at neutral pH.[10]2-10 mMHighly effective even at low millimolar concentrations at neutral pH.[10]
Arginine ~3-fold more potent than alanine.[13]Up to 400 mMAlso acts as a protein aggregation inhibitor; particularly effective in bicarbonate buffer.[13]

Q7: I see multiple products or side products in my analysis. What could be the cause?

The high chemoselectivity of the aminooxy group usually limits side reactions.[7] However, the formation of unexpected products can occur.

  • Reaction with Non-Target Carbonyls : Your target molecule preparation may contain impurities with aldehyde or ketone groups. Ensure the purity of your substrate before starting the conjugation.[7]

  • Instability of the Target Molecule : The reaction conditions (pH, temperature) might be degrading your target molecule, leading to multiple species that can be conjugated.

  • Positional Isomers : If your target protein has multiple potential conjugation sites (e.g., multiple aldehydes generated via oxidation), you may be forming a heterogeneous mixture of products. Purification techniques like ion-exchange chromatography (IEX) can sometimes separate these isomers.[14][15]

Q8: How do I purify the final PEGylated product?

Purification can be challenging because of the reaction mixture's complexity, which may contain unreacted protein, excess PEG linker, and the desired conjugate.[]

  • Size-Exclusion Chromatography (SEC) : This method is effective at separating the larger PEGylated protein from the smaller, unreacted this compound linker.[14][15]

  • Ion-Exchange Chromatography (IEX) : This is often the method of choice.[15] The attachment of the neutral PEG chain shields surface charges on the protein, altering its interaction with the IEX resin. This change allows for the separation of un-PEGylated, mono-PEGylated, and multi-PEGylated species.[14][15]

  • Reverse Phase Chromatography (RPC) : RPC is widely used for purifying peptides and small proteins and can be effective on an analytical scale for identifying PEGylation sites and separating positional isomers.[]

Experimental Protocols & Diagrams

General Protocol for Oxime Ligation

This protocol provides a general guideline. Conditions should be optimized for your specific molecules.

  • Preparation of Reactants :

    • Dissolve the biomolecule containing an aldehyde or ketone group in an appropriate reaction buffer (e.g., 100 mM phosphate buffer or acetate buffer). The optimal pH is typically 4.5-7.0.[6]

    • Dissolve the this compound reagent in the same buffer or a compatible anhydrous solvent like DMSO.

    • If using a catalyst, prepare a stock solution (e.g., 1 M aniline or m-phenylenediamine in DMSO).

  • Conjugation Reaction :

    • To the solution of your target molecule, add the this compound solution to achieve the desired molar excess (typically 5-20 fold excess of the PEG linker).

    • If applicable, add the catalyst to its final desired concentration (e.g., 10-100 mM).

    • Allow the reaction to incubate at room temperature or 37°C. Reaction times can vary from 2 to 24 hours.[6]

  • Monitoring the Reaction :

    • Track the reaction's progress using a suitable analytical method, such as SDS-PAGE (which will show a mobility shift for the PEGylated product), HPLC, or mass spectrometry.

  • Purification :

    • Once the reaction is complete, remove unreacted PEG linker and other impurities using an appropriate chromatography method like SEC or IEX.[14][15]

ExperimentalWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purify 3. Purification & Analysis prep_target Dissolve Aldehyde/ Ketone Substrate in Buffer react_mix Mix Substrate, PEG linker, and Catalyst prep_target->react_mix prep_peg Dissolve this compound prep_peg->react_mix prep_catalyst Prepare Catalyst Stock (e.g., Aniline) prep_catalyst->react_mix react_incubate Incubate (2-24h) at RT or 37°C react_mix->react_incubate react_monitor Monitor Progress (SDS-PAGE, HPLC, MS) react_incubate->react_monitor purify_sec Purify Product (e.g., SEC, IEX) react_monitor->purify_sec analyze Characterize Final Conjugate purify_sec->analyze

Caption: General experimental workflow for this compound conjugation.

Reaction Mechanism: Aniline-Catalyzed Oxime Formation

The catalyst accelerates the rate-limiting dehydration step in oxime formation.

Caption: Mechanism of aniline-catalyzed oxime bond formation.

References

Technical Support Center: Optimizing Aminooxy-PEG1-propargyl Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aminooxy-PEG1-propargyl conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction behind this compound conjugation?

A1: The conjugation reaction is an oxime ligation, a chemoselective reaction between the aminooxy group (-ONH₂) of the this compound linker and a carbonyl group (an aldehyde or ketone) on your target molecule.[1][2] This forms a stable oxime bond, covalently linking the PEG-propargyl moiety to your molecule of interest.[1][3][4] The propargyl group can then be used for subsequent "click" chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3][5]

Q2: What is the optimal pH for oxime ligation?

A2: The optimal pH for oxime ligation is a balance between the nucleophilicity of the aminooxy group and the rate-limiting dehydration of the hemiaminal intermediate.[6] The reaction is fastest at a mildly acidic pH, typically between 4.5 and 5.5.[7] However, to maintain the stability of many biomolecules, the reaction is often performed at a neutral pH (6.5-7.5).[6][8] At neutral pH, the reaction rate is significantly slower, and the use of a catalyst is often necessary.[7][9]

Q3: How stable is the resulting oxime bond?

A3: The oxime bond is known for its high stability, especially when compared to other linkages like imines and hydrazones, particularly at physiological pH.[10][11][12] The stability is influenced by several factors:

  • Carbonyl Precursor : Oximes formed from ketones are generally more stable than those derived from aldehydes.[10][13]

  • pH : While the formation is often catalyzed by acid, the oxime bond itself is most stable in acidic conditions (paradoxically around pH 2-3) and can be susceptible to hydrolysis under certain acidic conditions over time.[10][12]

  • Electronic and Steric Effects : The stability can be fine-tuned by the electronic and steric properties of the substituents near the C=N bond.[10][14]

Q4: Can I use Tris buffer for my conjugation reaction?

A4: It is highly recommended to avoid buffers containing primary amines, such as Tris. The primary amine in Tris can compete with the aminooxy group to react with the carbonyl on your target molecule, forming a less stable imine (Schiff base) and reducing your conjugation efficiency.[6] Suitable amine-free buffers include phosphate, acetate, or HEPES.[6]

Q5: My this compound reagent is a hydrochloride salt. Do I need to neutralize it?

A5: Yes, if your reaction buffer is not sufficiently basic to neutralize the HCl salt, the pH of your reaction mixture could become too acidic, which might be detrimental to your biomolecule. It is good practice to ensure your final reaction pH is within the desired range after adding all components.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Aminooxy Reagent: Improper storage or age of the this compound.[1][6] Aminooxy compounds are sensitive and should be used promptly.[1][3]Perform a quality control check of the reagent. Prepare fresh solutions before use.[6]
Suboptimal pH: The reaction pH is outside the optimal range (4.5-7.5).[6]Optimize the pH of your reaction buffer. Ensure the final pH is within the desired range after adding all components.[6]
Slow Reaction Kinetics: The reaction is inherently slow at neutral pH without a catalyst.[1][9]Add a nucleophilic catalyst like aniline or its derivatives (e.g., m-phenylenediamine) to accelerate the reaction at neutral pH.[6][9]
Low Reactant Concentration: Reaction kinetics are concentration-dependent.[1][6]If possible, increase the concentration of one or both reactants.[6]
Inaccessible Carbonyl Group: The aldehyde or ketone on the target molecule may be sterically hindered.[1]Consider denaturing and refolding the biomolecule if applicable, or redesigning the position of the carbonyl group.
Multiple Products or Impurities Side Reactions: Reaction with primary amines in the buffer (e.g., Tris).[6]Switch to an amine-free buffer such as phosphate or acetate.[6]
Presence of E/Z Isomers: The oxime bond can form as E/Z stereoisomers.[6]This is a natural outcome of the reaction. For many applications, the presence of both isomers is not problematic. They may be separable by HPLC if necessary.[6]
Oxidation of Sensitive Groups: Other functional groups on the biomolecule (e.g., thiols) may be oxidizing during the reaction.[6]Consider adding a reducing agent like TCEP if compatible with your reaction, or perform the reaction under an inert atmosphere.
Reaction is Too Slow Absence of Catalyst at Neutral pH: Oxime ligation at pH 7 can be very slow.[7]Use a catalyst to increase the reaction rate. Aniline and its derivatives are effective.[8][9][14]
Ketone vs. Aldehyde: Ketones are generally less reactive than aldehydes.[1][15]Increase the reaction time, temperature (if the biomolecule is stable), or catalyst concentration.

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for Oxime Ligation
ParameterRecommended RangeNotes
pH 4.5 - 7.5Optimal rate is typically at the lower end (4.5-5.5).[7] Neutral pH (6.5-7.5) is used for sensitive biomolecules, often requiring a catalyst.[6][8]
Temperature Room Temperature (20-25°C) or 37°CHigher temperatures can increase the reaction rate but may compromise the stability of the biomolecule.
Reaction Time 2 - 24 hoursHighly dependent on pH, temperature, reactant concentrations, and catalyst presence. Monitor reaction progress.[16]
Buffer System Phosphate, Acetate, HEPESAmine-free buffers are crucial to avoid side reactions.[6]
Reactant Molar Ratio 5-20 fold molar excess of this compoundThe optimal ratio should be determined empirically for each specific application.[16]
Table 2: Comparison of Common Catalysts for Oxime Ligation at Neutral pH
CatalystTypical ConcentrationRelative Efficacy & Notes
Aniline 10 - 100 mMThe traditional catalyst, can increase reaction rates up to 40-fold at neutral pH.[14] However, it has some cytotoxicity.[1]
m-Phenylenediamine (mPDA) 50 - 750 mMCan be up to 15 times more efficient than aniline, partly due to its higher aqueous solubility allowing for higher concentrations.[15][17][18]
p-Phenylenediamine (pPDA) 2 - 10 mMReported to be highly effective even at low millimolar concentrations.[1]
Arginine Up to 400 mMA biocompatible catalyst that can also help prevent protein aggregation.[19]

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to an Aldehyde- or Ketone-Containing Protein
  • Prepare Buffers and Reagents:

    • Reaction Buffer: Prepare an amine-free buffer, e.g., 100 mM phosphate buffer, at the desired pH (e.g., pH 6.5).

    • Protein Solution: Dissolve your aldehyde- or ketone-containing protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • This compound Solution: Immediately before use, dissolve the this compound in the Reaction Buffer to create a stock solution (e.g., 10-50 mM).

    • (Optional) Catalyst Solution: Prepare a stock solution of the chosen catalyst (e.g., 1 M aniline in DMSO or an aqueous solution of mPDA).

  • Conjugation Reaction:

    • To the protein solution, add the this compound stock solution to achieve the desired molar excess (e.g., 20-fold).

    • If using a catalyst, add the catalyst stock solution to the desired final concentration (e.g., 100 mM aniline).

    • Gently mix the reaction mixture and incubate at room temperature or 37°C for 2-24 hours. Protect from light if any components are light-sensitive.

  • Monitoring the Reaction:

    • Monitor the progress of the conjugation by a suitable analytical method, such as SDS-PAGE (which will show a molecular weight shift), HPLC, or mass spectrometry.

  • Purification:

    • Once the reaction has reached the desired level of completion, remove the excess unreacted this compound and catalyst.

    • Purification can be achieved by methods such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_analysis 3. Analysis & Purification prep_reagents Prepare Buffers & Reagents dissolve_protein Dissolve Carbonyl-Protein in Reaction Buffer prep_reagents->dissolve_protein dissolve_peg Dissolve Aminooxy-PEG in Reaction Buffer prep_reagents->dissolve_peg mix Mix Protein and Aminooxy-PEG dissolve_peg->mix add_catalyst Add Catalyst (Optional) mix->add_catalyst incubate Incubate (2-24h, RT) add_catalyst->incubate monitor Monitor Reaction (SDS-PAGE, HPLC, MS) incubate->monitor purify Purify Conjugate (SEC, Dialysis) monitor->purify troubleshooting_logic start Low or No Yield? ph_check Is pH optimal (4.5-7.5)? start->ph_check Check catalyst_check Using catalyst at neutral pH? ph_check->catalyst_check Yes adjust_ph Adjust pH ph_check->adjust_ph No buffer_check Is buffer amine-free? catalyst_check->buffer_check Yes add_catalyst Add Catalyst catalyst_check->add_catalyst No reagent_check Is Aminooxy reagent fresh? buffer_check->reagent_check Yes change_buffer Use Phosphate/Acetate buffer_check->change_buffer No use_fresh_reagent Use fresh reagent reagent_check->use_fresh_reagent No success Yield Improved reagent_check->success Yes adjust_ph->success add_catalyst->success change_buffer->success use_fresh_reagent->success

References

Technical Support Center: Efficient Click Chemistry with Aminooxy-PEG1-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aminooxy-PEG1-propargyl. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to improve the efficiency of your click chemistry experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule used in bioconjugation and chemical biology.[1][2] It contains two distinct reactive groups: an aminooxy group and a propargyl (alkyne) group, connected by a short, hydrophilic polyethylene glycol (PEG) spacer.[1][3]

  • The aminooxy group reacts specifically with aldehydes or ketones to form a stable oxime bond.[2][4] This reaction is highly chemoselective and can be performed under mild, aqueous conditions.[1][4]

  • The propargyl group is a terminal alkyne that participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction, to form a stable triazole linkage with an azide-containing molecule.[2][5]

This dual functionality allows for the sequential or orthogonal labeling and conjugation of complex biomolecules, making it a versatile tool in drug delivery, protein labeling, and the creation of antibody-drug conjugates (ADCs).[1][6]

Q2: What is the role of the PEG1 spacer in this molecule?

A2: The short polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the molecule and the resulting conjugate.[1][7] PEG is a hydrophilic polymer that can help to prevent aggregation and reduce non-specific binding of the conjugated biomolecule.[7]

Q3: How should I store this compound?

A3: Aminooxy compounds are known to be reactive and sensitive.[2] It is recommended to store this compound at -20°C.[8] For optimal performance, immediate use (within one week of receipt) is highly recommended.[2] If you need to make a stock solution, use an anhydrous solvent like DMSO and store it at -20°C for up to one month.[8] Always warm the vial to room temperature before opening to prevent moisture condensation.[8]

Q4: What are the key differences between the oxime ligation and the CuAAC click reaction?

A4: Both are highly efficient bioconjugation reactions, but they involve different functional groups and reaction mechanisms.

FeatureOxime LigationCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reactive Groups Aminooxy (-ONH₂) + Aldehyde/Ketone (-CHO/C=O)Propargyl (Alkyne) + Azide (-N₃)
Resulting Bond Oxime (-O-N=C)1,2,3-Triazole
Catalyst Can proceed uncatalyzed, but is significantly accelerated by nucleophilic catalysts like aniline or its derivatives (e.g., p-phenylenediamine) at neutral pH.[1][6]Requires a Copper(I) catalyst. Cu(I) is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[5][9]
Key Advantage Highly chemoselective and bioorthogonal, forming a stable linkage under physiological conditions.[1][4]Extremely high reaction rates, yields, and specificity. Considered the "cream of the crop" of click chemistry.[10]

Troubleshooting Guide

This section addresses common problems encountered during bioconjugation reactions using this compound.

Problem 1: Low or No Yield in Oxime Ligation (Aminooxy Reaction)
Possible Cause Suggested Solution
Suboptimal pH The rate of oxime formation is pH-dependent. The optimal pH is typically between 4.5 and 7.5. If your biomolecule is stable at lower pH, try a more acidic buffer (pH 4.5-5.5) to accelerate the reaction.[6]
Inactive Carbonyl Group Confirm the presence and accessibility of the aldehyde or ketone group on your target molecule. For glycoproteins, you may need to oxidize sialic acid groups with sodium meta-periodate to generate aldehydes.[8]
Insufficient Reaction Time or Low Concentration Increase the concentration of the reactants or extend the reaction time (typically 2-16 hours at room temperature).[6] Adding a nucleophilic catalyst like aniline (10-100 mM) can significantly accelerate the reaction rate, especially at neutral pH.[6]
Degraded Aminooxy Reagent Aminooxy compounds can be sensitive. Use fresh or properly stored this compound. Prepare stock solutions in anhydrous DMSO and store at -20°C for no longer than a month.[8]
Poor Solubility If the biomolecule or conjugate precipitates, add a co-solvent such as DMSO or DMF (up to 20% v/v). Using a linker with a longer PEG chain can also improve solubility.[6]
Problem 2: Low or No Yield in CuAAC Reaction (Propargyl Reaction)
Possible Cause Suggested Solution
Copper Catalyst Oxidation The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) by oxygen. Ensure you have a sufficient excess of a reducing agent like sodium ascorbate (typically 5 mM or a 5-10 fold excess over copper).[5][11] Perform reactions in capped tubes to minimize oxygen exposure.[11]
Copper Sequestration Biomolecules (especially proteins with His-tags or free thiols) can chelate and inactivate the copper catalyst.[11][12] To overcome this, you can: • Increase the concentration of the copper/ligand complex. • Add a sacrificial metal like Zn(II) to occupy the chelating sites.[11]
Ineffective Ligand A copper-stabilizing ligand (e.g., THPTA or TBTA) is crucial for protecting the copper from oxidation and improving reaction efficiency. Ensure you are using the correct ligand at an appropriate concentration (typically a 5:1 ligand to copper ratio).[5][12]
Inaccessible Alkyne/Azide Groups Hydrophobic regions of biomolecules can collapse, burying the reactive groups and making them inaccessible.[11] Try performing the reaction in the presence of a denaturing or solvating agent like DMSO (up to 10%).[11][12]
Interfering Buffer Components Buffers containing chelating agents (like EDTA) or high concentrations of thiols (like DTT) will interfere with the copper catalyst. Perform buffer exchange before the reaction.[11]
Problem 3: Difficulty in Purifying the Final Conjugate
Possible Cause Suggested Solution
Heterogeneous Product Mixture Incomplete reactions lead to a mix of unreacted starting materials and the desired product. Monitor reaction completion by LC-MS or other analytical methods before starting purification.[6]
PEG-related Purification Challenges The hydrophilic and flexible nature of PEG can lead to peak broadening and poor separation in chromatography.[13] • Size Exclusion Chromatography (SEC): Effective for removing small molecules (unreacted linker, catalyst) but may not separate un-PEGylated protein from the PEGylated product efficiently.[] • Ion-Exchange Chromatography (IEX): Often the method of choice. The PEG chain can shield the protein's surface charges, altering its elution profile and allowing for separation from the un-PEGylated form.[13][] • Hydrophobic Interaction Chromatography (HIC): Can be a useful polishing step, but its effectiveness depends on the relative hydrophobicity of the protein and the PEG linker.[15]
Loss of Product During Purification Your conjugate might be lost during the purification process. If using chromatography, analyze all fractions to ensure the product is not being discarded. Consider alternative methods like dialysis or tangential flow filtration for larger biomolecules.[16][17]

Experimental Protocols & Data

General Workflow for Dual Labeling

The following diagram illustrates a general workflow for using this compound to link two different molecules (a carbonyl-containing biomolecule and an azide-containing payload).

G cluster_0 Step 1: Oxime Ligation cluster_1 Step 2: Purification cluster_2 Step 3: CuAAC Click Chemistry A Carbonyl-containing Biomolecule C Intermediate Conjugate (Biomolecule-PEG1-propargyl) A->C pH 4.5-7.5 Aniline catalyst (optional) B This compound B->C D Purify Intermediate (e.g., SEC, IEX) C->D C_clone Intermediate Conjugate (Biomolecule-PEG1-propargyl) E Azide-containing Payload F Final Conjugate E->F Cu(I) catalyst (CuSO4 + NaAsc) Ligand (e.g., THPTA) C_clone->F G start Low Reaction Yield reagents Check Reagents & Biomolecules start->reagents conditions Check Reaction Conditions reagents->conditions Reagents OK reagent_purity Purity/Concentration of starting materials? reagents->reagent_purity No reagent_activity Activity of linker/payload? (e.g., degraded aminooxy) reagents->reagent_activity No reagent_buffer Interfering substances in buffer? (e.g., Tris, Azide, EDTA) reagents->reagent_buffer No purification Check Purification Strategy conditions->purification Conditions OK cond_params pH, Temp, Time, Concentrations optimal? conditions->cond_params No cond_catalyst Catalyst issue? (Oxidized Cu(I), wrong catalyst for oxime) conditions->cond_catalyst No cond_access Reactive site accessibility? (Buried by protein folding) conditions->cond_access No pur_loss Losing product during purification? purification->pur_loss No pur_method Is the purification method appropriate? (e.g., IEX vs SEC for PEG) purification->pur_method No solution_reagent Use fresh reagents Perform buffer exchange reagent_purity->solution_reagent reagent_activity->solution_reagent reagent_buffer->solution_reagent solution_cond Optimize reaction parameters Use fresh catalyst/reducing agent Add co-solvents (DMSO) cond_params->solution_cond cond_catalyst->solution_cond cond_access->solution_cond solution_pur Try alternative purification method Analyze all fractions pur_loss->solution_pur pur_method->solution_pur

References

Technical Support Center: Purification of Aminooxy-PEG1-propargyl Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Aminooxy-PEG1-propargyl conjugates. Below you will find troubleshooting guides and frequently asked questions to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial purification strategy for this compound conjugates?

A1: For small, bifunctional molecules like this compound, a multi-step approach is often most effective. Start with Thin Layer Chromatography (TLC) to assess the reaction mixture and optimize a solvent system. Subsequently, normal-phase column chromatography is a robust method for initial purification to remove major impurities. For higher purity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred final polishing step.

Q2: How can I monitor the progress of my conjugation reaction?

A2: Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of your reaction.[1] By co-spotting your reaction mixture with your starting materials, you can visualize the consumption of reactants and the formation of the product.

Q3: What are some common impurities I should expect?

A3: Common impurities can include unreacted starting materials (the molecule you are conjugating and the this compound reagent), side-products from the conjugation reaction, and potential dimers or oligomers of the PEG linker, which can arise during synthesis.[2] If using a copper catalyst for click chemistry with the propargyl group, residual copper should also be considered a potential impurity.

Q4: My PEGylated product is streaking on the TLC plate. What can I do?

A4: Streaking on TLC plates is a common issue with PEGylated compounds due to their polarity and potential for multiple conformations. To mitigate this, try using a more polar solvent system or adding a small amount of a modifier like ammonium hydroxide (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.[3] Using a mixture of ethanol and isopropanol in chloroform has also been reported to improve spot shape.[3]

Q5: What visualization techniques are effective for this compound conjugates on a TLC plate?

A5: Since this compound and its conjugates are often not UV-active, specific staining methods are required. A modified Dragendorff stain or an iodine chamber are highly effective for visualizing PEG-containing compounds, which will appear as orange or brown spots.[1][4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of purified product Incomplete reaction; Product loss during extraction or chromatography; Instability of the conjugate.Monitor the reaction by TLC to ensure completion. Optimize extraction procedures to minimize losses. For chromatography, use a shallow gradient to ensure good separation and collection of the entire product peak.[5][6] Aminooxy compounds can be sensitive and should be used promptly after preparation.[7]
Co-elution of product and impurities Inadequate separation by the chosen chromatographic method.If using normal-phase chromatography, try a different solvent system with varying polarity. A gradient elution may be necessary. For RP-HPLC, a shallower gradient of acetonitrile in water with 0.1% TFA can improve the resolution of closely eluting species.[5][6][8] Consider using a different stationary phase (e.g., C4 instead of C18 for smaller PEG molecules).[8]
Product appears as a broad peak in HPLC On-column degradation; Presence of multiple PEGylation isomers or conformers; Interaction with the column stationary phase.Ensure the mobile phase pH is appropriate for the stability of your conjugate. Operating at a slightly elevated temperature (e.g., 45°C) can sometimes improve peak shape for PEGylated molecules.[8] A shallower gradient can also help resolve different species that may be broadening the peak.[5]
Inconsistent retention times in RP-HPLC Changes in mobile phase composition; Column degradation; Fluctuation in column temperature.Prepare fresh mobile phase for each run and ensure it is thoroughly mixed and degassed. Use a column guard to protect the analytical column. Employ a column oven to maintain a consistent temperature.
Residual starting material in the final product Inefficient purification.Re-purify the product using an optimized chromatographic method. If the impurity is significantly different in polarity, a simple filtration through a small plug of silica with an appropriate solvent might be effective.[4]

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Reaction Monitoring
  • Plate Preparation: Use silica gel 60 F254 plates. Draw a faint pencil line about 1 cm from the bottom of the plate.

  • Spotting: Dissolve small aliquots of your starting materials and the reaction mixture in a suitable solvent (e.g., dichloromethane, methanol). Using a capillary tube, spot the starting materials and the reaction mixture on the pencil line. It is good practice to co-spot the reaction mixture with the starting material in one lane to aid in identification.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Good starting solvent systems for PEG linkers include chloroform:methanol (e.g., 9:1 v/v) or dichloromethane with a small percentage of methanol.[3] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front with a pencil. After the plate has dried, visualize the spots. Since the compounds may not be UV active, use an iodine chamber or a Dragendorff stain for visualization.[1][4][9][10]

  • Analysis: The disappearance of starting material spots and the appearance of a new spot indicate product formation. The Rf value of the new spot can be used to optimize the solvent system for column chromatography.

Protocol 2: Normal-Phase Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent of your chosen mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel. Carefully load the concentrated sample or the dried silica onto the top of the column.

  • Elution: Begin eluting the column with the starting solvent system determined from your TLC analysis (e.g., chloroform). Gradually increase the polarity by adding a more polar solvent like methanol or ethanol in a stepwise or continuous gradient.[3]

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 3: Reversed-Phase HPLC (RP-HPLC) Purification
  • System Preparation: Use a C18 or C4 analytical or semi-preparative column. The mobile phase typically consists of:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[8][11]

  • Sample Preparation: Dissolve the partially purified conjugate in Mobile Phase A or a mixture of A and B that ensures complete dissolution. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatography: Equilibrate the column with your starting conditions (e.g., 95% A, 5% B). Inject the sample and elute with a linear gradient of increasing Mobile Phase B. A shallow gradient (e.g., 0.5-1% increase in B per minute) is often necessary to achieve good separation of PEGylated molecules.[6][12] Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm for peptide bonds if applicable, or based on the absorbance of the conjugated molecule).

  • Fraction Collection: Collect fractions corresponding to the product peak.

  • Product Recovery: Analyze the purity of the collected fractions by analytical RP-HPLC. Pool the pure fractions and remove the organic solvent by lyophilization or evaporation.

Data Presentation

Table 1: Recommended Starting Conditions for Chromatographic Purification

Parameter Normal-Phase Column Chromatography Reversed-Phase HPLC (RP-HPLC)
Stationary Phase Silica Gel 60C18 or C4, 5 µm
Mobile Phase A Chloroform or Dichloromethane0.1% TFA in Water
Mobile Phase B Methanol, Ethanol, or Isopropanol0.1% TFA in Acetonitrile
Typical Gradient Stepwise or linear gradient of 0-10% B in ALinear gradient of 5-95% B over 30-60 min
Detection TLC with staining (Iodine, Dragendorff)UV (e.g., 220 nm)

Visualizations

Purification_Workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_purification Purification cluster_analysis Analysis Reaction Conjugation Reaction TLC TLC Analysis Reaction->TLC Monitor progress Column_Chrom Normal-Phase Column Chromatography TLC->Column_Chrom Crude purification RPHPLC RP-HPLC Column_Chrom->RPHPLC Polishing Purity_Check Purity & Identity Confirmation (LC-MS, NMR) RPHPLC->Purity_Check Final Product

Caption: General workflow for the purification of this compound conjugates.

Troubleshooting_Tree Start Impure Product after Initial Purification Q1 Are product and impurity peaks resolved? Start->Q1 A1_Yes Broad or tailing peaks? Q1->A1_Yes Yes A1_No Optimize Gradient & Mobile Phase Q1->A1_No No A2_Yes Adjust pH or Temperature A1_Yes->A2_Yes Yes A2_No Consider a different stationary phase A1_Yes->A2_No No End Pure Product A1_No->End A2_Yes->End A2_No->End

Caption: Decision tree for troubleshooting HPLC purification issues.

References

Stability issues with Aminooxy-PEG1-propargyl and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aminooxy-PEG1-propargyl.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains three key components:

  • An aminooxy group (-ONH₂) that selectively reacts with aldehydes or ketones to form a stable oxime bond.[1]

  • A short polyethylene glycol (PEG) spacer that enhances solubility and reduces steric hindrance.[1]

  • A propargyl group (an alkyne) that participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," to form a stable triazole linkage.[2]

This dual functionality makes it a versatile tool for multi-step bioconjugation strategies, such as in the development of antibody-drug conjugates (ADCs), protein labeling, and targeted drug delivery systems.[1]

Q2: What are the recommended storage and handling conditions for this compound?

Aminooxy compounds are known to be reactive and sensitive.[2] For optimal stability, proper storage and handling are crucial.

ParameterRecommendationRationale
Temperature Store at -20°C for long-term storage.[2] Can be stored at 4°C for short-term use.Minimizes degradation reactions.
Light Protect from light.Prevents light-induced degradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Prevents oxidation.
Moisture Keep container tightly sealed to prevent moisture absorption.Aminooxy compounds can be hygroscopic.
Purity Use high-purity, aldehyde-free solvents and buffers for reconstitution and reactions.[3]Prevents side reactions with the reactive aminooxy group.
Shelf Life Immediate use (within 1 week) is highly recommended for reconstituted solutions.[2]Aminooxy compounds have limited stability in solution.

Q3: At what pH should I perform the oxime ligation reaction?

The optimal pH for oxime ligation is between 6.5 and 7.5.[4] While the reaction can proceed at a more acidic pH (4.5-5.5), this may not be suitable for all biomolecules.[3] The reaction rate is significantly slower at neutral pH, but can be accelerated with the use of a nucleophilic catalyst.[3]

Q4: Do I need a catalyst for the oxime ligation and click chemistry reactions?

  • Oxime Ligation: While the reaction can proceed without a catalyst, it is often slow at neutral pH. Nucleophilic catalysts like aniline or its derivatives (e.g., p-phenylenediamine) are frequently used to accelerate the reaction.[3]

  • Click Chemistry (CuAAC): This reaction requires a copper(I) catalyst. Copper(I) is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[5]

Troubleshooting Guides

Oxime Ligation Troubleshooting
ProblemPossible CauseSuggested Solution
Low or No Product Yield Inactive carbonyl group on the target molecule.1. Confirm the presence of the aldehyde or ketone on your starting material. 2. For glycoproteins, ensure complete oxidation of the sugar moieties.
Suboptimal pH.Optimize the reaction pH. A slightly acidic buffer (pH 6.5) is often a good starting point if your biomolecule is stable under these conditions.
Degradation of this compound.Use fresh, properly stored reagent. Avoid multiple freeze-thaw cycles.
Insufficient reaction time or concentration.1. Increase the reaction time. 2. Increase the concentration of the reactants.
Side Product Formation Reaction of the aminooxy group with carbonyl impurities in solvents or buffers.Use high-purity, aldehyde-free solvents and buffers.
Transoximation (exchange reaction).Use a sufficient excess of the aminooxy reagent to drive the reaction to completion and purify the intermediate product before the next step.[3]
Poor Solubility The biomolecule or conjugate precipitates during the reaction.1. Add a co-solvent (e.g., up to 20% DMSO or DMF). 2. Consider using a linker with a longer PEG chain for increased hydrophilicity.
Click Chemistry (CuAAC) Troubleshooting
ProblemPossible CauseSuggested Solution
Low or No Product Yield Oxidation of the Copper(I) catalyst to inactive Copper(II).1. Degas all solutions to remove oxygen. 2. Use a copper-stabilizing ligand such as TBTA or THPTA. 3. Ensure a sufficient amount of reducing agent (e.g., sodium ascorbate) is present.
Impurities in the reaction mixture.Purify the azide- or alkyne-containing molecules before the reaction.
Degradation of the alkyne or azide.Use fresh reagents.
Precipitation during reaction Formation of insoluble copper species.Use a copper-chelating ligand.
Protein Degradation Copper-mediated protein damage.1. Use a copper-chelating ligand. 2. Minimize reaction time. 3. Perform the reaction at a lower temperature.

Experimental Protocols

Protocol for a Two-Step Bioconjugation using this compound

This protocol describes the sequential reaction of this compound, first via oxime ligation to an aldehyde-containing biomolecule, followed by a copper-catalyzed click chemistry reaction with an azide-containing molecule.

Materials:

  • Aldehyde-functionalized biomolecule (Molecule A)

  • This compound

  • Azide-functionalized molecule (Molecule B)

  • Reaction Buffer: 0.1 M Phosphate Buffer, pH 6.5

  • Aniline catalyst stock solution (1 M in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (100 mM in water)

  • Sodium ascorbate stock solution (1 M in water, freshly prepared)

  • Tris(benzyltriazolylmethyl)amine (TBTA) stock solution (10 mM in DMSO)

  • Purification columns (e.g., size exclusion chromatography)

Step 1: Oxime Ligation

  • Prepare Reactants:

    • Dissolve the aldehyde-functionalized biomolecule (Molecule A) in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Dissolve this compound in the Reaction Buffer to a final concentration of 10-50 mM.

  • Reaction Setup:

    • In a reaction tube, combine the solution of Molecule A with a 10- to 50-fold molar excess of the this compound solution.

    • Add the aniline catalyst to a final concentration of 10-20 mM.

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove excess this compound and catalyst using a suitable purification method, such as size exclusion chromatography, exchanging the buffer to a neutral pH buffer (e.g., PBS, pH 7.4).

  • Characterization (Optional but Recommended):

    • Confirm the successful conjugation and purity of the propargylated biomolecule (Molecule A-PEG-propargyl) using techniques like SDS-PAGE, mass spectrometry, or HPLC.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Prepare Reactants:

    • The purified Molecule A-PEG-propargyl from Step 1.

    • Dissolve the azide-functionalized molecule (Molecule B) in a compatible solvent.

  • Reaction Setup:

    • To the solution of Molecule A-PEG-propargyl, add a 5- to 10-fold molar excess of Molecule B.

    • In a separate tube, premix the CuSO₄ and TBTA solutions. Add this mixture to the reaction to a final concentration of 1 mM CuSO₄ and 1 mM TBTA.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Purify the final conjugate (Molecule A-PEG-Molecule B) from excess reagents and copper using an appropriate purification method.

  • Characterization:

    • Analyze the final conjugate for purity and identity.

Visualizations

G Potential Degradation Pathways of this compound cluster_main This compound cluster_aminooxy Aminooxy Group Degradation cluster_peg PEG Linker Degradation cluster_propargyl Propargyl Group Degradation A This compound (Stable Form) B Reaction with Carbonyls (e.g., from solvents like acetone) A->B Contamination C Oxidation A->C Oxidizing agents D Ether Bond Hydrolysis (under harsh acidic/basic conditions) A->D Extreme pH E Oxidation A->E Oxidizing agents F Side reactions in CuAAC (e.g., dimerization) A->F Improper reaction conditions G Troubleshooting Workflow for Low Yield in Bioconjugation cluster_oxime Oxime Ligation cluster_click Click Chemistry (CuAAC) start Low or No Product Yield q1 Which reaction step failed? start->q1 oxime_check Check starting materials: - Carbonyl on Molecule A? - Fresh this compound? q1->oxime_check Oxime Ligation click_check Check reagents: - Fresh azide molecule? - Active copper(I) catalyst? q1->click_check Click Chemistry oxime_conditions Optimize reaction conditions: - pH (6.5-7.5)? - Catalyst concentration? - Reaction time/temperature? oxime_check->oxime_conditions end Successful Conjugation oxime_conditions->end click_conditions Optimize reaction conditions: - Degassed solutions? - Copper ligand (TBTA)? - Sufficient reducing agent? click_check->click_conditions click_conditions->end G Experimental Workflow for Sequential Bioconjugation A Molecule A (with Aldehyde) step1 Step 1: Oxime Ligation (pH 6.5-7.5, Aniline catalyst) A->step1 B This compound B->step1 C Molecule B (with Azide) step2 Step 2: Click Chemistry (CuAAC) (Cu(I), TBTA, Ascorbate) C->step2 intermediate Intermediate Product: Molecule A-PEG-propargyl step1->intermediate purify1 Purification (e.g., SEC) intermediate->purify1 purify1->step2 final_product Final Conjugate: Molecule A-PEG-Molecule B step2->final_product purify2 Purification (e.g., SEC) final_product->purify2

References

Best practices for storing and handling Aminooxy-PEG1-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aminooxy-PEG1-propargyl. This guide is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

This compound is a reactive and sensitive compound.[1][2] For optimal stability, it should be stored at -20°C and protected from light.[1][3] Some suppliers recommend storage at 4°C under a nitrogen atmosphere.[4] Due to its high reactivity, immediate use within one week of receipt is highly recommended.[1][2]

Q2: How should I handle this compound upon receipt?

Upon receipt, it is crucial to handle the compound in a dry, well-ventilated area.[5] Avoid contact with skin and eyes by using appropriate personal protective equipment (PPE), including gloves and safety glasses.[5] If the compound is in a container that has been opened, it must be carefully resealed to prevent leakage and degradation.[5]

Q3: In what solvents is this compound soluble?

This compound is soluble in water, DMSO, and DMF.[1]

Q4: What are the primary reactive groups of this compound and their respective reactions?

This compound is a heterobifunctional linker with two key reactive groups:[3][6]

  • Aminooxy group: This group selectively reacts with aldehydes or ketones to form a stable oxime bond.[1][7][8]

  • Propargyl group (alkyne): This group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," to form a stable triazole linkage with azide-containing molecules.[1][3]

Storage and Handling Summary

ParameterRecommendationSource(s)
Storage Temperature -20°C or 4°C[1][3][4]
Storage Conditions Protect from light, store under nitrogen[4]
Long-term Storage Not recommended; immediate use (within 1 week) is advised[1][2]
Handling Use in a well-ventilated area with appropriate PPE[5]
Solubility Water, DMSO, DMF[1]
Purity Typically ≥95% or 98%[1][3][4][6]

Troubleshooting Guide

This section addresses common problems encountered during experiments involving this compound.

Low Reaction Yield in Oxime Ligation

Problem: The reaction between the aminooxy group and a carbonyl compound (aldehyde or ketone) results in a low yield of the desired conjugate.

Possible CauseSuggested Solution
Inactive Carbonyl Group 1. Confirm the presence and reactivity of the aldehyde or ketone on your starting material. 2. For biomolecules like antibodies, consider oxidizing sugars with sodium periodate to generate aldehyde groups.[9]
Suboptimal pH 1. The optimal pH for oxime ligation is typically between 4.5 and 7.0.[9] 2. If your biomolecule is stable at a lower pH, consider using a more acidic buffer (pH 4.5-5.5) to accelerate the reaction.[9]
Insufficient Reactant Concentration or Reaction Time 1. Increase the molar excess of this compound. 2. Extend the reaction time.
Degradation of Reagents 1. Use fresh, high-purity this compound. 2. Ensure solvents and buffers are free of aldehydes and ketones that could compete in the reaction.[9]
Ineffective Catalyst 1. While often not required, a catalyst like aniline can increase the reaction rate.[9] 2. If using a catalyst, ensure it is fresh and used at the appropriate concentration.
Low Reaction Yield in Click Chemistry (CuAAC)

Problem: The copper-catalyzed reaction between the propargyl group and an azide-containing molecule shows poor efficiency.

Possible CauseSuggested Solution
Copper Catalyst Oxidation 1. Use a freshly prepared solution of a copper(I) source. 2. Include a reducing agent, such as sodium ascorbate, to maintain copper in the +1 oxidation state.
Ligand Issues 1. A copper-stabilizing ligand (e.g., THPTA or BTTAA) is crucial for preventing catalyst precipitation and improving reaction efficiency. Ensure the correct ligand is used at an appropriate concentration.
Oxygen Contamination 1. De-gas all solutions before starting the reaction to remove dissolved oxygen, which can oxidize the copper(I) catalyst.
Impure Reagents 1. Ensure the azide-containing molecule is pure and free of inhibitors. 2. Use high-purity solvents.
Side Product Formation

Problem: Analysis of the reaction mixture shows the presence of unexpected side products.

Possible CauseSuggested Solution
Reaction with Buffer/Solvent Contaminants 1. The highly reactive aminooxy group can react with trace carbonyls in solvents like acetone or in certain buffers. Use high-purity, aldehyde-free solvents and buffers.[9]
Transoximation 1. This exchange reaction is a possibility. Ensure complete consumption of the starting carbonyl compound by using a sufficient excess of the aminooxy reagent.[9]
Non-specific Binding 1. For biomolecules, ensure that purification methods (e.g., size-exclusion chromatography) are adequate to remove all unreacted reagents.
Poor Solubility

Problem: The starting material or the final conjugate precipitates out of the reaction buffer.

Possible CauseSuggested Solution
Hydrophobicity of Reactants 1. Add a co-solvent such as DMSO or DMF (up to 20%) to the reaction mixture to improve solubility.[9]
Aggregation of Biomolecules 1. Optimize the buffer conditions (pH, ionic strength) for your specific biomolecule. 2. If using a larger biomolecule, consider a linker with a longer PEG chain for increased hydrophilicity.[9]

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation

This protocol describes the conjugation of this compound to an aldehyde- or ketone-containing molecule.

  • Reagent Preparation:

    • Dissolve the carbonyl-containing molecule in an appropriate reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0-7.0) to a final concentration of 1-10 mg/mL.[10]

    • Prepare a stock solution of this compound (e.g., 100 mM in anhydrous DMSO or DMF).

  • Ligation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the solution of your carbonyl-containing molecule.

    • If a catalyst is needed, add aniline to a final concentration of 1-5 mM.[10]

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.[10]

  • Purification:

    • Purify the resulting conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents.

  • Characterization:

    • Analyze the purified conjugate by methods such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful ligation.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction of the propargyl-modified molecule (from Protocol 1) with an azide-containing molecule.

  • Reagent Preparation:

    • Dissolve the propargyl-containing conjugate in a suitable reaction buffer (e.g., phosphate buffer).

    • Prepare stock solutions of:

      • The azide-containing payload molecule.

      • Copper(II) sulfate (CuSO₄).

      • A reducing agent, such as sodium ascorbate (freshly prepared).

      • A copper ligand, such as THPTA.

  • Click Reaction:

    • To the solution of the propargyl-containing conjugate, add the azide-containing payload (typically a 3-5 fold molar excess).[10]

    • In a separate tube, pre-mix the CuSO₄ and the ligand.

    • Add the copper/ligand mixture to the reaction vial, followed by the immediate addition of the sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-2 hours.[10]

  • Purification:

    • Purify the final conjugate using an appropriate technique (e.g., SEC) to remove excess payload and reaction components.

  • Characterization:

    • Confirm the final product's purity, identity, and (if applicable) drug-to-biomolecule ratio using relevant analytical techniques.

Visualizations

G Experimental Workflow: Dual-Step Conjugation cluster_0 Step 1: Oxime Ligation cluster_1 Step 2: Click Chemistry (CuAAC) A Carbonyl-containing Molecule C Propargyl-modified Molecule A->C pH 4.5-7.0 B This compound B->C E Final Conjugate C->E Cu(I), Ligand D Azide-containing Payload D->E G Troubleshooting Logic: Low Oxime Ligation Yield Start Low Yield Observed Q1 Is the carbonyl group confirmed active? Start->Q1 A1_Yes Check Reaction Conditions Q1->A1_Yes Yes A1_No Confirm/Generate Carbonyl Group (e.g., periodate oxidation) Q1->A1_No No Q2 Is pH optimal (4.5-7.0)? A1_Yes->Q2 A2_Yes Increase Reactant Concentration / Time Q2->A2_Yes Yes A2_No Adjust Buffer pH Q2->A2_No No Q3 Are reagents fresh & pure? A2_Yes->Q3 A3_Yes Consider adding a catalyst (e.g., aniline) Q3->A3_Yes Yes A3_No Use Fresh Reagents & Aldehyde-Free Solvents Q3->A3_No No

References

Preventing non-specific binding with Aminooxy-PEG1-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with Aminooxy-PEG1-propargyl. Our goal is to help you overcome challenges related to non-specific binding and achieve reliable, reproducible results in your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

A1: this compound is a bifunctional linker molecule used in bioconjugation and the synthesis of PROTACs.[1][2] It features three key components: an aminooxy group, a single polyethylene glycol (PEG) unit, and a propargyl group.[3] The aminooxy group selectively reacts with carbonyl groups, such as aldehydes and ketones, to form a stable oxime linkage.[4][5][6] The propargyl group contains a terminal alkyne that can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions with azide-containing molecules.[1][5]

Q2: What is the role of the PEG linker in this compound?

A2: The polyethylene glycol (PEG) linker is a hydrophilic polymer that enhances the solubility and stability of the molecules it connects.[3] In bioconjugation, PEG linkers are known to reduce non-specific binding of proteins and other biomolecules to surfaces and other molecules.[7][8][9] This is achieved by creating a hydration layer that sterically hinders unwanted interactions.[10]

Q3: What causes non-specific binding in experiments using this compound?

A3: Non-specific binding can occur when the linker or the molecule it's attached to interacts with unintended targets or surfaces. This can be driven by various molecular forces, including hydrophobic interactions, hydrogen bonding, and electrostatic interactions.[11][12] For instance, if your target protein has exposed hydrophobic patches, the propargyl group or other parts of your construct might bind to these regions non-specifically.

Q4: How can I prevent non-specific binding when using this linker?

A4: Several strategies can be employed to minimize non-specific binding. These include optimizing your reaction buffer with additives like BSA or non-ionic surfactants (e.g., Tween-20), adjusting the pH and salt concentration of your buffers, and using appropriate blocking agents on surfaces.[11][13][14] Proper purification of conjugates is also crucial to remove any unbound linker that could contribute to non-specific signals.

Troubleshooting Guide

Issue 1: High background signal in my assay after conjugation.

  • Question: I'm observing a high background signal in my ELISA/Western blot/flow cytometry experiment after using this compound. What could be the cause?

  • Answer: A high background signal is often a result of non-specific binding of your conjugated molecule to the assay surface or to other proteins. This can be due to several factors:

    • Inadequate Blocking: The blocking buffer used in your assay may not be sufficient to prevent non-specific interactions.

    • Excess Unconjugated Linker: Residual, unreacted this compound or other reagents from the conjugation step might be binding non-specifically.

    • Hydrophobic or Electrostatic Interactions: The overall properties of your final conjugate might predispose it to non-specific binding.

  • Troubleshooting Steps:

    • Optimize Blocking: Try different blocking agents. While BSA is common, other options like casein or the use of commercially available blocking buffers can be more effective for certain systems. The addition of a non-ionic surfactant like Tween-20 (typically at 0.05%) to your wash buffers can also help disrupt non-specific interactions.[11]

    • Improve Purification: Ensure your purification method (e.g., dialysis, size exclusion chromatography, or spin filtration) is effective at removing all unconjugated linker and other small molecules post-reaction.

    • Adjust Buffer Conditions: Increasing the salt concentration (e.g., up to 500 mM NaCl) in your binding and wash buffers can help disrupt electrostatic-based non-specific binding.[11] Adjusting the pH to be near the isoelectric point of your protein can also minimize charge-related interactions.[11]

Issue 2: My purified conjugate appears to be aggregated.

  • Question: After my conjugation and purification steps, I'm seeing signs of protein aggregation. Could this be related to non-specific binding?

  • Answer: Yes, aggregation can be a consequence of intermolecular non-specific binding, where conjugated proteins stick to each other. The PEG linker is intended to improve solubility, but other factors can still lead to aggregation.[9]

  • Troubleshooting Steps:

    • Control Conjugation Ratio: Over-conjugation can alter the surface properties of your protein, potentially leading to increased hydrophobicity and aggregation. Try reducing the molar ratio of this compound to your protein during the conjugation reaction.

    • Include Additives: Consider including additives like arginine or glycerol in your storage buffer, as these can sometimes help to prevent protein aggregation.

    • Optimize Buffer: Ensure the pH of your storage buffer is one at which your protein is most stable.

Data Presentation

Table 1: Effect of Blocking Agents on Non-Specific Binding

The following table provides representative data on the effectiveness of common blocking agents in reducing non-specific binding in a typical ELISA-based assay. The signal-to-noise ratio is calculated as the signal from the specific interaction divided by the signal from a negative control well.

Blocking AgentConcentrationIncubation Time (min)Signal-to-Noise Ratio (Representative)
NoneN/AN/A1.5
BSA1% (w/v)605.2
Casein1% (w/v)606.8
BSA + 0.05% Tween-201% (w/v)608.1
Commercial BlockerManufacturer's Rec.609.5

Note: This data is illustrative. Optimal blocking conditions should be determined empirically for each specific assay.

Experimental Protocols

Protocol: General Procedure for Conjugation of this compound to an Aldehyde-Containing Protein

This protocol outlines a general workflow for conjugating this compound to a protein that has been engineered or modified to contain an aldehyde group, with steps included to minimize non-specific binding.

  • Protein Preparation:

    • Generate aldehyde groups on your target protein using a suitable method (e.g., periodate oxidation of N-terminal serine or glycosylated residues).

    • Purify the aldehyde-containing protein to remove any residual oxidizing agents. A desalting column or dialysis is recommended.

    • Buffer exchange the protein into an amine-free buffer, such as a phosphate or HEPES buffer, at a pH of 6.5-7.5.

  • Conjugation Reaction:

    • Dissolve this compound HCl salt in the reaction buffer immediately before use.[5]

    • Add a 10- to 50-fold molar excess of the linker to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of the Conjugate:

    • Remove excess, unreacted linker and byproducts using size exclusion chromatography (SEC), dialysis, or centrifugal filtration devices with an appropriate molecular weight cutoff. This step is critical to prevent non-specific binding from the free linker in downstream applications.

  • Characterization:

    • Confirm successful conjugation using methods such as SDS-PAGE (which may show a shift in molecular weight), mass spectrometry (MALDI-TOF or ESI-MS), or by performing a subsequent click reaction with an azide-functionalized reporter molecule (e.g., a fluorescent dye).

  • Storage:

    • Store the purified conjugate in a suitable buffer, potentially containing a cryoprotectant like glycerol if freezing, at -20°C or -80°C.

Visualizations

G cluster_0 Step 1: Oxime Ligation cluster_1 Step 2: Click Chemistry Protein_Aldehyde Protein with Aldehyde Group Protein_Linker Protein-PEG-propargyl Conjugate Protein_Aldehyde->Protein_Linker Reaction with Aminooxy Group Linker This compound Linker->Protein_Linker Final_Conjugate Final Labeled Protein Protein_Linker->Final_Conjugate CuAAC Reaction with Propargyl Group Azide_Molecule Azide-containing Molecule (e.g., Fluorophore) Azide_Molecule->Final_Conjugate

Caption: Reaction mechanism of this compound.

G start Start protein_prep Protein Preparation (Generate Aldehyde) start->protein_prep conjugation Conjugation with This compound protein_prep->conjugation purification Purification (e.g., SEC, Dialysis) conjugation->purification characterization Characterization (e.g., MS, SDS-PAGE) purification->characterization application Downstream Application (e.g., Assay) characterization->application end End application->end

Caption: Experimental workflow for bioconjugation.

G issue High Non-Specific Binding Observed check_blocking Is Assay Blocking Sufficient? issue->check_blocking check_purification Was Post-Conjugation Purification Complete? issue->check_purification check_buffer Are Buffer Conditions Optimal? issue->check_buffer optimize_blocking Action: Test Different Blocking Agents (e.g., Casein, Tween-20) check_blocking->optimize_blocking No repurify Action: Repurify Conjugate (e.g., SEC) check_purification->repurify No adjust_buffer Action: Adjust pH and/or Salt Concentration check_buffer->adjust_buffer No

Caption: Troubleshooting flowchart for non-specific binding.

References

Technical Support Center: Characterization of Aminooxy-PEG1-propargyl Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with proteins modified with Aminooxy-PEG1-propargyl.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker used in bioconjugation.[1][2][3] It contains three key components:

  • An aminooxy group (-ONH2) that reacts specifically with aldehyde or ketone groups to form a stable oxime linkage.[1][2][4]

  • A short polyethylene glycol (PEG1) spacer that enhances solubility and provides flexibility.[2][5]

  • A propargyl group (containing an alkyne) that is used for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach another molecule containing an azide group.[1][5][6]

This linker is primarily used for the site-specific, covalent attachment of molecules to proteins for applications such as creating antibody-drug conjugates (ADCs), developing therapeutic proteins with improved properties, and attaching fluorescent dyes or other probes.[2][7]

Q2: What are the main challenges associated with characterizing proteins modified with this compound?

A2: The primary challenges stem from the heterogeneity of the resulting conjugate and the properties of the PEG linker.[8][9][10] Key challenges include:

  • Heterogeneity of the Product: The PEGylation reaction can result in a mixture of unreacted protein, mono-PEGylated protein, and multi-PEGylated species.[10][11]

  • Determining the Site of Modification: Identifying the exact location where the linker has attached to the protein requires advanced analytical techniques like mass spectrometry.[9][12]

  • Polydispersity of Larger PEGs: While this specific linker is a discrete PEG1, general PEGylation challenges often involve the polydispersity of longer PEG chains, which complicates mass spectrometry analysis.[13]

  • Analytical Separation: The modified and unmodified proteins may have similar properties, making chromatographic separation difficult.[14][15]

  • Quantification: Accurately quantifying the degree of labeling (DOL) and the efficiency of the conjugation reaction can be complex.[4]

Q3: Which analytical techniques are recommended for characterizing these modified proteins?

A3: A combination of techniques is typically required for full characterization.[10][16]

  • Mass Spectrometry (MS): ESI-MS and MALDI-TOF MS are crucial for confirming the mass of the conjugate, thereby verifying successful modification and determining the degree of labeling.[10][13][17] High-resolution mass spectrometry can provide accurate mass data to confirm the addition of the linker.[12][13]

  • High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) are used to separate the modified protein from the unreacted protein and reagents, and to assess purity and aggregation.[10][14][18]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique can provide a visual confirmation of modification, as the PEGylated protein will show a shift in molecular weight compared to the unmodified protein.[19]

Troubleshooting Guide

Problem 1: Low Conjugation Efficiency

Q: My reaction with this compound shows very low yield. What are the possible causes and how can I improve it?

A: Low conjugation efficiency is a common issue.[15] Several factors could be responsible. Consider the following troubleshooting steps:

  • Inefficient Aldehyde/Ketone Generation: The aminooxy group reacts with a carbonyl (aldehyde or ketone). Ensure that the aldehyde or ketone group on your target protein has been successfully generated. For glycoproteins, this is often achieved by periodate oxidation.[4][7]

    • Action: Verify the oxidation step. Ensure the concentration of the oxidizing agent (e.g., sodium periodate) and reaction conditions (pH, time, temperature) are optimal.[4][15]

  • Suboptimal Reaction pH: The formation of an oxime bond is pH-dependent. The ideal pH for uncatalyzed oxime formation is typically acidic (pH 4-5), which may not be suitable for all proteins.[15]

    • Action: Perform a pH scouting experiment (e.g., pH 4.5 to 7.5) to find the optimal balance between reaction efficiency and protein stability. The use of a catalyst like aniline can allow the reaction to proceed efficiently at a more neutral pH.[15]

  • Reagent Instability: Aminooxy compounds can be sensitive and are not recommended for long-term storage, especially in solution.[1][15]

    • Action: Use a fresh stock of the this compound reagent. Prepare solutions immediately before use.[20]

  • Incompatible Buffer Components: Buffers containing primary amines (like Tris) or other nucleophiles can compete with the aminooxy group, reducing reaction efficiency.[15][20]

    • Action: Use non-interfering buffers such as phosphate-buffered saline (PBS) or acetate buffers.

Problem 2: Ambiguous Mass Spectrometry (MS) Results

Q: My mass spectrometry data shows multiple peaks or unexpected masses. How do I interpret these results?

A: Ambiguous MS data is often due to sample heterogeneity or issues with the analysis itself.

  • Sample Heterogeneity: You may have a mixture of species in your sample.

    • Possible Cause: Incomplete reaction or side reactions. You could be observing unreacted protein, protein with one or more modifications, and potentially protein that has reacted with buffer components.

    • Action: Improve the purification of your conjugate using techniques like SEC or RP-HPLC before MS analysis.[14] This will help to isolate the species of interest.

  • Multiple Charge States: Electrospray ionization (ESI) generates ions with multiple charges, which can create a complex spectrum.[17]

    • Action: Use deconvolution software to process the raw data into a zero-charge mass spectrum.[8][17] This will simplify the spectrum and make it easier to identify the masses of the different species present.

  • Poor Signal or Spectral Quality: PEGylated proteins can be challenging to analyze by MS due to their size and heterogeneity.[8][13]

    • Action: Optimize MS instrument parameters. The post-column addition of a charge-stripping agent like triethylamine (TEA) can sometimes simplify the mass spectrum by reducing the number of charge states.[8][13]

Problem 3: Protein Aggregation After Modification

Q: I am observing precipitation or aggregation of my protein after conjugation. What can I do to prevent this?

A: Protein aggregation can be caused by the modification itself or by the reaction conditions.

  • Over-Modification: Attaching too many linker molecules can alter the protein's surface charge and hydrophobicity, leading to aggregation.[20]

    • Action: Optimize the molar ratio of the this compound reagent to the protein. Start with a lower molar excess and titrate up to find the optimal ratio that provides sufficient labeling without causing aggregation.[18]

  • Buffer Conditions: The pH, ionic strength, and presence of certain excipients in the buffer can all influence protein stability.

    • Action: Ensure the reaction and storage buffers are optimal for your specific protein's stability. Consider including stabilizing excipients if necessary.

  • Purification and Storage: The purification process and final storage conditions are critical.

    • Action: Use gentle purification methods like SEC. Store the final product at an appropriate concentration and temperature, and consider flash-freezing in a cryoprotectant-containing buffer for long-term storage.

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for this compound Conjugation

ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLDependent on protein solubility and stability.[4]
Molar Excess of Linker 5 - 50 foldMust be optimized empirically for each protein.[15]
Reaction pH 4.5 - 7.0Optimal pH is a balance between reaction kinetics and protein stability.[15]
Catalyst (optional) Aniline or its derivativesCan significantly accelerate the reaction at neutral pH.[15]
Reaction Time 2 - 24 hoursMonitor reaction progress by SDS-PAGE or MS.[15]
Temperature 4°C to Room TemperatureLower temperatures may improve protein stability but slow the reaction rate.[15]

Table 2: Expected Mass Shifts for Characterization by Mass Spectrometry

Modification StepComponent AddedMolecular Weight (Da)Expected Mass Increase (Da)
Step 1: Oxime Ligation This compound115.13+115.13
Step 2: Click Chemistry Example: Azido-fluorophore (e.g., Azide-Cy5)~750 (varies)+ (Mass of Azide-Molecule)

Note: The exact mass of the this compound may vary slightly depending on the salt form (e.g., HCl salt). Always refer to the manufacturer's specifications.[1][3]

Experimental Protocols & Workflows

Diagram 1: General Workflow for Protein Modification and Characterization

G cluster_0 Protein Preparation & Modification cluster_1 Purification cluster_2 Characterization & Downstream Application A Generate Carbonyl Group on Protein (e.g., Periodate Oxidation) B Purify Oxidized Protein (Desalting/Buffer Exchange) A->B C Oxime Ligation Reaction with This compound B->C D Purify Propargylated Protein (e.g., SEC or RP-HPLC) C->D E Characterize Conjugate (SDS-PAGE, MS, HPLC) D->E F Optional: Click Chemistry Reaction with Azide-labeled Molecule E->F If needed G Final Characterization and Functional Assays F->G

Caption: Workflow for modifying a protein with this compound.

Protocol 1: Generation of Aldehyde Groups on Glycoproteins via Oxidation

This protocol is for creating reactive aldehyde sites on glycoproteins for subsequent reaction with the aminooxy group.[4][15]

  • Protein Preparation: Dissolve the glycoprotein in an appropriate buffer (e.g., 100 mM sodium acetate, pH 5.5) to a final concentration of 1-10 mg/mL.

  • Prepare Oxidizing Agent: Prepare a fresh solution of sodium meta-periodate (NaIO₄) in the same buffer.

  • Oxidation Reaction: Add the sodium meta-periodate solution to the glycoprotein solution to a final concentration of 1-10 mM. Incubate the mixture for 30 minutes on ice in the dark to prevent degradation of the reagent.

  • Quench Reaction: Quench the reaction by adding glycerol to a final concentration of ~20 mM to consume any excess periodate.

  • Purification: Immediately remove the excess reagents by using a desalting column or buffer exchange into the desired reaction buffer for the next step (e.g., PBS, pH 6.5-7.0).

Protocol 2: Oxime Ligation with this compound
  • Reagent Preparation: Dissolve this compound in an appropriate solvent (e.g., DMSO or water) to create a stock solution.

  • Conjugation Reaction: Add the this compound stock solution to the purified, aldehyde-containing protein. A 20- to 50-fold molar excess of the linker is a common starting point.

  • Incubation: Allow the reaction to proceed for 2-24 hours at room temperature or 4°C with gentle mixing. The optimal time should be determined empirically.

  • Purification: Remove the excess, unreacted linker and other reaction components by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

Diagram 2: Chemical Reaction Pathway

G Protein_Aldehyde Protein-CHO (Aldehyde Group) Propargyl_Protein Protein-CH=N-O-PEG1-Propargyl (Propargylated Protein) Protein_Aldehyde->Propargyl_Protein + Linker (Oxime Ligation) Linker H2N-O-PEG1-Propargyl Linker->Propargyl_Protein Final_Conjugate Final Conjugate with Triazole Linkage Propargyl_Protein->Final_Conjugate + Azide-Molecule (Click Chemistry, Cu(I)) Azide_Molecule N3-Molecule (e.g., Drug, Dye) Azide_Molecule->Final_Conjugate

Caption: Two-step conjugation via oxime ligation and click chemistry.

Protocol 3: Characterization by Mass Spectrometry (Intact Mass Analysis)
  • Sample Preparation: Prepare the purified conjugate at a concentration of ~0.5-1 mg/mL. Perform a buffer exchange into a volatile buffer suitable for MS, such as 1% formic acid in water/acetonitrile or ammonium bicarbonate.

  • LC-MS Setup: Use a reversed-phase column suitable for proteins. The mobile phases are typically water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Gradient Elution: Elute the protein using a gradient from low to high organic solvent (e.g., 5% to 95% B over 10-15 minutes).

  • MS Acquisition: Acquire data in positive ion mode over a mass range appropriate for your protein's expected charge states (e.g., m/z 800-4000).

  • Data Analysis: Use a deconvolution algorithm to convert the multiply charged spectrum into a zero-charge spectrum to determine the intact mass of the protein and its conjugates. Compare the experimental mass to the theoretical mass to confirm the modification.

References

Validation & Comparative

A Head-to-Head Comparison of Linker Technologies: Aminooxy-PEG1-propargyl vs. SMCC for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker for antibody conjugation is a critical decision that profoundly impacts the performance, stability, and efficacy of the final bioconjugate, particularly in the development of Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of two distinct linker technologies: the site-specific and stable Aminooxy-PEG1-propargyl and the conventional SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

This comprehensive analysis, supported by experimental data and detailed protocols, will aid in the selection of the optimal linker for specific research and development needs.

At a Glance: Key Differences and Performance Metrics

The fundamental difference between this compound and SMCC lies in their chemical reactivity, the stability of the resulting conjugate, and the site of conjugation on the antibody. This compound facilitates a site-specific conjugation to the antibody's carbohydrate domains, leading to a homogeneous product with a stable oxime linkage. In contrast, SMCC targets primary amines, such as those on lysine residues, resulting in a heterogeneous mixture of conjugates with a thioether bond that can be susceptible to degradation.

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Target on Antibody Aldehyde groups on oxidized glycansPrimary amines (e.g., lysine residues)
Conjugation Chemistry Oxime ligation followed by click chemistryAmide bond formation followed by thioether bond formation
Resulting Linkage Stable oxime bondThioether bond
Conjugate Homogeneity High (site-specific)Low (heterogeneous)
Linkage Stability High hydrolytic stability.[1][2]Susceptible to retro-Michael addition and thiol exchange in vivo.[3][4][5]
Drug-to-Antibody Ratio (DAR) Control Precise controlDifficult to control, resulting in a mixture of DARs.[6]

Delving into the Chemistry: Reaction Mechanisms

The conjugation strategies for this compound and SMCC are distinct, leading to different outcomes in the final antibody conjugate.

This compound Conjugation: This is a two-step process that begins with the gentle oxidation of the antibody's carbohydrate chains to create aldehyde groups. The aminooxy group of the linker then reacts with these aldehydes to form a highly stable oxime bond.[7][8] The terminal propargyl group is then available for the attachment of a payload via a highly efficient and specific "click chemistry" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[][10]

SMCC Conjugation: This is also a two-step process. First, the N-hydroxysuccinimide (NHS) ester of SMCC reacts with primary amines on the antibody, primarily the epsilon-amino groups of lysine residues, to form a stable amide bond. In the second step, a payload containing a free sulfhydryl (thiol) group reacts with the maleimide group of the SMCC linker to form a thioether bond.[11][12][13]

Performance Showdown: Stability and Homogeneity

The stability of the linker is paramount for the efficacy and safety of an antibody conjugate. Premature release of the payload in circulation can lead to off-target toxicity and a reduced therapeutic window.

Stability: The oxime linkage formed with this compound is known for its exceptional stability in plasma.[1][2] In contrast, the thioether bond formed by the reaction of a thiol with a maleimide group is susceptible to retro-Michael addition, particularly in the presence of other thiols like albumin in the plasma.[3][4][5] This can lead to the unintended release of the payload from the antibody.

Homogeneity: Site-specific conjugation offered by the aminooxy-glycan strategy results in a homogeneous population of antibody conjugates with a well-defined drug-to-antibody ratio (DAR).[7][8] This is a significant advantage as a consistent DAR is a critical quality attribute for ADCs, impacting both efficacy and safety.[6][14] Conjugation via SMCC to lysine residues, which are abundant on the antibody surface, leads to a heterogeneous mixture of conjugates with varying DARs and different conjugation sites.[6]

Experimental Protocols

Detailed methodologies for antibody conjugation using both this compound and SMCC are provided below.

Protocol 1: Antibody Conjugation using this compound

This protocol involves three main stages: antibody glycan oxidation, conjugation with this compound, and payload attachment via click chemistry.

Materials:

  • Antibody (e.g., IgG)

  • Sodium periodate (NaIO₄)

  • Propylene glycol

  • This compound

  • Azide-functionalized payload

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Glycan Oxidation:

    • Prepare the antibody in the reaction buffer.

    • Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-2 mM.

    • Incubate the reaction in the dark at 4°C for 30 minutes.

    • Quench the reaction by adding propylene glycol to a final concentration of 20 mM and incubate for 10 minutes at 4°C.

    • Remove excess periodate and propylene glycol by buffer exchange into the reaction buffer.[15][16]

  • Oxime Ligation:

    • To the oxidized antibody, add a 10-20 fold molar excess of this compound.

    • Incubate at room temperature for 2-4 hours or at 4°C overnight.

    • Purify the antibody-linker conjugate using size-exclusion chromatography to remove excess linker.

  • Click Chemistry Payload Attachment:

    • To the purified antibody-linker conjugate, add a 3-5 fold molar excess of the azide-functionalized payload.

    • Prepare a fresh solution of the copper catalyst by mixing CuSO₄, sodium ascorbate, and THPTA.

    • Add the catalyst solution to the antibody-payload mixture.

    • Incubate the reaction for 1-2 hours at room temperature.

    • Purify the final antibody-drug conjugate using size-exclusion chromatography.[][10][17]

Protocol 2: Antibody Conjugation using SMCC

This protocol involves a two-step sequential reaction.[11][12][13][18]

Materials:

  • Antibody (e.g., IgG)

  • SMCC crosslinker

  • Thiol-containing payload

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)

  • Organic solvent (e.g., DMSO or DMF) for dissolving SMCC

  • Quenching reagent (e.g., L-cysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Activation with SMCC:

    • Prepare the antibody in the amine-free buffer at a concentration of 1-10 mg/mL.

    • Immediately before use, dissolve SMCC in DMSO or DMF to a stock concentration of 10-20 mM.

    • Add a 10-20 fold molar excess of the dissolved SMCC to the antibody solution.

    • Incubate the reaction for 30-60 minutes at room temperature.

    • Remove excess unreacted SMCC using a desalting column or dialysis, exchanging the buffer to one with a pH of 6.5-7.5.

  • Conjugation with Thiol-Containing Payload:

    • Dissolve the thiol-containing payload in a compatible solvent.

    • Add the payload solution to the maleimide-activated antibody. The molar ratio of payload to antibody should be optimized based on the desired DAR.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

    • Quench any unreacted maleimide groups by adding a quenching reagent like L-cysteine to a final concentration of approximately 1 mM and incubate for an additional 15-30 minutes.[11]

    • Purify the final antibody-drug conjugate using size-exclusion chromatography to remove unreacted payload and other small molecules.

Visualizing the Processes

To better understand the chemical transformations and workflows, the following diagrams are provided.

Chemical Reaction of this compound Conjugation Antibody_Glycan Antibody with Glycan Oxidized_Antibody Oxidized Antibody (Aldehyde) Antibody_Glycan->Oxidized_Antibody NaIO4 Antibody_Linker Antibody-Linker Conjugate (Oxime bond) Oxidized_Antibody->Antibody_Linker Aminooxy_Linker This compound Aminooxy_Linker->Antibody_Linker Final_ADC Final ADC (Triazole ring) Antibody_Linker->Final_ADC Azide_Payload Azide-Payload Azide_Payload->Final_ADC Cu(I) catalyst 'Click Chemistry'

Caption: Reaction scheme for this compound conjugation.

Chemical Reaction of SMCC Conjugation Antibody_Lysine Antibody with Lysine Activated_Antibody Maleimide-Activated Antibody Antibody_Lysine->Activated_Antibody SMCC SMCC SMCC->Activated_Antibody Final_ADC Final ADC (Thioether bond) Activated_Antibody->Final_ADC Thiol_Payload Thiol-Payload Thiol_Payload->Final_ADC

Caption: Reaction scheme for SMCC conjugation.

Experimental Workflow: this compound vs. SMCC cluster_Aminooxy This compound Conjugation cluster_SMCC SMCC Conjugation A1 Antibody Glycan Oxidation A2 Oxime Ligation with Linker A1->A2 A3 Purification A2->A3 A4 Click Chemistry with Payload A3->A4 A5 Final Purification A4->A5 S1 Antibody Activation with SMCC S2 Purification S1->S2 S3 Conjugation with Thiol-Payload S2->S3 S4 Quenching S3->S4 S5 Final Purification S4->S5

Caption: Comparative experimental workflows.

Cellular Uptake and Payload Release of an ADC ADC Antibody-Drug Conjugate Receptor Cell Surface Receptor ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage / Antibody Degradation Cellular_Target Intracellular Target (e.g., DNA, Tubulin) Payload_Release->Cellular_Target Apoptosis Cell Death (Apoptosis) Cellular_Target->Apoptosis

Caption: General pathway of ADC internalization and action.[19][20][21][22]

Conclusion

This compound and SMCC represent two distinct and widely used strategies for antibody conjugation. The choice between them depends heavily on the specific requirements of the application.

This compound stands out for its ability to generate highly stable and homogeneous antibody conjugates through site-specific modification of glycans. This approach offers precise control over the drug-to-antibody ratio, a critical factor for the development of next-generation ADCs with improved therapeutic indices.

SMCC , on the other hand, is a more traditional and cost-effective linker that has been used in the development of several approved ADCs. However, its non-specific conjugation to lysine residues leads to a heterogeneous product , and the resulting thioether bond is less stable in vivo compared to the oxime bond.

For researchers aiming to develop highly defined and stable antibody conjugates with optimal performance, the site-specific and stable conjugation offered by this compound presents a compelling advantage over the conventional SMCC linker.

References

A Head-to-Head Comparison: Aminooxy-PEG1-propargyl vs. DBCO Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of biomolecules is paramount. The choice of linker can significantly impact the efficacy, stability, and homogeneity of bioconjugates such as antibody-drug conjugates (ADCs). This guide provides an objective comparison of two prominent bioorthogonal ligation chemistries: the aminooxy-based oxime ligation, exemplified by Aminooxy-PEG1-propargyl, and the strain-promoted alkyne-azide cycloaddition (SPAAC), utilizing dibenzocyclooctyne (DBCO) linkers.

This comparison delves into the core advantages of each linker type, supported by a summary of experimental data on reaction kinetics and linkage stability. Detailed experimental protocols for antibody conjugation are provided to guide practical application.

Executive Summary

This compound and DBCO linkers represent two distinct yet powerful strategies for bioorthogonal conjugation. This compound takes advantage of the highly stable oxime bond formed between an aminooxy group and an aldehyde or ketone. This method is particularly well-suited for site-specific conjugation to glycoproteins, such as antibodies, where aldehyde functionalities can be generated in the glycan structures. DBCO linkers, on the other hand, are key players in copper-free "click chemistry," reacting rapidly and specifically with azides to form a stable triazole linkage. This reaction is known for its high efficiency and bioorthogonality, as neither cyclooctynes nor azides are naturally present in biological systems.

The primary advantages of This compound lie in the exceptional hydrolytic stability of the resulting oxime bond, which can be critical for the long-term stability of conjugates in vivo. The propargyl group also provides a handle for further modifications via copper-catalyzed click chemistry if desired.

DBCO linkers are favored for their rapid reaction kinetics and the high stability of the triazole ring formed. The bioorthogonal nature of the DBCO-azide reaction minimizes side reactions, leading to cleaner conjugation products.

Quantitative Comparison of Linker Chemistries

The selection of a linker often involves a trade-off between reaction speed and the stability of the final conjugate. The following tables summarize key quantitative parameters for oxime ligation and SPAAC.

Table 1: Reaction Kinetics

FeatureAminooxy Ligation (Oxime Formation)DBCO Ligation (SPAAC)
Reaction Partners Aminooxy + Aldehyde/KetoneDBCO (cyclooctyne) + Azide
Second-Order Rate Constant (k) 10⁻³ - 10³ M⁻¹s⁻¹ (highly dependent on pH and catalyst)[1]10⁻¹ - 1 M⁻¹s⁻¹[1]
Optimal pH 4.0 - 7.0 (can be catalyzed at neutral pH)[1]4.0 - 9.0[1]
Catalyst Often requires an aniline catalyst for efficient reaction at neutral pH[2]None (strain-promoted)

Note: The reaction rate for oxime ligation can be significantly enhanced with the use of catalysts like aniline. However, the potential toxicity of the catalyst should be considered for in vivo applications.

Table 2: Conjugate Stability

Linkage TypeFormed FromIn Vitro Stability (Human Plasma)In Vivo Stability (Rodent Models)Key Considerations
Oxime Aminooxy + Aldehyde/KetoneHigh (Half-life > 1 week)High (Minimal cleavage observed)Exceptionally high hydrolytic stability.[3]
Triazole DBCO + AzideVery High (Considered bio-orthogonal)Very High (Extremely stable)Highly stable to chemical and enzymatic degradation.[4][5]

Reaction Mechanisms and Workflows

To visualize the chemical transformations and experimental processes, the following diagrams illustrate the reaction schemes and a general workflow for antibody conjugation.

G Reaction Scheme for Oxime Ligation cluster_reactants Reactants cluster_product Product Aminooxy R1-O-NH2 (this compound) Oxime R1-O-N=CH-R2 (Stable Oxime Linkage) Aminooxy->Oxime + Aldehyde R2-CHO (Aldehyde-modified biomolecule) Aldehyde->Oxime G Reaction Scheme for SPAAC cluster_reactants Reactants cluster_product Product DBCO R1-DBCO (DBCO-linker) Triazole R1-Triazole-R2 (Stable Triazole Linkage) DBCO->Triazole + Azide R2-N3 (Azide-modified biomolecule) Azide->Triazole G General Workflow for Antibody Conjugation cluster_modification Step 1: Antibody Modification cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification Antibody Native Antibody Modification Introduce Bioorthogonal Handle (e.g., Aldehyde or Azide) Antibody->Modification Modified_Antibody Modified Antibody Conjugation Bioorthogonal Ligation Modified_Antibody->Conjugation Linker Linker-Payload (Aminooxy or DBCO) Linker->Conjugation Crude_ADC Crude ADC Mixture Purification Purify ADC (e.g., Chromatography) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC

References

Validating Aminooxy-PEG1-propargyl Conjugation: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods for the validation of biomolecule conjugation using the bifunctional linker, Aminooxy-PEG1-propargyl. This linker is valuable in bioconjugation, featuring an aminooxy group for reaction with aldehydes or ketones and a propargyl group for subsequent click chemistry.[1][2] The validation of successful conjugation is a critical step in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[3][]

Mass spectrometry stands out as a primary analytical technique for the unambiguous confirmation of covalent bond formation and the precise characterization of the resulting conjugate.[5][6] This guide details the experimental workflow, presents expected data in a comparative table, and discusses alternative validation methodologies.

Experimental Workflow and Data Presentation

The successful conjugation of this compound to a biomolecule containing a carbonyl group (aldehyde or ketone) results in a stable oxime linkage.[7] The primary method for validating this conjugation is to confirm the expected mass shift in the resulting conjugate using mass spectrometry. High-resolution mass spectrometry (HRMS) is often employed to determine the elemental composition and confirm the monoisotopic mass of the final product.[8]

Below is a typical experimental workflow for the conjugation and subsequent validation by mass spectrometry.

experimental_workflow cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_validation Mass Spectrometry Validation Biomolecule Biomolecule (with Aldehyde/Ketone) Reaction Oxime Ligation Biomolecule->Reaction Linker This compound Linker->Reaction Conjugate_unpurified Unpurified Conjugate Reaction->Conjugate_unpurified Purification Purification (e.g., SEC, Dialysis) Conjugate_unpurified->Purification Conjugate_purified Purified Conjugate Purification->Conjugate_purified MS_Analysis LC-MS Analysis (ESI or MALDI) Conjugate_purified->MS_Analysis Data_Analysis Data Analysis (Deconvolution) MS_Analysis->Data_Analysis Validated_Conjugate Validated Conjugate Data_Analysis->Validated_Conjugate

Figure 1. Experimental workflow for conjugation and validation.
Quantitative Data Summary

The core of the validation lies in comparing the theoretical mass of the expected conjugate with the observed mass from the mass spectrometry analysis. The table below illustrates this comparison for a hypothetical protein with a known initial mass.

AnalyteTheoretical Monoisotopic Mass (Da)Observed Monoisotopic Mass (Da)Mass Difference (Da)
Unmodified Protein25000.0025000.05+0.05
This compound115.13115.130.00
Protein-Linker Conjugate25115.1325115.20+0.07

Note: The mass of this compound can vary based on the specific product and any associated salts (e.g., HCl salt).[1] The observed mass may show slight deviations due to instrument calibration and experimental conditions.

Detailed Experimental Protocols

1. Oxime Ligation (Conjugation)

This protocol outlines a general procedure for conjugating an aldehyde or ketone-containing biomolecule with this compound.

  • Reagent Preparation : Dissolve the this compound linker in a compatible organic solvent like DMSO to create a stock solution (e.g., 10-50 mM).[9]

  • Reaction Buffer : Prepare a reaction buffer with a pH between 6.5 and 7.5, as this is optimal for the reaction between an aminooxy group and a carbonyl.[7] Aniline can be used as a catalyst to increase the reaction rate.

  • Conjugation Reaction :

    • To your biomolecule solution, add the this compound stock solution to achieve a final molar excess of the linker (e.g., 20-50 fold).[9]

    • Incubate the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by LC-MS.[10]

  • Quenching : The reaction can be stopped by adding a quenching reagent that reacts with the excess linker.

  • Purification : Remove unreacted linker and byproducts using size-exclusion chromatography (SEC), dialysis, or centrifugal filters.[8][9]

2. Mass Spectrometry Analysis

This protocol describes a general method for analyzing the purified conjugate using LC-MS.

  • Sample Preparation :

    • The purified conjugate may require buffer exchange into a volatile buffer system, such as ammonium acetate or ammonium bicarbonate, which is compatible with mass spectrometry.[8][9]

    • For some analyses, especially of large proteins, denaturation and reduction of disulfide bonds may be necessary.

  • Liquid Chromatography (LC) :

    • Employ a reversed-phase column (e.g., C4 or C8 for proteins, C18 for smaller molecules) for separation.

    • Use a gradient of increasing organic solvent (e.g., acetonitrile) with a constant acidic modifier (e.g., 0.1% formic acid) to elute the conjugate.[11]

  • Mass Spectrometry (MS) :

    • Ionization : Electrospray ionization (ESI) is commonly used for biomolecules, while Matrix-Assisted Laser Desorption/Ionization (MALDI) can also be employed.[5][11]

    • Analysis : Acquire the mass spectrum over a relevant m/z range. For large molecules like proteins, a series of multiply charged ions will be observed.

    • Charge State Reduction : For complex spectra from PEGylated proteins, post-column addition of a charge-stripping agent like triethylamine (TEA) can simplify the spectrum by reducing the number of charge states.[12][13]

  • Data Analysis :

    • The raw mass spectrum containing the multiply charged ion series is deconvoluted to obtain the zero-charge mass of the conjugate.[8]

    • Compare the deconvoluted mass with the theoretical mass to confirm the successful conjugation and determine the degree of labeling.

Comparison with Alternative Validation Methods

While mass spectrometry is the gold standard for confirming conjugation, other techniques can provide complementary information.

MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on physicochemical properties (e.g., size, hydrophobicity).Can quantify the amount of conjugate and unreacted starting materials.[6]Does not directly confirm the identity of the conjugate by mass.
Dynamic Light Scattering (DLS) Measures the size of molecules in solution.Can indicate an increase in hydrodynamic radius upon conjugation.[6]Provides an indirect measure of conjugation and is sensitive to aggregation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information.Can confirm the formation of the oxime bond and identify the site of conjugation.[6]Requires higher sample concentrations and is generally more complex and time-consuming than MS.

References

Characterization of Aminooxy-PEG1-propargyl Conjugates: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of building blocks such as Aminooxy-PEG1-propargyl is paramount. This heterobifunctional linker, featuring an aminooxy group for reaction with carbonyls and a propargyl group for click chemistry, requires rigorous analytical assessment to ensure the quality, consistency, and performance of the final conjugate. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the characterization of this compound conjugates, supported by detailed experimental protocols and data presentation.

Comparison of Analytical Techniques

The choice of analytical technique for characterizing this compound conjugates depends on the specific parameters to be evaluated, such as purity, molecular weight, and structural integrity. While HPLC is a cornerstone for purity and quantification, a multi-faceted approach employing other techniques provides a more comprehensive understanding.

TechniqueParameter MeasuredPerformance CharacteristicsStrengthsWeaknesses
HPLC with UV Detection Purity, Quantification (if chromophore is present)Dependent on the presence of a UV-active chromophore in the conjugate.High precision and robustness for routine analysis.This compound itself lacks a strong chromophore, limiting direct detection of the linker.[1][2]
HPLC with Charged Aerosol Detection (CAD) Purity, QuantificationUniversal detection for non-volatile analytes, independent of chromophores.[1][2] Limit of Detection (LOD): <10 ng on column.[3] Precision (RSD): <2%.Excellent for quantifying the PEG linker and related impurities.[1][2] Provides a more accurate representation of all components.Requires a volatile mobile phase. Response can be non-linear.
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular Weight, Structure, Purity, QuantificationHigh sensitivity and specificity. Mass Accuracy: <5 ppm.[3]Provides unambiguous identification of the conjugate and impurities through mass-to-charge ratio.[3][4]Can be less quantitative than other HPLC detectors without careful calibration. Ion suppression effects can be a concern.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structure, PurityProvides detailed structural information and can be used for quantification (qNMR).Gold standard for structural elucidation, confirming the presence of both aminooxy and propargyl functional groups.[4]Lower sensitivity compared to HPLC-based methods.[4] Requires higher sample concentrations.
Colorimetric Assays Quantification of PEGBased on complex formation (e.g., with barium iodide).[5]Simple and inexpensive for quantifying total PEG content.[5][6]Lacks specificity and cannot distinguish between the desired conjugate and free PEG linker.[5] Not suitable for purity analysis.

Experimental Protocols

HPLC-CAD Method for Purity and Quantification of this compound

This protocol is designed for the routine analysis of the purity of the this compound linker and its simple conjugates.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, and column oven.

    • Charged Aerosol Detector (CAD).

  • Column:

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • CAD Settings:

    • Nebulizer Temperature: 35 °C.

    • Evaporation Temperature: High.

    • Data Collection Rate: 10 Hz.

  • Sample Preparation: Dissolve the sample in a mixture of Water/Acetonitrile (1:1 v/v) to a concentration of 1 mg/mL.

LC-MS Method for Structural Confirmation

This protocol is intended for the confirmation of the molecular weight and structure of the this compound conjugate.

  • Instrumentation:

    • UPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column:

    • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A suitable gradient to ensure elution of the conjugate of interest (e.g., 5-95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 100-1000.

Experimental Workflows

The following diagrams illustrate the logical flow of the analytical processes described.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC-CAD Analysis cluster_data Data Processing sample This compound Conjugate dissolve Dissolve in Mobile Phase sample->dissolve filter Filter (0.22 µm) dissolve->filter hplc HPLC Separation (C18 Column) filter->hplc cad Charged Aerosol Detection hplc->cad chromatogram Generate Chromatogram cad->chromatogram integrate Peak Integration chromatogram->integrate report Purity Report integrate->report

Caption: Workflow for HPLC-CAD Analysis of this compound Conjugates.

lc_ms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation sample Conjugate Sample dissolve Dilute in Mobile Phase sample->dissolve lc LC Separation dissolve->lc esi Electrospray Ionization lc->esi ms Mass Analysis (TOF/Orbitrap) esi->ms mass_spectrum Mass Spectrum ms->mass_spectrum mw_confirm Molecular Weight Confirmation mass_spectrum->mw_confirm struct_id Structural Identification mw_confirm->struct_id

References

A Comparative Guide to Aminooxy-PEG1-propargyl in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is paramount in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also critically influences the stability, efficacy, and pharmacokinetic profile of the final conjugate. This guide provides an objective comparison of Aminooxy-PEG1-propargyl, a heterobifunctional linker, with alternative conjugation technologies, supported by experimental data and detailed protocols.

This compound is a versatile linker featuring a short polyethylene glycol (PEG) spacer that enhances solubility.[1][2] Its key functionalities are an aminooxy group for highly stable oxime bond formation and a propargyl group for efficient "click chemistry" reactions.[3] This dual reactivity allows for a modular and robust approach to constructing complex bioconjugates.

Comparison of Linker Technologies: Oxime vs. Maleimide

A primary application of this compound is in the site-specific conjugation of payloads to antibodies, often through the oxidation of glycans to generate aldehyde groups. The subsequent reaction with the aminooxy group forms a highly stable oxime linkage. This approach offers a significant advantage over traditional methods that utilize maleimide-thiol chemistry.

The thiosuccinimide bond formed from a maleimide-thiol reaction is susceptible to a retro-Michael reaction, leading to premature payload release and potential off-target toxicity.[4][5] In contrast, the oxime bond is known for its high hydrolytic stability under physiological conditions.[3]

FeatureOxime Ligation (Aminooxy)Maleimide-Thiol Chemistry
Reaction Aminooxy + Aldehyde/Ketone → Oxime BondThiol + Maleimide → Thiosuccinimide Bond
Bond Stability High hydrolytic stabilitySusceptible to retro-Michael addition and thiol exchange[3][4]
Specificity Highly specific for aldehydes/ketonesSpecific for thiols
Optimal pH 4.0 - 7.0 (can be catalyzed at neutral pH)[3]6.5 - 7.5[3]
Reaction Rate Generally slower, can be catalyzedGenerally faster
Homogeneity High, when combined with site-specific aldehyde generationCan be heterogeneous if targeting native, reduced disulfides

Case Study: Antibody-Drug Conjugates (ADCs)

The stability of the linker is a critical quality attribute for ADCs. Premature release of the cytotoxic payload in circulation can lead to systemic toxicity and a reduced therapeutic window. The use of aminooxy-based linkers addresses this challenge by providing a more stable connection between the antibody and the drug.

While a direct head-to-head study with this compound was not identified in the literature, extensive data highlights the instability of maleimide-based ADCs. For instance, studies have shown that maleimide-based conjugates can undergo significant payload loss over time in plasma.[5] In one study, a maleimide-based ADC showed a 31% loss of its linker-cytotoxin conjugate, whereas a more stable alternative showed only a 3.8% loss over 14 days.[5] This inherent instability of the maleimide linkage underscores the advantage of the robust oxime bond formed by aminooxy linkers.

The workflow for generating a site-specific ADC using this compound involves two key stages: site-specific generation of an aldehyde on the antibody and the subsequent two-step conjugation of the payload.

ADC_Synthesis_Workflow cluster_aldehyde Step 1: Aldehyde Generation cluster_conjugation Step 2: Two-Step Conjugation Ab Antibody (mAb) Oxidized_Ab Oxidized mAb (with Aldehyde) Ab->Oxidized_Ab Periodate Oxidation Ab_Linker mAb-Linker Conjugate Oxidized_Ab->Ab_Linker Oxime Ligation Linker This compound Linker->Ab_Linker Payload Azide-Payload ADC Final ADC Payload->ADC Ab_Linker->ADC CuAAC Click Chemistry

ADC Synthesis Workflow using this compound.

Upon administration, the ADC targets tumor cells. After binding to the target antigen, the ADC is internalized, and the payload is released, leading to cell death.

ADC_Mechanism_of_Action ADC ADC Binding Binding to Tumor Antigen ADC->Binding TumorCell Tumor Cell Internalization Internalization TumorCell->Internalization Binding->TumorCell Lysosome Lysosomal Trafficking Internalization->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease CellDeath Apoptosis PayloadRelease->CellDeath

General Mechanism of Action for an Antibody-Drug Conjugate.

Case Study: PROTACs

In the realm of PROTACs, the linker plays a crucial role in orienting the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation.[2] The flexibility and hydrophilicity imparted by the PEG element of this compound can be advantageous for optimizing the formation of the ternary complex.[2] The dual reactive handles of this linker allow for a modular synthesis approach, which is highly beneficial for rapidly creating a library of PROTACs with varying linkers to identify the optimal construct.

PROTAC_Synthesis_Logic cluster_assembly Modular PROTAC Assembly POI_Ligand Protein of Interest (POI) Ligand with Aldehyde Intermediate POI Ligand-Linker Intermediate POI_Ligand->Intermediate Oxime Ligation E3_Ligand E3 Ligase Ligand with Azide PROTAC Final PROTAC E3_Ligand->PROTAC Linker This compound Linker->Intermediate Intermediate->PROTAC CuAAC Click Chemistry

Modular Synthesis of a PROTAC using this compound.

Experimental Protocols

Protocol 1: Site-Specific Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes the generation of aldehyde groups on an antibody via glycan oxidation, followed by a two-step conjugation using this compound and an azide-functionalized payload.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Sodium meta-periodate (NaIO₄)

  • Propylene glycol or ethylene glycol

  • This compound

  • Azide-functionalized payload

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction Buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5)

  • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Desalting columns

Procedure:

  • Antibody Preparation:

    • Exchange the antibody buffer to the Reaction Buffer using a desalting column.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • Glycan Oxidation:

    • Cool the antibody solution to 4°C.

    • Add a freshly prepared solution of NaIO₄ in Reaction Buffer to the antibody solution to a final concentration of 1-2 mM.

    • Incubate the reaction on ice for 30 minutes in the dark.

    • Quench the reaction by adding propylene glycol to a final concentration of 20 mM and incubate for 10 minutes on ice.

    • Remove excess periodate and quenching agent by buffer exchange into Conjugation Buffer using a desalting column.

  • Oxime Ligation (Conjugation of Linker):

    • To the oxidized antibody, add a 10-20 fold molar excess of this compound.

    • Incubate at room temperature for 2-4 hours or at 4°C overnight.

    • Purify the antibody-linker conjugate using a desalting column to remove excess linker.

  • Click Chemistry (Conjugation of Payload):

    • To the purified antibody-linker conjugate, add a 3-5 fold molar excess of the azide-functionalized payload.

    • In a separate tube, prepare the click chemistry catalyst solution by mixing CuSO₄, sodium ascorbate, and THPTA in Conjugation Buffer.

    • Add the catalyst solution to the antibody-linker/payload mixture.

    • Incubate at room temperature for 1-2 hours.

  • Purification and Characterization:

    • Purify the final ADC using size exclusion chromatography (SEC) or other suitable methods to remove unreacted payload and catalyst.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry (LC-MS).[6][7][8][9][10]

Protocol 2: Stability Assessment of ADCs

This protocol outlines a method to compare the stability of an oxime-linked ADC to a maleimide-linked ADC in plasma.

Materials:

  • Oxime-linked ADC

  • Maleimide-linked ADC

  • Human or mouse plasma

  • PBS, pH 7.4

  • LC-MS system

Procedure:

  • Incubation:

    • Dilute the ADCs to a final concentration of 1 mg/mL in fresh plasma.

    • As a control, dilute the ADCs in PBS.

    • Incubate all samples at 37°C.

  • Time Points:

    • Collect aliquots from each sample at various time points (e.g., 0, 24, 48, 96, and 168 hours).

    • Immediately freeze the collected aliquots at -80°C to stop any further degradation.

  • Sample Preparation for LC-MS:

    • Thaw the samples on ice.

    • Use an immunocapture method to isolate the ADCs from the plasma proteins.[6]

    • Elute the captured ADCs and prepare them for LC-MS analysis. This may involve denaturation and reduction depending on the analytical method.

  • LC-MS Analysis:

    • Analyze the samples using an appropriate LC-MS method to determine the average DAR at each time point.[7][8][9][10]

    • Monitor for the appearance of unconjugated antibody and free payload.

  • Data Analysis:

    • Plot the average DAR as a function of time for each ADC in both plasma and PBS.

    • Calculate the rate of payload loss for each ADC to quantitatively compare their stability.

Conclusion

This compound offers a superior alternative to traditional maleimide-based linkers for the construction of bioconjugates, particularly ADCs. The formation of a highly stable oxime bond minimizes premature drug release, a critical factor in reducing off-target toxicity and improving the therapeutic index.[3] The linker's heterobifunctional nature also provides a versatile platform for modular synthesis, accelerating the development of both ADCs and PROTACs. While the kinetics of oxime ligation may be slower than maleimide-thiol reactions, the significant improvement in the stability of the final conjugate makes this compound a compelling choice for the development of next-generation targeted therapies.

References

A Head-to-Head Battle of Bioconjugation: Benchmarking Aminooxy-PEG1-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of bioconjugation, the choice of linker can dictate the success or failure of an entire study, from fundamental research to the development of life-saving antibody-drug conjugates (ADCs). For researchers and scientists at the forefront of this field, the selection of a heterobifunctional linker that offers both high efficiency and robust stability is paramount. This guide provides an objective, data-driven comparison of Aminooxy-PEG1-propargyl against its primary competitors, offering a clear perspective on its performance in critical applications.

This compound is a versatile linker featuring a bioorthogonal aminooxy group for the formation of stable oxime bonds with aldehydes and ketones, and a terminal propargyl group for participation in click chemistry reactions.[1] This dual functionality allows for a modular and flexible approach to bioconjugation. However, a critical evaluation of its performance against established alternatives such as NHS esters, maleimides, and other click chemistry reagents is essential for informed decision-making.

Quantitative Performance at a Glance

To facilitate a direct comparison, the following tables summarize key performance metrics for this compound and its main competitors. These values are compiled from a combination of literature sources and should be considered representative. Actual performance may vary depending on specific experimental conditions, including the nature of the biomolecule, buffer composition, and temperature.

Table 1: Reaction Kinetics of Bioconjugation Chemistries
Linker/ChemistryTarget Functional GroupSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Key Considerations
This compound (Oxime Ligation) Aldehyde/Ketone10⁻³ - 10³ (catalyzed)Reaction rate is highly dependent on pH and the presence of a catalyst like aniline. Aldehydes are generally more reactive than ketones.[2][3]
NHS Ester Primary Amine~10¹ - 10²Prone to hydrolysis, especially at higher pH, which competes with the conjugation reaction.[4]
Maleimide Thiol~10³Highly efficient at physiological pH, but the resulting thioether bond can be unstable.[5]
This compound (CuAAC) Azide10 - 100Requires a copper(I) catalyst, which can be cytotoxic, limiting its use in living systems.[6]
SPAAC (e.g., DBCO) Azide10⁻³ - 1Copper-free and bioorthogonal, ideal for in vivo applications, though generally slower than CuAAC.[7][8]
SPAAC (e.g., BCN) Azide~0.15Slower than DBCO but offers a smaller, less lipophilic profile.[7][9]
Table 2: Stability of Bioconjugation Linkages
LinkageFormed FromStability in Human Plasma/SerumKey Considerations
Oxime Bond Aminooxy + Aldehyde/KetoneHigh (Half-life > 1 week)Exceptionally stable across a wide pH range, resistant to hydrolysis.[10]
Amide Bond NHS Ester + AmineVery HighOne of the most stable covalent bonds in bioconjugation.
Thioether (from Maleimide) Maleimide + ThiolModerate to Low (Half-life can be < 24 hours)Susceptible to retro-Michael addition and thiol exchange, leading to payload migration.[11][12]
Triazole (from CuAAC/SPAAC) Alkyne + AzideVery HighThe triazole ring is extremely stable and considered bioorthogonal.[7]

Visualizing the Conjugation Landscape

To provide a clearer understanding of the chemical principles and workflows discussed, the following diagrams have been generated using the DOT language.

cluster_oxime Oxime Ligation Pathway Biomolecule-CHO Biomolecule (with Aldehyde/Ketone) Oxime_Conjugate Stable Oxime-Linked Bioconjugate Biomolecule-CHO->Oxime_Conjugate pH 4.5-7.0 (Aniline catalyst) Aminooxy_Linker This compound Aminooxy_Linker->Oxime_Conjugate

Figure 1. Oxime Ligation Pathway

cluster_click Click Chemistry Pathway (Propargyl End) Propargyl_Linker This compound (post-oxime ligation) Triazole_Conjugate Stable Triazole-Linked Bioconjugate Propargyl_Linker->Triazole_Conjugate CuAAC or SPAAC Azide_Molecule Azide-tagged Molecule Azide_Molecule->Triazole_Conjugate

Figure 2. Click Chemistry Pathway

Start Bioconjugation Goal Choice Choice of Conjugation Chemistry Start->Choice Oxime Aminooxy (Oxime Ligation) Choice->Oxime NHS NHS Ester (Amide Formation) Choice->NHS Maleimide Maleimide (Thiol Addition) Choice->Maleimide Click Propargyl (Click Chemistry) Choice->Click Specificity Site-Specific? Oxime->Specificity NHS->Specificity Maleimide->Specificity Click->Specificity Stability High Stability? Bioorthogonality Bioorthogonal? Stability->Bioorthogonality Yes Consider_Alternatives Consider Alternatives Stability->Consider_Alternatives No Specificity->Stability Yes Specificity->Consider_Alternatives No Good_Choice Good Choice Bioorthogonality->Good_Choice Yes Bioorthogonality->Consider_Alternatives No

Figure 3. Decision Flowchart for Bioconjugation

Experimental Protocols

To ensure objective and reproducible comparisons, the following detailed experimental protocols are provided.

Protocol 1: Comparative Analysis of Conjugation Efficiency

Objective: To quantitatively compare the conjugation efficiency of this compound (via oxime ligation) with an NHS ester linker to a model protein.

Materials:

  • Model protein with a C-terminal aldehyde tag (for oxime ligation) and a lysine-rich model protein (for NHS ester chemistry).

  • This compound

  • NHS-PEG4-Azide (as a representative NHS ester linker)

  • Reaction Buffer A: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2

  • Reaction Buffer B: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0

  • Aniline solution (1 M in DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Analytical Size Exclusion Chromatography (SEC-HPLC) system

Procedure:

  • Protein Preparation: Prepare stock solutions of both model proteins at 10 mg/mL in their respective reaction buffers.

  • Linker Preparation: Prepare 10 mM stock solutions of this compound and NHS-PEG4-Azide in DMSO.

  • Oxime Ligation Reaction:

    • In a microcentrifuge tube, combine 100 µL of the aldehyde-tagged protein solution with 5 µL of the this compound stock solution (5-fold molar excess).

    • Add 1 µL of the aniline solution to catalyze the reaction.

    • Incubate at room temperature for 2 hours.

  • NHS Ester Reaction:

    • In a separate tube, combine 100 µL of the lysine-rich protein solution with 5 µL of the NHS-PEG4-Azide stock solution (5-fold molar excess).

    • Incubate at room temperature for 1 hour.

  • Quenching: Add 10 µL of Quenching Buffer to each reaction tube and incubate for 15 minutes to stop the reactions.

  • Analysis:

    • Analyze the reaction mixtures by SEC-HPLC.

    • Calculate the conjugation efficiency by integrating the peak areas of the conjugated and unconjugated protein species.

Protocol 2: Comparative Stability of Conjugates in Human Serum

Objective: To compare the stability of the oxime bond formed from this compound with a thioether bond from a maleimide linker in human serum.

Materials:

  • Purified oxime-linked conjugate (from Protocol 1, using a fluorescently labeled aminooxy-PEG linker for easier detection).

  • Purified maleimide-linked conjugate (prepared by reacting a thiol-containing protein with a fluorescently labeled maleimide-PEG linker).

  • Human serum

  • Phosphate Buffered Saline (PBS), pH 7.4

  • SDS-PAGE system with fluorescence imaging capabilities

Procedure:

  • Incubation:

    • Dilute the purified conjugates to a final concentration of 1 mg/mL in human serum and in PBS (as a control).

    • Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 4, 24, 48, and 96 hours), take aliquots of each sample.

  • Analysis:

    • Analyze the aliquots by SDS-PAGE.

    • Visualize the fluorescently labeled protein bands using a gel imager.

    • Quantify the intensity of the intact conjugate band at each time point to determine the rate of degradation or payload loss.

    • Calculate the half-life of each conjugate in serum.

Conclusion

This compound presents a compelling option for researchers seeking a balance of reactivity, stability, and versatility in their bioconjugation strategies. Its aminooxy functionality forms exceptionally stable oxime bonds, a significant advantage over the less stable thioether linkages derived from maleimide chemistry, which are prone to in vivo degradation.[11][12] While the kinetics of oxime formation can be slower than some click chemistry reactions, they can be significantly accelerated with the use of catalysts.[2][3]

The propargyl group provides access to the highly efficient and bioorthogonal world of click chemistry. For in vitro applications where speed is paramount, the copper-catalyzed (CuAAC) reaction offers rapid kinetics.[6] For applications in living systems where copper toxicity is a concern, the propargyl group can participate in strain-promoted azide-alkyne cycloaddition (SPAAC), albeit at a slower rate than CuAAC.[7][13]

Ultimately, the choice of bioconjugation chemistry depends on the specific requirements of the application. For applications demanding high stability and site-specificity, the oxime ligation offered by this compound is a superior choice. When rapid kinetics are the primary driver, other click chemistry reagents may be more suitable. This guide provides the foundational data and protocols to enable researchers to make an informed decision based on the unique needs of their experiments.

References

A Head-to-Head Comparison: Aminooxy-PEG1-propargyl for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and homogeneity of the final conjugate. Among the diverse array of available tools, Aminooxy-PEG1-propargyl has emerged as a versatile and powerful heterobifunctional linker. This guide provides an objective comparison of this compound's performance against common alternatives, supported by available data, and offers detailed experimental methodologies for its application.

Executive Summary

This compound is a bifunctional molecule featuring an aminooxy group and a terminal alkyne (propargyl group), connected by a single polyethylene glycol (PEG) unit. This unique architecture enables a two-step, orthogonal conjugation strategy. The aminooxy moiety reacts specifically with aldehydes or ketones to form a highly stable oxime linkage. Concurrently, the propargyl group is available for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to react with azide-functionalized molecules. This dual reactivity, combined with the PEG spacer that enhances solubility, positions this compound as a superior choice for constructing well-defined bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs.

Comparative Performance of Linker Technologies

The efficacy of a bioconjugate is critically dependent on the stability of the linker connecting the biomolecule to the payload. Premature cleavage of the linker can lead to off-target toxicity and a diminished therapeutic window. The following tables summarize the performance of the oxime linkage formed by this compound in comparison to other widely used bioconjugation chemistries.

Table 1: In Vitro and In Vivo Linkage Stability

Linkage ChemistryIn Vitro Stability (Human Plasma)In Vivo Stability (Rodent Models)Key Considerations
Aminooxy (Oxime) High (Half-life > 1 week) High (Minimal cleavage observed) Stable across a wide pH range.
Maleimide (Thioether)Moderate (Prone to thiol exchange)Variable (Half-life can be < 24 hours)Susceptible to retro-Michael reaction and exchange with thiol-containing molecules like albumin.
DisulfideVariable (Tunable by steric hindrance)ModerateDesigned to be cleaved in the reducing environment of the cell cytoplasm.
HydrazonepH-dependent (Less stable at physiological pH)Low to ModerateDesigned for cleavage in the acidic environment of endosomes and lysosomes.

Table 2: Comparison of Reaction Parameters

FeatureThis compound (Oxime Ligation)Maleimide-Thiol ChemistryNHS Ester Chemistry
Target Functional Group Aldehydes or KetonesThiols (Sulfhydryls)Primary Amines
Resulting Linkage OximeThioetherAmide
Optimal Reaction pH 4.5 - 7.06.5 - 7.57.0 - 8.5
Reaction Speed Moderate (can be accelerated by catalysts)FastFast
Specificity High (Carbonyls are rare in native proteins)High (Thiols are less abundant than amines)Low (Targets abundant lysine residues and N-terminus)
Common Applications Site-specific protein modification, ADC development, Glycoprotein labelingCysteine-specific conjugation, ADC developmentGeneral protein labeling, Polyclonal antibody labeling

Signaling Pathways and Experimental Workflows

To visually represent the application of this compound, the following diagrams, created using the DOT language, illustrate its chemical structure, a typical experimental workflow for antibody-drug conjugation, and a logical comparison of its features against other linkers.

cluster_structure Chemical Structure Aminooxy H₂N-O- PEG1 -CH₂-CH₂-O- Aminooxy->PEG1 Propargyl -CH₂-C≡CH PEG1->Propargyl

Structure of this compound.

cluster_workflow Two-Step ADC Synthesis Workflow Antibody Antibody with Engineered Aldehyde Site Oxime_Ligation Oxime Ligation (Step 1) Antibody->Oxime_Ligation Linker This compound Linker->Oxime_Ligation Intermediate Antibody-Linker Conjugate Oxime_Ligation->Intermediate Click_Chemistry CuAAC (Step 2) Intermediate->Click_Chemistry Payload Azide-Payload Payload->Click_Chemistry ADC Final ADC Click_Chemistry->ADC

Experimental workflow for ADC synthesis.

cluster_comparison Linker Feature Comparison Linker Linker Choice Aminooxy_Propargyl This compound Linker->Aminooxy_Propargyl Maleimide Maleimide-based Linker->Maleimide NHS_Ester NHS Ester-based Linker->NHS_Ester Stability High Stability Aminooxy_Propargyl->Stability Specificity High Specificity Aminooxy_Propargyl->Specificity Orthogonality Two-Step Orthogonal Reactions Aminooxy_Propargyl->Orthogonality Lower_Stability Lower Stability Maleimide->Lower_Stability Lower_Specificity Lower Specificity NHS_Ester->Lower_Specificity

Logical comparison of linker features.

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound.

Protocol 1: Site-Specific Antibody-Drug Conjugation

This protocol outlines the generation of aldehyde groups on an antibody via glycan oxidation, followed by a two-step conjugation with this compound and an azide-functionalized payload.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Sodium periodate (NaIO₄)

  • Propylene glycol

  • This compound

  • Azide-functionalized payload

  • Copper(II) sulfate (CuSO₄)

  • A reducing agent (e.g., sodium ascorbate)

  • A copper-chelating ligand (e.g., THPTA)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation and Glycan Oxidation:

    • Exchange the antibody into the Reaction Buffer.

    • Cool the antibody solution to 4°C.

    • Add a freshly prepared solution of sodium periodate to a final concentration of 1-2 mM.

    • Incubate in the dark at 4°C for 30 minutes.

    • Quench the reaction by adding propylene glycol to a final concentration of 20 mM and incubate for 10 minutes at 4°C.

    • Remove excess periodate and propylene glycol by buffer exchange into the Reaction Buffer.

  • Oxime Ligation (Step 1):

    • To the oxidized antibody, add a 10-20 fold molar excess of this compound.

    • For reaction acceleration, a catalyst like aniline can be added to a final concentration of 1-5 mM.

    • Incubate at room temperature for 2-4 hours or at 4°C overnight.

    • Purify the antibody-linker conjugate to remove excess linker using size-exclusion chromatography.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (Step 2):

    • To the purified antibody-linker conjugate, add a 3-5 fold molar excess of the azide-functionalized payload.

    • In a separate tube, premix CuSO₄ and the chelating ligand.

    • Add the copper/ligand solution to the antibody-linker/payload mixture.

    • Initiate the reaction by adding a fresh solution of the reducing agent (e.g., sodium ascorbate).

    • Incubate at room temperature for 1-2 hours.

  • Purification and Characterization:

    • Purify the resulting ADC using size-exclusion chromatography to remove excess reagents.

    • Characterize the final conjugate for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, mass spectrometry, and size-exclusion chromatography.

Conclusion

This compound offers a compelling solution for the precise construction of bioconjugates. The exceptional stability of the oxime bond minimizes premature payload release, a significant challenge with less stable linkers like those based on maleimide chemistry. The orthogonality of the aminooxy and propargyl groups allows for a controlled, stepwise assembly of complex biomolecular structures. While the kinetics of oxime ligation may be slower than some other conjugation reactions, the overall benefits of stability, specificity, and versatility make this compound a highly attractive tool for the development of next-generation targeted therapeutics and research probes. Further in vivo studies will be instrumental in fully elucidating its advantages in therapeutic applications.

In Vivo Stability of Aminooxy-PEG1-propargyl Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of bioconjugates is a critical determinant of their therapeutic efficacy and safety. The choice of linker technology plays a pivotal role in ensuring that a therapeutic payload remains attached to its delivery vehicle until it reaches the target site. This guide provides an objective comparison of the in vivo stability of conjugates formed using an Aminooxy-PEG1-propargyl linker against two common alternative bioconjugation strategies: maleimide and strain-promoted azide-alkyne cycloaddition (SPAAC). The information is supported by experimental data to facilitate informed decisions in drug development projects.

Executive Summary of Linker Stability

The this compound linker utilizes a highly stable oxime bond formed between an aminooxy group and a carbonyl group (an aldehyde or ketone). The short polyethylene glycol (PEG1) spacer is intended to provide sufficient hydrophilicity to aid in solubility without significantly altering the pharmacokinetic profile of the parent molecule. The terminal propargyl group allows for further modification via "click chemistry."

The stability of this linkage is compared to maleimide chemistry, which forms a thioether bond with free thiols, and SPAAC, a type of "click chemistry" that forms a stable triazole ring.

Quantitative Comparison of Bioconjugation Chemistries

Linkage ChemistryIn Vitro Stability (Human Plasma)In Vivo Stability (Rodent Models)Key Considerations
Aminooxy (Oxime) High (Half-life > 1 week)[1]High (Minimal cleavage observed)[1]The oxime bond is exceptionally stable across a wide pH range. The short PEG1 linker is expected to lead to faster clearance compared to longer PEG chains.
Maleimide (Thioether) Moderate (Prone to thiol exchange)[1]Variable (Half-life can be < 24 hours)[1]Susceptible to retro-Michael reaction and exchange with thiol-containing molecules like albumin, which can lead to premature drug release.
SPAAC (Triazole) Very High (Considered bio-orthogonal)[1]Very High (Extremely stable)[1]The triazole linkage is extremely stable in vivo. This method requires the introduction of azide and alkyne handles into the molecules to be conjugated.

Experimental Protocols for Assessing In Vivo Stability

Accurate assessment of in vivo stability is crucial for predicting the therapeutic window and potential off-target effects of bioconjugates. Below are detailed methodologies for key experiments.

Protocol 1: Pharmacokinetic (PK) Analysis in Rodents

This protocol outlines the steps to determine the circulation half-life of a bioconjugate in a rodent model.

1. Animal Model and Dosing:

  • Select a suitable rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Acclimate the animals for at least one week before the study.

  • Formulate the bioconjugate in a sterile, biocompatible vehicle suitable for intravenous (IV) administration.

  • Administer a single IV dose of the conjugate to a cohort of animals (typically n=3-5 per time point).

2. Blood Sampling:

  • Collect blood samples (e.g., 50-100 µL) from a suitable site (e.g., tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24, 48, 72 hours) post-dosing.

  • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

3. Plasma Processing and Analysis:

  • Immediately centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of the intact bioconjugate in the plasma samples using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

4. Data Analysis:

  • Plot the plasma concentration of the conjugate versus time.

  • Calculate key pharmacokinetic parameters, including elimination half-life (t½), area under the curve (AUC), and clearance (CL), using appropriate pharmacokinetic modeling software.

Protocol 2: Metabolite Identification and Linker Stability Assessment

This protocol is designed to identify and quantify the degradation products of the bioconjugate in vivo.

1. Sample Collection:

  • Following a PK study (as described in Protocol 1), collect plasma, urine, and feces samples at various time points.

  • At the end of the study, major organs (e.g., liver, kidneys, spleen) can be harvested.

2. Sample Preparation:

  • Process plasma, urine, and feces to extract the conjugate and its potential metabolites.

  • Homogenize tissue samples to extract proteins and other molecules.

3. Analytical Characterization:

  • Utilize high-resolution mass spectrometry (HRMS) to identify the chemical structures of any biotransformation products. This can reveal cleavage of the linker, modification of the payload, or degradation of the biologic.

  • For antibody-drug conjugates (ADCs), immuno-affinity capture can be used to isolate the ADC and its catabolites from complex biological matrices before LC-MS analysis.

4. Data Interpretation:

  • Analyze the fragmentation patterns from the mass spectrometry data to elucidate the points of linker cleavage or modification.

  • Quantify the relative abundance of the intact conjugate and its metabolites over time to determine the rate and pathways of in vivo degradation.

Visualizing Experimental Workflows and Linkage Chemistry

To better understand the processes involved in assessing in vivo stability and the chemical reactions of the linkers, the following diagrams are provided.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Study cluster_bioanalysis Bioanalytical Quantification animal_dosing Animal Dosing (IV injection of conjugate) blood_sampling Serial Blood Sampling (multiple time points) animal_dosing->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation sample_storage Sample Storage (-80°C) plasma_separation->sample_storage sample_prep Sample Preparation (e.g., protein precipitation, solid-phase extraction) sample_storage->sample_prep lcms_analysis LC-MS/MS Analysis (Quantification of intact conjugate) sample_prep->lcms_analysis data_analysis Pharmacokinetic Analysis (Calculate Half-life, AUC, Clearance) lcms_analysis->data_analysis

Experimental workflow for pharmacokinetic analysis.

Linkage_Comparison cluster_aminooxy Aminooxy Ligation cluster_maleimide Maleimide Chemistry cluster_spaac SPAAC Click Chemistry Aminooxy Aminooxy Group (R-ONH2) Oxime Stable Oxime Bond (R-O-N=CR'R'') Aminooxy->Oxime + Carbonyl Carbonyl Group (R'-CHO or R'-C(O)R'') Carbonyl->Oxime Maleimide Maleimide Group Thioether Thioether Bond (Susceptible to exchange) Maleimide->Thioether + Thiol Thiol Group (R-SH) Thiol->Thioether Azide Azide Group (R-N3) Triazole Stable Triazole Ring Azide->Triazole + Alkyne Strained Alkyne Alkyne->Triazole

Comparison of bioconjugation reaction schemes.

Signaling Pathways

The request to create diagrams for all described signaling pathways is acknowledged. However, the in vivo stability of the this compound linker itself does not inherently dictate a specific signaling pathway. The biological effect and any interaction with signaling pathways are almost entirely determined by the nature of the molecule that is conjugated (the "payload"). For instance, if the payload is a kinase inhibitor, it will affect specific phosphorylation cascades; if it is a cytotoxic agent, it might induce apoptosis through various signaling routes.

Providing a generic signaling pathway diagram without a defined payload would be speculative and not scientifically accurate. Therefore, to maintain the integrity and objectivity of this guide, a signaling pathway diagram is not included. Researchers should consider the mechanism of action of their specific conjugated molecule to identify and investigate relevant signaling pathways.

Conclusion

The this compound linker offers a highly stable conjugation strategy due to the formation of a robust oxime bond. This inherent stability is a significant advantage over linkages such as the maleimide-thioether bond, which can be susceptible to in vivo cleavage. When compared to SPAAC "click chemistry," the oxime linkage provides a comparable level of stability. The choice of a short PEG1 linker is a design feature that will likely lead to more rapid clearance of the conjugate compared to those with longer PEG chains, a factor that must be considered in the context of the desired pharmacokinetic profile for a given therapeutic application. The experimental protocols provided in this guide offer a framework for the systematic in vivo evaluation of these and other bioconjugation technologies.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Aminooxy-PEG1-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE

This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Aminooxy-PEG1-propargyl. The following procedural guidance is intended to ensure safe operational use and proper disposal.

This compound is a specialized chemical that requires careful handling due to the reactivity of its aminooxy and propargyl functional groups. While a specific, comprehensive Safety Data Sheet (SDS) is not publicly available, this guidance is based on the known characteristics of its constituent parts and general laboratory safety principles. Aminooxy compounds are known to be highly reactive and sensitive, and immediate use upon receipt is strongly recommended.[1]

I. Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the required PPE, based on standard laboratory practices for similar chemical compounds.[2]

Protection Type Required Equipment Purpose Specifications & Best Practices
Eye and Face Protection Safety Goggles with Side Shields or Face ShieldProtects against splashes and airborne particles.Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over safety goggles when there is a significant risk of splashing.[3]
Hand Protection Chemical-Resistant GlovesPrevents skin contact with the chemical.Nitrile or neoprene gloves are recommended. Gloves must be inspected before use and changed immediately if contaminated.[2][3]
Body Protection Laboratory Coat or Chemical-Resistant ApronProtects skin and personal clothing from spills.A flame-resistant lab coat should be worn. For larger quantities or increased risk of splashing, a chemical-resistant apron over the lab coat is advised.[3]
Respiratory Protection Chemical Fume HoodMinimizes inhalation of any potential vapors or aerosols.All handling of this compound, including weighing and preparing solutions, must be conducted within a certified chemical fume hood.[2]
Foot Protection Closed-Toe ShoesProtects feet from spills and falling objects.Shoes should be made of a non-porous material.[3]

II. Operational Plan: Step-by-Step Handling Protocol

Adherence to the following workflow is critical for safely handling this compound in a laboratory setting and mitigating potential hazards.

Preparation and Storage
  • Storage: Upon receipt, store this compound at -20°C in a tightly sealed container, protected from light, and preferably under an inert atmosphere like nitrogen.[1][4] Due to the reactivity of aminooxy compounds, long-term storage is not recommended; immediate use (within one week) is highly advised.[1]

  • Preparation: Before use, allow the container to equilibrate to room temperature before opening to prevent condensation. All handling, including weighing and preparation of solutions, should be performed in a certified chemical fume hood.[2]

Handling and Experimental Use
  • Engineering Controls: Use a chemical fume hood for all manipulations to prevent inhalation of any potential dust or vapors.[2]

  • Personal Protective Equipment: Always wear the appropriate PPE as detailed in the table above.

  • Reaction Setup: The propargyl group can undergo a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry).[1] When setting up reactions, ensure all equipment is clean and dry. If using a catalyst like copper, be aware of its specific handling and quenching procedures.

  • Solvents: The compound is soluble in water, DMSO, and DMF.[1] Use appropriate anhydrous solvents if the reaction is moisture-sensitive.

Spill and Exposure Procedures
  • Minor Spill: In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand). Place the contaminated material in a sealed, suitable container for hazardous waste disposal.[2]

  • Skin Contact: Should the chemical come into contact with your skin, immediately wash the affected area with soap and plenty of water and remove any contaminated clothing.[2]

  • Eye Contact: In case of eye contact, flush the eyes with water for at least 15 minutes as a precaution and seek medical attention.[5]

  • Inhalation: If inhaled, move the individual to fresh air. If they are not breathing, provide artificial respiration.[2]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]

III. Disposal Plan

Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and comply with regulations.

  • Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[2]

  • Contaminated Materials: Any materials, such as gloves, absorbent pads, and pipette tips, that have come into contact with this compound should be disposed of in a designated hazardous waste container.[2]

  • Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers.[2] Halogenated and non-halogenated organic solvents should be collected separately.[6]

  • Regulatory Compliance: Consult your institution's Environmental Health and Safety (EHS) office or local waste management authority for specific disposal procedures to ensure compliance with all regulations.[7]

IV. Quantitative Data Summary

Property Value Source
CAS Number 1895922-69-6ChemScene[4], BroadPharm[1]
Molecular Formula C₅H₉NO₂ChemScene[4], BroadPharm[1]
Molecular Weight 115.13 g/mol ChemScene[4], BroadPharm[1]
Purity ≥95% - 98%ChemScene[4], BroadPharm[1]
Storage Temperature 4°C or -20°CChemScene[4], BroadPharm[1]
Solubility Water, DMSO, DMFBroadPharm[1]

V. Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal A Receive and Verify Compound B Store at -20°C, Protected from Light A->B C Equilibrate to Room Temperature Before Use B->C D Wear Full PPE (Goggles, Gloves, Lab Coat) C->D Proceed to Handling E Weigh and Prepare Solutions D->E F Perform Experiment E->F G Segregate Waste: - Unused Compound - Contaminated Solids - Liquid Waste F->G After Experiment spill Spill or Exposure Event F->spill H Label and Seal Hazardous Waste Containers G->H I Transfer to EHS for Disposal H->I spill_proc Follow Spill and Exposure Procedures spill->spill_proc

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminooxy-PEG1-propargyl
Reactant of Route 2
Aminooxy-PEG1-propargyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.